molecular formula C35H44N4O14S3 B13720212 MB 660R NHS Ester

MB 660R NHS Ester

Cat. No.: B13720212
M. Wt: 840.9 g/mol
InChI Key: YAVQXHOUZLJEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MB 660R NHS Ester is a useful research compound. Its molecular formula is C35H44N4O14S3 and its molecular weight is 840.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H44N4O14S3

Molecular Weight

840.9 g/mol

IUPAC Name

3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate

InChI

InChI=1S/C35H44N4O14S3/c1-34(2)17-21(19-55(46,47)48)23-13-25-29(15-27(23)37(34)10-5-7-33(42)53-39-31(40)8-9-32(39)41)52-30-16-28-24(14-26(30)36-25)22(20-56(49,50)51)18-35(3,4)38(28)11-6-12-54(43,44)45/h13-16,21-22H,5-12,17-20H2,1-4H3,(H2-,43,44,45,46,47,48,49,50,51)

InChI Key

YAVQXHOUZLJEEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC3=C(C=C2N1CCCS(=O)(=O)[O-])OC4=CC5=[N+](C(CC(C5=CC4=N3)CS(=O)(=O)O)(C)C)CCCC(=O)ON6C(=O)CCC6=O)CS(=O)(=O)O)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to MB 660R NHS Ester: A Bright and Photostable Far-Red Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MB 660R NHS Ester is a high-performance, amine-reactive fluorescent dye designed for the stable labeling of biomolecules. This technical guide provides a comprehensive overview of its properties, detailed experimental protocols, and a workflow for its application in cellular imaging and analysis. As a far-red dye, MB 660R offers significant advantages for biological imaging, including reduced autofluorescence from cellular components and deeper tissue penetration.

Core Properties and Specifications

MB 660R is a rhodamine-based dye characterized by its exceptional brightness and photostability, making it an ideal choice for demanding applications such as confocal microscopy.[1][2] Its NHS ester functional group allows for the covalent attachment to primary amines (-NH2) on proteins, amine-modified oligonucleotides, and other biomolecules, forming a stable amide bond.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Maximum Excitation Wavelength (λmax) 665 nm[3][4]
Maximum Emission Wavelength (λem) ~685-690 nm[3][4]
Molar Extinction Coefficient 92,000 cm-1M-1[1]
Molecular Weight 840.90 (protonated)[1]
Recommended Excitation Lasers 633 nm, 635 nm[1][3]
Solubility Water, DMSO, DMF[5]
Optimal Reaction pH 7.0 - 9.0[3]
Storage Conditions -20°C, desiccated and protected from light[6]

MB 660R is noted for its high water solubility and pH insensitivity in the range of pH 4 to 10.[1][3] Spectrally, it is nearly identical to other well-known far-red dyes such as Alexa Fluor® 660 and CF® 660R, offering a cost-effective alternative.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the labeling of proteins, specifically antibodies, which is a common application.

General Workflow for Antibody Labeling

The process of labeling an antibody with this compound involves several key steps, from preparation of the antibody and dye to the final purification of the conjugate.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (pH 8.0-8.5, 1-2 hours) Antibody_Prep->Conjugation Dye_Prep Dye Preparation (Dissolve in DMSO/DMF) Dye_Prep->Conjugation Purification Purification of Conjugate (Size-Exclusion Chromatography) Conjugation->Purification DOL_Calc DOL Calculation (Spectrophotometry) Purification->DOL_Calc

Fig. 1: General workflow for antibody labeling with this compound.
Detailed Protocol for IgG Antibody Labeling

This protocol is a standard procedure for labeling IgG antibodies with this compound. Optimization may be required for other proteins.

Materials:

  • This compound

  • IgG antibody (free of amine-containing stabilizers like BSA or Tris)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-5 mg/mL.

    • If the antibody is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio may need to be determined empirically.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

  • Determination of the Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per antibody, can be calculated using the following formula:

      DOL = (Amax of conjugate × Molar extinction coefficient of antibody) / [(A280 of conjugate - (Amax of conjugate × CF)) × Molar extinction coefficient of dye]

    • Where:

      • Amax is the absorbance of the conjugate at 665 nm.

      • A280 is the absorbance of the conjugate at 280 nm.

      • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.1-0.2 for far-red dyes).

Application in Cellular Imaging: Visualizing Epidermal Growth Factor Receptor (EGFR) Signaling

The following diagram illustrates the general pathway of EGFR signaling upon ligand binding, a process that can be monitored using fluorescently labeled ligands like EGF-MB 660R.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF-MB 660R EGFR EGFR Monomer EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation

Fig. 2: Simplified EGFR signaling pathway initiated by ligand binding.

By labeling EGF with MB 660R, researchers can visualize the initial binding events at the plasma membrane and the subsequent endocytosis of the EGFR-ligand complex. This allows for the study of receptor dynamics, trafficking, and the initiation of downstream signaling cascades in real-time.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its bright, photostable, and far-red emission properties make it particularly well-suited for a wide range of applications in cellular imaging and bioanalysis. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers to incorporate this advanced fluorescent probe into their studies, enabling new insights into complex biological processes.

References

MB 660R NHS Ester: A Comprehensive Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core chemical properties and applications of MB 660R NHS Ester, a fluorescent dye widely utilized in biological research and drug development. This document provides a detailed overview of its characteristics, experimental protocols for its use in labeling biomolecules, and methods for the characterization of the resulting conjugates.

Core Chemical and Physical Properties

This compound is an amine-reactive, far-red fluorescent dye belonging to the rhodamine family of dyes.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the dye to primary amines on biomolecules, such as the lysine residues of proteins and antibodies, as well as amine-modified oligonucleotides.[1][3] This reaction forms a stable amide bond, making it a reliable tool for fluorescent labeling.[1]

The dye is characterized by its excellent photostability and brightness, making it suitable for demanding applications like confocal microscopy.[1][2] It is water-soluble and maintains its fluorescent properties over a broad pH range of 4 to 10.[1][2]

Quantitative Data Summary
PropertyValueReferences
Molecular Weight 840.90 g/mol (protonated)[1]
Excitation Maximum (λ_max_) ~665 nm[1][3][4]
Emission Maximum (λ_em_) ~685-690 nm[1][3][4]
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹[1]
Recommended Excitation Lasers 633 nm or 635 nm[1][2]
Solubility Water, DMSO, DMF[1][3]
Reactivity Primary amines[1]
Optimal Reaction pH 7-9[1][2]

Signaling Pathway: Amine-Reactive Labeling Chemistry

The fundamental principle behind the use of this compound in bioconjugation is its specific reactivity towards primary amines. The NHS ester group is an excellent leaving group, facilitating a nucleophilic attack by the primary amine of a biomolecule to form a stable amide linkage.

G MB660R This compound Conjugate MB 660R-Biomolecule Conjugate (Stable Amide Bond) MB660R->Conjugate + Protein-NH₂ Protein Biomolecule (with Primary Amine, e.g., Protein-NH₂) NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS

This compound Reaction with a Primary Amine.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to proteins, such as antibodies. Optimization may be required depending on the specific protein and desired degree of labeling.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2.5 mg/mL.[5] If the protein is already in a buffer, ensure it does not contain primary amines (e.g., Tris).

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[5] For example, for 1 mg of dye (MW 840.90), add approximately 119 µL of solvent.

  • Perform the Labeling Reaction:

    • While gently vortexing the protein solution, add the calculated amount of the dye stock solution. A common starting point is a 10-20 fold molar excess of the dye to the protein.[6]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[7]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.[8]

    • Collect the fractions containing the colored, labeled protein.

  • Determine the Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[9][10]

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~665 nm, A_max).

    • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm. A correction factor (CF) for the dye at 280 nm is required and is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at the maximum wavelength.

    • The DOL is then calculated as the molar concentration of the dye divided by the molar concentration of the protein.[11] An optimal DOL for antibodies is typically between 2 and 10.[12]

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps involved in the labeling of a protein with this compound.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Incubate Protein and Dye (1-2 hours, Room Temperature, Dark) prep_protein->reaction prep_dye Prepare Dye Stock Solution (Anhydrous DMSO/DMF) prep_dye->reaction purify Purify Conjugate (Size-Exclusion Chromatography) reaction->purify characterize Determine Degree of Labeling (DOL) (Spectrophotometry) purify->characterize

Experimental Workflow for Protein Labeling.

Applications in Research and Drug Development

The ability to fluorescently label biomolecules with this compound has a wide range of applications:

  • Immunofluorescence and Immunohistochemistry: Labeled antibodies are used to visualize the localization of specific proteins in cells and tissues.[2]

  • Flow Cytometry: Fluorescently tagged antibodies are essential for identifying and sorting cell populations based on surface marker expression.[7]

  • Fluorescence Microscopy: The high photostability of MB 660R makes it an excellent choice for various fluorescence microscopy techniques, including confocal and super-resolution microscopy.[1][2]

  • Drug Development: In drug discovery and development, fluorescently labeled drug candidates or target proteins can be used to study drug distribution, target engagement, and cellular uptake.[13]

References

MB 660R NHS Ester: A Technical Guide to its Spectral Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and applications of MB 660R NHS Ester, a fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules. The information compiled herein is intended to assist researchers in designing and executing robust and reproducible bioconjugation experiments.

Core Spectral and Physicochemical Properties

This compound is a bright and photostable far-red fluorescent dye.[1] Its spectral characteristics make it suitable for a variety of fluorescence-based applications, including immunofluorescence microscopy, flow cytometry, and high-content screening. The dye is a rhodamine-based compound, which contributes to its exceptional photostability.[1] It is readily soluble in water, as well as common organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Maximum Excitation Wavelength (λmax) 665 nm[2]
Maximum Emission Wavelength (λem) 690 nm[2]
Molar Extinction Coefficient (ε) 92,000 cm-1M-1
Molecular Weight ~841 g/mol
Recommended Excitation Laser 647 nm
Solubility Water, DMSO, DMF[1]
Reactivity Primary amines[1]

Amine-Reactive Labeling Chemistry

The N-hydroxysuccinimidyl (NHS) ester functional group of MB 660R allows for its covalent conjugation to primary amines (-NH2) on biomolecules.[1] This reaction is most efficient at a slightly basic pH (typically 7.2-8.5) and results in the formation of a stable amide bond. The primary targets for this reaction on proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group.

G cluster_reactants Reactants cluster_product Product MB660R This compound Conjugate MB 660R-Protein Conjugate (Stable Amide Bond) MB660R->Conjugate pH 7.2-8.5 Protein Protein (-NH2) Protein->Conjugate NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS G cluster_workflow Experimental Workflow A Prepare Protein Solution (Amine-free buffer) C Combine and Incubate (1-2 hours, RT, dark) A->C B Prepare this compound Stock Solution (DMSO/DMF) B->C D Optional: Quench Reaction (e.g., Tris-HCl) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize Labeled Protein (Degree of Labeling) E->F

References

MB 660R NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of MB 660R NHS Ester, a far-red fluorescent dye, with a focus on its spectral properties, applications, and the methodologies for its use in labeling biomolecules.

Core Properties and Spectral Characteristics

This compound is a highly water-soluble and photostable rhodamine-based dye designed for the fluorescent labeling of primary amines.[1][2][3] Its robust characteristics make it an excellent choice for various applications, including confocal microscopy.[1][2][3][4][5] The dye is notably pH-insensitive across a wide range from pH 4 to 10.[1][2][3][4][5]

The key quantitative spectral and physical properties of this compound are summarized in the table below.

PropertyValueReference
Maximum Excitation (λmax)665 nm[1][2][6][7]
Maximum Emission (λmax)690 nm (about 685 nm)[1][2][4][6][7]
Recommended Excitation Laser633 nm or 635 nm[1][2][3][4][5]
Molecular Weight840.90 (protonated)[8]
SolubilityWater, DMSO, DMF[2]
Spectrally Similar DyesAlexa Fluor® 660, CF® 660R[1][2][3][4][5]

Mechanism of Action: NHS Ester Chemistry

This compound is an amine-reactive dye. The N-hydroxysuccinimidyl (NHS) ester group reacts specifically with primary amines (-NH2), such as those found on the side chain of lysine residues in proteins or on amine-modified oligonucleotides.[1][6][7] This reaction, which is most efficient at a pH between 7 and 9, results in the formation of a stable, covalent amide bond.[1][2]

Below is a diagram illustrating the reaction between this compound and a primary amine on a biomolecule.

NHS_Ester_Reaction MB660R This compound Conjugate MB 660R-Biomolecule Conjugate (Stable Amide Bond) MB660R->Conjugate + Biomolecule Biomolecule-NH₂ (e.g., Protein, Oligonucleotide) Biomolecule->Conjugate pH 7-9 NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS releases

NHS Ester Labeling Reaction

Experimental Protocols

The following sections provide detailed protocols for labeling proteins and oligonucleotides with this compound.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. The optimal dye-to-protein ratio may need to be determined empirically.

1. Preparation of Reagents:

  • Protein Solution: Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5), at a concentration of 1-10 mg/mL.[9][10] If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.

  • This compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening.[9] Prepare a 10 mM stock solution by dissolving the ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[10] This solution should be prepared immediately before use.[9]

2. Labeling Reaction:

  • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess, typically a 5- to 20-fold excess over the protein.[9]

  • While gently vortexing the protein solution, add the dye stock solution dropwise.[9][10]

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[9] The reaction should be protected from light.[9]

3. Purification of the Conjugate:

  • Separate the labeled protein from the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS.[10]

4. Determination of Degree of Labeling (DOL):

  • The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at ~280 nm (for the protein) and ~665 nm (for MB 660R).[9]

5. Storage:

  • Store the purified labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage, protected from light.[9]

The general workflow for protein labeling is depicted in the following diagram.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Mix Add Dye to Protein Solution (Vortexing) Prep_Protein->Mix Prep_Dye Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Prep_Dye->Mix Incubate Incubate (1-4h at RT or overnight at 4°C, protected from light) Mix->Incubate Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify Analyze Determine Degree of Labeling (DOL) (Spectrophotometry) Purify->Analyze Store Store Conjugate (4°C or -20°C/-80°C, protected from light) Analyze->Store

Protein Labeling Workflow
Oligonucleotide Labeling Protocol

This protocol outlines the steps for conjugating this compound to an amino-labeled oligonucleotide.

1. Preparation of Reagents:

  • Amino-labeled Oligonucleotide: Dissolve the oligonucleotide in a suitable buffer, such as 0.091 M sodium borate buffer with a pH of 8.5.

  • This compound Solution: Prepare a solution of the NHS ester in anhydrous DMSO immediately before use. It is crucial to prevent moisture from coming into contact with the NHS ester to avoid hydrolysis.

2. Labeling Reaction:

  • Add the calculated volume of the this compound solution to the oligonucleotide solution.

  • Gently vortex the mixture.

  • Incubate the reaction for approximately 2 hours at room temperature (around 25°C) with shaking. Protect the reaction from light by covering the tube with aluminum foil.

3. Purification:

  • Purify the labeled oligonucleotide conjugate using an appropriate method, such as gel filtration or chromatography, to remove unreacted dye and byproducts.[11]

Applications in Research and Drug Development

MB 660R is a valuable tool in pharmaceutical research and drug development.[8] Its ability to form stable covalent bonds with biomolecules allows for the tracking and identification of specific molecules in complex biological systems.[8] For instance, by attaching the dye to a drug molecule, researchers can monitor its distribution and metabolism within an organism, providing critical insights into the drug's mechanism of action and potential side effects.[8] The high photostability and brightness of MB 660R make it particularly well-suited for demanding imaging applications like confocal microscopy.[1][2][3][4][5]

References

An In-Depth Technical Guide to MB 660R NHS Ester: A High-Performance Fluorophore for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of MB 660R NHS Ester, a far-red, amine-reactive fluorescent dye. It details the core photophysical and chemical properties, performance characteristics, and detailed experimental protocols for its use in labeling antibodies and other proteins.

Core Properties of this compound

MB 660R is a rhodamine-based dye engineered for high brightness and exceptional photostability.[1][2][3][4][5] As an N-hydroxysuccinimidyl (NHS) ester, it is designed for the covalent labeling of biomolecules. The NHS ester group reacts specifically and efficiently with primary amines, such as the lysine residues on proteins, to form a stable and covalent amide bond.[1][2] This reaction is most efficient at a pH range of 7 to 9.[1][2]

The dye is characterized by its far-red emission, making it suitable for applications where minimizing autofluorescence from biological samples is critical.[1][2] It is readily water-soluble and its fluorescence is insensitive to pH in the broad range of 4 to 10.[1][2][3][4][5][6]

Quantitative Technical Data

The key specifications for this compound are summarized below. These properties make it spectrally similar to other common dyes such as Alexa Fluor® 660 and CF® 660R.[1][2][3][4][5]

PropertyValueReference
Excitation Maximum (λabs) ~665 nm[1][2][7][8]
Emission Maximum (λem) ~685 - 690 nm[1][2][6][7][8]
Molar Extinction Coefficient (ε) 92,000 cm-1M-1[2][6]
Recommended Laser Line 633 nm or 635 nm[1][2][3][4][5]
Molecular Weight (protonated) 840.90 g/mol [2][9]
Reactive Group N-hydroxysuccinimide (NHS) Ester[1][2]
Target Moiety Primary Amines (-NH₂)[1][2][7][8]
Optimal Reaction pH 7.0 - 9.0[1][2]

Performance Characteristics: Brightness and Photostability

Intrinsic Brightness

The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. MB 660R is consistently described as a dye with "excellent brightness".[1][2][3][4] Its high extinction coefficient (92,000 cm⁻¹M⁻¹) indicates a strong ability to absorb excitation light. This, combined with high quantum efficiency, results in a bright fluorescent signal, making it an ideal choice for demanding applications like confocal microscopy.[1][2][3][4][5]

Superior Photostability

A critical advantage of MB 660R is its exceptional photostability, a characteristic feature of its rhodamine dye core.[1][2][3][4][5] Photostability, or the resistance to photobleaching, is crucial for experiments requiring prolonged or intense light exposure, such as time-lapse imaging or super-resolution microscopy.

The importance of photostability is evident when comparing other far-red dyes. For instance, while spectrally similar, Alexa Fluor 647 is known to be significantly more resistant to photobleaching than Cy5.[10][11] Furthermore, Cy5 conjugates are prone to forming non-fluorescent aggregates that quench the signal, particularly at high degrees of labeling.[11][12] High-performance dyes like MB 660R are designed to overcome these limitations, providing more stable and reliable fluorescence signals over the course of an experiment.

Experimental Protocols and Workflows

The following section provides a detailed methodology for the conjugation of this compound to a typical IgG antibody.

Amine-Reactive Labeling Chemistry

The fundamental reaction involves the acylation of a primary amine on a protein by the this compound. The succinimidyl group is an excellent leaving group, facilitating the formation of a stable amide bond between the dye and the protein.

G Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-MB 660R (Stable Amide Bond) Protein->Conjugate + pH 7.0 - 9.0 Dye MB 660R-NHS Ester Dye->Conjugate NHS_acid N-hydroxysuccinimide (Byproduct)

Diagram 1: Covalent reaction of this compound with a primary amine.
Protocol for IgG Antibody Labeling

This protocol is a generalized procedure for labeling ~1 mg of an IgG antibody. Optimization may be required based on the specific protein.

A. Reagent Preparation

  • Antibody Solution: The antibody must be in an amine-free buffer (e.g., PBS). If the buffer contains Tris, glycine, or preservatives like sodium azide, the antibody must be purified by dialysis or with a suitable spin column.[13] Adjust the final antibody concentration to 2-5 mg/mL.[14][15]

  • Reaction Buffer: Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.3.

  • Dye Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[13] Immediately before use, dissolve the dye in anhydrous DMSO (e.g., 1 mg of dye in 100 µL of DMSO to make a 10 mg/mL solution).[13][16]

B. Conjugation Workflow

G prep_ab 1. Prepare Antibody (Amine-free buffer, 2-5 mg/mL) adjust_ph 2. Adjust pH to 8.3 (Add Bicarbonate Buffer) prep_ab->adjust_ph prep_dye 3. Prepare Dye Stock (Dissolve NHS Ester in DMSO) adjust_ph->prep_dye reaction 4. Mix & Incubate (Antibody + Dye, 1 hr, RT, Dark) prep_dye->reaction purify 5. Purify Conjugate (Size Exclusion Chromatography) reaction->purify analyze 6. Analyze Product (Measure Absorbance for DOL) purify->analyze storage 7. Store Conjugate (-20°C with Stabilizer) analyze->storage G laser 635 nm Laser dye MB 660R laser->dye Excitation cell Cell Membrane receptor Target Antigen antibody Primary Antibody antibody->receptor dye->antibody signal 685 nm Emission dye->signal detector Detector (e.g., PMT) signal->detector Detection

References

The Core Mechanism of MB 660R NHS Ester Amine Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical principles and practical considerations for utilizing MB 660R N-hydroxysuccinimide (NHS) Ester in bioconjugation. MB 660R is a bright, photostable, far-red fluorescent dye designed for covalent labeling of biomolecules.[1][2] The NHS ester functional group is a widely used method for attaching labels to proteins, antibodies, amine-modified oligonucleotides, and other molecules containing primary amines.[1][2][3] The reaction forms a stable, covalent amide bond, making it a robust tool in diagnostics, drug development, and life sciences research.

Core Principles of NHS Ester-Amine Coupling

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[4][5][6] This process is highly selective for primary aliphatic amines, such as the ε-amino group of lysine residues or the N-terminus of proteins.[4][7]

The key steps are:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a deprotonated primary amine on the electron-deficient carbonyl carbon of the NHS ester.[5][6]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.[6]

  • Amide Bond Formation: The intermediate collapses, resulting in the formation of a highly stable amide bond between the dye and the biomolecule. N-hydroxysuccinimide (NHS) is released as a leaving group.[4][5][6]

A critical competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which yields an unreactive carboxylic acid and reduces the overall conjugation efficiency.[5][8] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the reaction conditions.[5][8]

Reaction_Mechanism MB660R MB 660R-NHS Ester Intermediate Tetrahedral Intermediate MB660R->Intermediate Nucleophilic Attack HydrolyzedDye Inactive Carboxylic Acid (MB 660R-COOH) MB660R->HydrolyzedDye Competing Reaction Amine Primary Amine (R-NH2) Amine->Intermediate Conjugate Stable Amide Bond (MB 660R-CO-NH-R) Intermediate->Conjugate Collapse NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Water H2O (Hydrolysis) Water->HydrolyzedDye

Figure 1: Mechanism of MB 660R NHS Ester amine reaction and competing hydrolysis.

Key Reaction Parameters

Optimizing the reaction conditions is paramount for achieving high conjugation efficiency and reproducibility. The interplay between pH, temperature, and reactant concentrations must be carefully managed.

ParameterRecommended RangeRationaleCitations
pH 7.2 - 9.0 (Optimal: 8.3-8.5)Balances the need for a deprotonated, nucleophilic amine with the increasing rate of NHS ester hydrolysis at higher pH.[5][8][9][1][4][5][8][9]
Buffer System Amine-free buffersBuffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[5][9] Recommended buffers include PBS, bicarbonate, borate, or HEPES.[5][9][5][9]
Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) reduce the rate of hydrolysis but may require longer reaction times. Room temperature reactions are faster.[5]
Reaction Time 1 - 4 hours (at RT) or Overnight (at 4°C)Dependent on temperature, pH, and reactant concentrations.[5][8]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve labeling efficiency.[5] A minimum of 2.0 mg/mL is often recommended.[7][5][7]
NHS Ester Molar Excess 8 to 20-foldThis empirical value often requires optimization based on the protein and the desired degree of labeling.[5][7]

Quantitative Data Summary

This table summarizes the key quantitative properties of the MB 660R dye and the general stability of NHS esters.

PropertyValueNotesCitations
MB 660R Max Excitation (λex) ~665 nmCan be sufficiently excited by 633 nm or 635 nm lasers.[1][2][3]
MB 660R Max Emission (λem) ~690 nmEmits in the far-red region of the spectrum.[1][3]
MB 660R Molar Extinction Coefficient 92,000 cm⁻¹M⁻¹A measure of how strongly the dye absorbs light at a given wavelength.[2]
MB 660R Molecular Weight 840.90 g/mol (protonated)[2]
MB 660R pH Sensitivity Insensitive from pH 4 to pH 10The dye itself is stable across a wide pH range.[1][2][10]
NHS Ester Half-life in Aqueous Buffer Minutes to HoursHighly dependent on pH and temperature. The half-life decreases significantly as pH increases above 8.5.[9]

Experimental Protocols

This section provides a generalized protocol for labeling a protein with this compound. Optimization for specific biomolecules is recommended.

Materials
  • Protein of interest (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[7][8][11]

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8][9]

  • Quenching buffer (optional): 1 M Tris-HCl or 1 M Glycine, pH ~8.0.[7][9]

  • Purification equipment (e.g., size-exclusion chromatography column like a G-25 column, or dialysis cassette).[8][11]

Procedure
  • Prepare Protein Solution:

    • Dissolve the antibody or protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2.5 mg/mL or higher.[7][11]

    • If the protein is in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH and buffer concentration.[11]

  • Prepare NHS Ester Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[9]

    • Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO or high-quality DMF.[8][11] Vortex briefly to ensure it is fully dissolved.

    • This solution should be prepared immediately before use as the NHS ester will hydrolyze over time in the presence of trace moisture.[11]

  • Labeling Reaction:

    • While gently stirring or vortexing the protein solution, add the calculated volume of the 10 mM dye stock solution in a dropwise fashion.[11] A 15-25 fold molar excess of dye to protein is a common starting point.[7]

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[7][8][11]

  • Quench Reaction (Optional):

    • To stop the reaction, add a quenching buffer (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM.[7][9]

    • Incubate for an additional 15-30 minutes at room temperature.[9] This step consumes any unreacted NHS ester.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and the NHS byproduct.

    • Gel filtration (e.g., a desalting column) is the most common method for macromolecules.[6][8]

    • Dialysis or ultrafiltration can also be used.[9][12]

  • Storage:

    • Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%).[11] The conjugate can also be stored at -20°C if cryoprotectants like glycerol are added.[11]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Storage p_protein Prepare Protein in Amine-Free Buffer (pH 8.3) react Add Dye to Protein (Molar Excess) Incubate 1-4h at RT (Protect from light) p_protein->react p_dye Prepare Fresh Dye Stock Solution (Anhydrous DMSO) p_dye->react quench Quench Reaction (Optional, e.g., Tris) react->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify store Characterize and Store (4°C, protected from light) purify->store

Figure 2: General experimental workflow for protein labeling with this compound.

References

An In-depth Technical Guide to Covalent Bond Formation with MB 660R NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the use of MB 660R N-hydroxysuccinimide (NHS) Ester for the fluorescent labeling of biomolecules. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this far-red fluorescent dye in their applications, which include immunofluorescence, flow cytometry, and Western blotting.

Introduction to MB 660R NHS Ester

This compound is an amine-reactive fluorescent dye belonging to the rhodamine family. It is characterized by its bright and photostable emission in the far-red spectrum, making it an ideal choice for applications requiring low background autofluorescence from cells and tissues. The NHS ester functional group allows for the formation of a stable, covalent amide bond with primary amines present on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.

The Chemistry of Covalent Bond Formation

The labeling of biomolecules with this compound is achieved through a nucleophilic acyl substitution reaction. The primary amino groups (-NH2), typically found on the side chains of lysine residues and the N-terminus of proteins, act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The efficiency of this reaction is highly dependent on pH. An optimal pH range of 7.2 to 8.5 is recommended for most applications.[1] At lower pH values, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[1] Conversely, at higher pH levels, the rate of hydrolysis of the NHS ester increases significantly, where water molecules attack the ester and render it non-reactive with the intended amine target. This competing hydrolysis reaction can reduce the overall labeling efficiency.

dot

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products MB_660R_NHS This compound Conjugate Fluorescently Labeled Biomolecule (Stable Amide Bond) MB_660R_NHS->Conjugate Nucleophilic Acyl Substitution NHS_byproduct N-hydroxysuccinimide MB_660R_NHS->NHS_byproduct Leaving Group Biomolecule Biomolecule with Primary Amine (e.g., Protein-NH2) Biomolecule->Conjugate Conditions pH 7.2 - 8.5 Room Temperature G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 8.0-8.5) Mix Mix Protein and Dye (5:1 to 20:1 molar ratio) Prepare_Protein->Mix Prepare_Dye Prepare this compound Stock (Anhydrous DMSO or DMF) Prepare_Dye->Mix Incubate Incubate (1 hr at RT or overnight at 4°C, dark) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Characterize Characterize Conjugate (Determine DOL) Purify->Characterize

References

Advancing Biological Discovery: A Technical Guide to New Applications of Far-Red Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of biomedical research and drug development, the ability to visualize complex biological processes within living systems is paramount. Far-red and near-infrared (NIR) fluorescent dyes have emerged as indispensable tools, offering a clear window into the intricate workings of cells and organisms. Their distinct advantages—including deeper tissue penetration, minimal light scattering, and significantly reduced autofluorescence from endogenous molecules—position them at the forefront of advanced imaging techniques.[1][2][3][4][5] This technical guide explores the core principles, key applications, and detailed protocols for leveraging these powerful fluorophores, with a focus on in vivo imaging and super-resolution microscopy.

Core Advantages of Far-Red/NIR Dyes

Fluorescent probes operating in the far-red (650–700 nm) and NIR (>700 nm) spectral regions overcome fundamental limitations of conventional visible-light fluorophores (e.g., GFP, FITC). Biological tissues are more transparent to longer-wavelength light, which results in several key benefits:

  • Enhanced Penetration Depth: Far-red light can penetrate several millimeters to centimeters into tissue, enabling non-invasive deep-tissue and whole-body imaging.[1][3][5][6][7]

  • Reduced Autofluorescence: Endogenous molecules like collagen and NADH fluoresce primarily in the blue-to-green spectrum. Shifting detection to the far-red region drastically improves the signal-to-noise ratio.[2][4]

  • Lower Phototoxicity and Photobleaching: The lower-energy photons used to excite far-red dyes are less damaging to living cells and are less likely to cause photobleaching, making them ideal for long-term live-cell imaging studies.[1][2][4]

These properties make far-red dyes superior probes for a range of applications, from tracking metastatic cancer cells in animal models to resolving subcellular structures with unprecedented detail.[4][8][9][10]

Application 1: High-Fidelity In Vivo Imaging

The ability to track cellular behavior and drug distribution in a living organism is crucial for preclinical research. Far-red dyes, including both engineered fluorescent proteins and small-molecule organic dyes, are the tools of choice for these demanding applications.[1][4][6] They are instrumental in oncology for monitoring tumor growth and in pharmacology for assessing the targeting efficacy of drug delivery systems.[6][8]

Quantitative Data: Photophysical Properties of Dyes for In Vivo Imaging

The selection of a suitable dye is critical for successful in vivo imaging. The table below summarizes the properties of representative far-red and NIR dyes.

Dye/Protein ClassSpecific ExampleExcitation Max (λex)Emission Max (λem)Key Features
Cyanine Dyes Cy5.5~675 nm~694 nmGood photostability; commonly used for labeling antibodies and small molecules.[6]
Cy7~747 nm~776 nmDeeper tissue penetration due to NIR emission.[6]
Lipophilic Dyes DiR~750 nm~780 nmStains cell membranes for tracking cell migration and distribution.[6]
BODIPY Dyes BODIPY 650/665~650 nm~665 nmHigh photostability and quantum yield; suitable for organelle-specific probes.[11]
Fluorescent Proteins mNeptune2~600 nm~650 nmGenetically encodable for labeling specific proteins in vivo.
Nanoparticles Luminicell Tracker™ 670~488 nm~670 nmUltrabright with excellent photostability for long-term cell tracking.[6]
Experimental Protocol: In Vivo Tumor Cell Tracking

This protocol provides a generalized workflow for labeling cancer cells with a lipophilic far-red dye (e.g., DiR) to monitor their distribution and tumor formation in a mouse model.

1. Cell Labeling: a. Culture cancer cells to ~80% confluency. b. Prepare a 1 mM stock solution of DiR dye in DMSO. c. Dilute the DiR stock solution to a final working concentration of 2-5 µM in serum-free culture medium or PBS. d. Resuspend harvested cells in the DiR labeling solution at a density of 1x10⁶ cells/mL. e. Incubate for 20-30 minutes at 37°C, protected from light. f. Wash the cells three times with complete culture medium to remove unbound dye. g. Resuspend the final labeled cell pellet in sterile PBS for injection.

2. Animal Procedure: a. Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). b. Inject the labeled cells (e.g., 1x10⁶ cells in 100 µL PBS) via the desired route (e.g., tail vein for metastasis studies, or subcutaneously for primary tumor growth).

3. In Vivo Fluorescence Imaging: a. Place the anesthetized mouse in an in vivo imaging system (IVIS). b. Set the excitation and emission filters appropriate for the DiR dye (e.g., Excitation: 745 nm, Emission: 800 nm). c. Acquire images at various time points (e.g., immediately after injection, 24h, 48h, and weekly) to track cell localization and tumor progression. d. Use the system's software to quantify the fluorescent signal intensity in regions of interest.

Visualization: In Vivo Imaging Workflow

InVivo_Workflow Dye Dye Selection (e.g., DiR) Label Cell Labeling & Washing Dye->Label Protocol Inject Injection into Animal Model Label->Inject Procedure Image IVIS Imaging (Longitudinal) Inject->Image Acquisition Analysis Data Quantification (Signal Intensity) Image->Analysis Processing Conclusion Biological Conclusion (Metastasis, etc.) Analysis->Conclusion Interpretation

A generalized workflow for an in vivo cell tracking experiment.

Application 2: Stimulated Emission Depletion (STED) Super-Resolution Microscopy

STED microscopy is a powerful super-resolution technique that overcomes the diffraction limit of light to visualize subcellular structures with nanoscale resolution.[12] The choice of fluorophore is critical, and far-red dyes are particularly well-suited for STED due to their high brightness, photostability under intense laser illumination, and the reduced phototoxicity of long-wavelength depletion lasers.[12][13]

Quantitative Data: Far-Red Dyes for STED Microscopy

Successful STED imaging requires dyes whose emission spectra overlap with the wavelength of the depletion laser.

DyeExcitation Max (λex)Emission Max (λem)Recommended STED LaserKey Features
Abberior STAR RED ~638 nm~657 nm775 nmExcellent brightness and photostability; ideal for STED.[14]
Abberior STAR 635P ~635 nm~655 nm775 nmHigh quantum yield and photostability.[14]
Alexa Fluor 647 ~650 nm~668 nm775 nmA widely used and reliable dye for STED and localization microscopy.[15]
SiR (Silicon-Rhodamine) ~652 nm~674 nm775 nmCell-permeable; enables live-cell STED imaging.[12]
ATTO 647N ~646 nm~664 nm775 nmHigh photostability and strong emission.
Experimental Protocol: Immunofluorescence for STED Microscopy

This protocol is adapted from standard immunofluorescence procedures with optimizations for STED imaging.[12][14][16]

1. Cell Culture and Fixation: a. Culture cells on high-precision glass coverslips (#1.5H, 170 µm thickness).[16] b. Wash cells briefly with pre-warmed PBS. c. Fix cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature. d. Wash three times with PBS.

2. Permeabilization and Blocking: a. Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS. c. Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

3. Antibody Staining: a. Dilute the primary antibody in blocking buffer. It is advisable to use a slightly higher concentration than for conventional confocal microscopy.[12] b. Incubate coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C. c. Wash three times with PBS. d. Dilute the STED-compatible secondary antibody (e.g., Abberior STAR RED goat anti-mouse) in blocking buffer. e. Incubate for 1 hour at room temperature, protected from light. f. Wash three times with PBS.

4. Mounting: a. Mount the coverslip onto a glass slide using a specialized STED mounting medium with the appropriate refractive index (e.g., Abberior Mount Liquid, TDE).[12][16] Avoid media containing p-phenylenediamine.[14] b. Seal the coverslip with nail polish and allow it to cure.

Visualization: Principle of STED Microscopy

STED_Principle Excitation Excitation Laser (e.g., 640 nm) Spot Diffraction-Limited Fluorescence Spot (~250 nm) Excitation->Spot DeExcite Stimulated Emission (Switches off fluorescence at periphery) Spot->DeExcite co-aligned Depletion STED Depletion Laser (e.g., 775 nm Donut) Depletion->DeExcite SuperRes Super-Resolved Spot (<50 nm) DeExcite->SuperRes Image Scanning & Image Reconstruction SuperRes->Image

The STED laser de-excites fluorophores at the periphery of the focal spot.

Application 3: Multiplexed Imaging for Drug Development

Studying complex cellular events, such as the co-internalization of multiple G protein-coupled receptors (GPCRs) in response to a drug candidate, requires the simultaneous visualization of several proteins. Far-red dyes are ideal for multiplexing as they occupy a spectral region free from autofluorescence, allowing for cleaner channel separation.[2][3] Novel chemical tools, such as cleavable far-red probes, enable sophisticated assays to differentiate between cell-surface and internalized protein populations, providing a powerful platform for drug screening.[17]

Experimental Protocol: GPCR Co-Internalization Assay

This protocol describes a method to visualize the co-internalization of two different GPCRs (Receptor A and Receptor B) using self-labeling protein tags (SNAP-tag and Halo-tag) and cleavable far-red dyes.[17]

1. Cell Preparation: a. Co-transfect cells with plasmids encoding Receptor A fused to a SNAP-tag and Receptor B fused to a Halo-tag. b. Culture the cells on glass-bottom dishes.

2. Receptor Labeling: a. Label the surface population of Receptor A by incubating cells with a SNAP-tag-reactive, membrane-impermeable red dye (e.g., SNAP-Surface® 649) for 30 minutes. b. Wash cells thoroughly. c. Label the surface population of Receptor B by incubating with a Halo-tag-reactive, membrane-impermeable far-red dye (e.g., HaloTag® Alexa Fluor® 660) for 30 minutes. d. Wash cells thoroughly to remove unbound dye.

3. Ligand Stimulation and Internalization: a. Image the cells to establish the baseline distribution of surface receptors (Time 0). b. Add the specific agonist/drug to stimulate receptor internalization. c. Incubate for a defined period (e.g., 30 minutes) to allow endocytosis to occur.

4. Cleavage of Surface Signal: a. To isolate the signal from internalized receptors, add a membrane-impermeable reducing agent (e.g., MESNA) to the cells. This agent will cleave the disulfide bond in the specialized dyes, quenching the fluorescence of any receptors remaining on the cell surface.[17] b. Incubate for 5-10 minutes. c. Wash the cells to remove the reducing agent.

5. Imaging and Analysis: a. Acquire two-color fluorescence images of the cells. The remaining fluorescence corresponds only to the internalized receptor populations. b. Analyze the images for colocalization between the red and far-red channels to quantify the extent of GPCR co-internalization.

Visualization: GPCR Internalization Assay Workflow

GPCR_Workflow Start Cells expressing SNAP-Receptor A & Halo-Receptor B Label Label surface receptors (Red & Far-Red Dyes) Start->Label Stimulate Add Agonist (Induce Internalization) Label->Stimulate Cleave Add MESNA (Quench Surface Signal) Stimulate->Cleave Image Two-Color Imaging of Internalized Receptors Cleave->Image Analyze Colocalization Analysis Image->Analyze

Workflow for quantifying protein co-internalization using cleavable dyes.

Future Directions: The Next Generation of Far-Red Probes

The field continues to evolve, with chemists designing novel far-red and NIR probes that offer unprecedented performance.[8][9] Key areas of innovation include:

  • Increasing Brightness: New synthetic strategies, such as adding rigid ring structures to cyanine dyes to restrict molecular rotation, have resulted in probes that are over 400% brighter than their predecessors.[8][10]

  • Enhanced Photostability: Developing more robust molecular scaffolds reduces photobleaching, allowing for longer imaging experiments with higher laser powers.

  • Optimized Photoswitching: For single-molecule localization microscopy (SMLM), dyes with a more efficient and reliable ability to switch between "on" and "off" fluorescent states are being created, leading to cleaner and more precise molecular localization.[8][9][10]

  • Novel Chemistries: Researchers are exploring new classes of fluorophores, such as stabilized borenium ion-based dyes, which are stable and emit efficiently in the NIR range, promising clearer deep-tissue imaging.[7][18]

Visualization: Logic of Dye Brightness Enhancement

Dye_Improvement Problem Conventional Cyanine Dyes (Low Brightness) Hypothesis Hypothesis: Molecular rotation after light absorption quenches fluorescence Problem->Hypothesis Strategy Strategy: Attach rigid chemical ring structure Hypothesis->Strategy Result Result: Rotation blocked, fluorescence efficiency (brightness) increases Strategy->Result

References

An In-depth Technical Guide to MB 660R NHS Ester for In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MB 660R NHS Ester, a far-red fluorescent dye, and its application in in vivo imaging. We will delve into its physicochemical properties, detailed protocols for antibody conjugation, and a step-by-step workflow for conducting small animal imaging studies.

Core Properties of this compound

MB 660R is a bright and highly photostable rhodamine-based dye ideal for sensitive and long-term fluorescence imaging.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient covalent labeling of primary amines on biomolecules, such as the lysine residues of antibodies, forming a stable amide bond.[1][4] This makes it a valuable tool for creating targeted fluorescent probes for in vivo applications. The dye is water-soluble and its fluorescence is pH-insensitive between pH 4 and 10.[1][2][3]

Physicochemical and Spectroscopic Data

For ease of comparison, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λabs)665 nm[1][3][5]
Emission Maximum (λem)685 - 690 nm[1][3][5]
Molar Extinction Coefficient92,000 cm-1M-1[3][6]
Molecular Weight840.90 g/mol (protonated)[3]
Recommended Excitation Laser633 or 635 nm[1][2][3]
SolubilityWater, DMSO, DMF[6]
Storage Conditions-20°C, protected from light[1]

Experimental Protocols

Antibody Conjugation with this compound

This protocol outlines the steps for labeling an antibody with this compound. The degree of labeling (DOL), the ratio of dye molecules to antibody molecules, is a critical parameter that can influence the conjugate's pharmacokinetics and biodistribution.[7][8] A lower DOL (e.g., 0.3 to 1.2 dyes per antibody) is often recommended to minimize alterations to the antibody's biological function and clearance.[7][8]

Materials:

  • Antibody of interest (free of amine-containing buffers like Tris and stabilizers like BSA)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to remove any amine-containing substances from the antibody solution. This can be done using a desalting column or dialysis against PBS.

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO. This solution should be prepared fresh.

  • Labeling Reaction:

    • Add the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to the antibody solution.

    • Slowly add the calculated amount of the this compound stock solution to the antibody solution while gently vortexing. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~665 nm (for MB 660R).

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA (if compatible with the intended application) and a bacteriostatic agent like sodium azide, or aliquot and store at -20°C.

In Vivo Imaging Workflow

This protocol provides a general workflow for conducting in vivo fluorescence imaging in a small animal model using an MB 660R-labeled antibody.

Materials:

  • Animal model (e.g., tumor-bearing mouse)

  • MB 660R-labeled antibody conjugate

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped for near-infrared fluorescence imaging

  • Sterile saline or PBS for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using a calibrated vaporizer system.

    • Place the animal in the imaging chamber.

  • Probe Administration:

    • Administer the MB 660R-labeled antibody conjugate, typically via intravenous (tail vein) injection. The optimal dose will need to be determined empirically but often ranges from 2 to 20 mg/kg.

  • Image Acquisition:

    • Acquire a baseline image before injection.

    • Acquire images at various time points post-injection (e.g., immediately, 1h, 4h, 24h, 48h, etc.) to monitor the biodistribution and tumor targeting of the probe.[9]

    • Use the appropriate excitation and emission filters for MB 660R (Excitation: ~630-660 nm, Emission: ~680-720 nm).

    • Optimize imaging parameters such as exposure time and binning to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs.

    • Quantify the fluorescence intensity within the ROIs to assess probe accumulation and clearance.

  • Ex Vivo Analysis (Optional):

    • At the end of the study, euthanize the animal and dissect the tumor and major organs.

    • Image the excised tissues to confirm the in vivo signal distribution and obtain more precise quantification.

Visualizations

The following diagrams illustrate the key processes involved in utilizing this compound for in vivo imaging.

Antibody_Conjugation_Workflow Antibody Conjugation with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Antibody Antibody in Amine-Free Buffer Reaction_Mix Incubate at RT (1 hour, dark) Antibody->Reaction_Mix Dye This compound in DMSO Dye->Reaction_Mix Purification Size-Exclusion Chromatography Reaction_Mix->Purification Labeled_Ab Purified MB 660R- Labeled Antibody Purification->Labeled_Ab

Antibody Conjugation Workflow

InVivo_Imaging_Workflow In Vivo Imaging Experimental Workflow Animal_Prep Animal Preparation (Anesthesia) Probe_Admin Probe Administration (e.g., IV Injection) Animal_Prep->Probe_Admin Image_Acq Longitudinal In Vivo Imaging Probe_Admin->Image_Acq Data_Analysis Image Analysis (ROI Quantification) Image_Acq->Data_Analysis ExVivo Ex Vivo Organ Imaging (Confirmation) Data_Analysis->ExVivo

In Vivo Imaging Workflow

References

Unlocking the Nanoscale: A Technical Guide to MB 660R NHS Ester for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of MB 660R NHS Ester, a far-red fluorescent dye with significant potential for advancing biological imaging through super-resolution microscopy. Its exceptional brightness and photostability make it a compelling candidate for techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), enabling the visualization of subcellular structures with unprecedented detail.

Core Properties of this compound

MB 660R is a rhodamine-based dye, a class of fluorophores renowned for their high quantum yields and remarkable photostability.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines on proteins and other biomolecules, forming a stable covalent amide bond.[4][5] This makes it a versatile tool for a wide range of biological applications.

Photophysical Characteristics

The performance of a fluorophore in super-resolution microscopy is dictated by its photophysical properties. MB 660R exhibits characteristics that are highly advantageous for demanding imaging applications.[1][2][3][4]

PropertyValueSource
Excitation Maximum (λex) ~665 nm[1][2][3][5]
Emission Maximum (λem) ~685 - 690 nm[2][5]
Molar Extinction Coefficient 92,000 cm⁻¹M⁻¹[5]
Solubility Water, DMSO, DMF[2][3]
pH Sensitivity Insensitive from pH 4 to 10[1][2][3][4]
Spectrally Similar Dyes Alexa Fluor® 660, CF® 660R[4][5]

Labeling Biomolecules with this compound

The NHS ester moiety of MB 660R reacts specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide linkage. This reaction is most efficient at a pH range of 7-9.[4][5]

General Protein Labeling Protocol

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications, particularly for achieving the desired degree of labeling (DOL) for super-resolution microscopy.

Materials:

  • Protein of interest (in an amine-free buffer such as PBS or bicarbonate buffer)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an appropriate buffer like PBS.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Adjust pH: Add a sufficient volume of 1 M NaHCO₃ to the protein solution to adjust the pH to approximately 8.3.

  • Labeling Reaction: While gently vortexing the protein solution, add the dissolved this compound. The molar ratio of dye to protein will need to be optimized to achieve the desired DOL. A starting point is often a 5-10 fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute will be the labeled protein.

  • Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm and ~665 nm.

Application in Super-Resolution Microscopy

The far-red emission and high photostability of MB 660R make it a promising candidate for various super-resolution techniques.

Stimulated Emission Depletion (STED) Microscopy

In STED microscopy, a high-intensity, doughnut-shaped laser beam is used to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function and increasing resolution. Dyes with high photostability and emission in the far-red region are ideal for STED, as they can withstand the high laser powers required and minimize phototoxicity. The emission maximum of MB 660R at ~685-690 nm is well-suited for depletion with commonly used STED lasers (e.g., 750-780 nm).

Stochastic Optical Reconstruction Microscopy (STORM)

STORM and related techniques, such as dSTORM (direct STORM), rely on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By localizing single molecules over thousands of frames, a super-resolved image is reconstructed. Rhodamine dyes, like MB 660R, can be induced to photoswitch in the presence of specific imaging buffers containing a reducing agent. The high photon output and photostability of MB 660R are advantageous for achieving high localization precision in STORM imaging.

Experimental Workflow for Super-Resolution Imaging

The following diagram illustrates a general workflow for a super-resolution microscopy experiment using this compound-labeled antibodies for immunofluorescence.

experimental_workflow cluster_sample_prep Sample Preparation cluster_imaging Super-Resolution Imaging cluster_analysis Data Analysis cell_culture Cell Culture & Fixation permeabilization Permeabilization cell_culture->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab MB 660R-labeled Secondary Antibody Incubation primary_ab->secondary_ab mounting Sample Mounting in Imaging Buffer secondary_ab->mounting image_acquisition Image Acquisition (STED / STORM) mounting->image_acquisition reconstruction Image Reconstruction image_acquisition->reconstruction analysis Data Analysis & Interpretation reconstruction->analysis labeling_reaction mb660r_nhs This compound labeled_protein MB 660R-labeled Protein (Stable Amide Bond) mb660r_nhs->labeled_protein protein_amine Protein with Primary Amine (e.g., Lysine) protein_amine->labeled_protein reaction_conditions pH 7-9 reaction_conditions->labeled_protein nhs_leaving_group N-hydroxysuccinimide (byproduct) labeled_protein->nhs_leaving_group releases dSTORM_principle fluorophore_on Fluorophore 'On' State fluorophore_off Fluorophore 'Off' State (Long-lived dark state) fluorophore_on->fluorophore_off Photoswitching localization Single Molecule Localization fluorophore_on->localization Emits Photons excitation_laser Excitation Laser (~665 nm) excitation_laser->fluorophore_on Excites activation_laser Activation Laser (e.g., 405 nm) activation_laser->fluorophore_on Stochastic Activation imaging_buffer Imaging Buffer (with reducing agent) imaging_buffer->fluorophore_off reconstruction Super-Resolved Image localization->reconstruction Iterative

References

The Application of MB 660R NHS Ester in Single-Molecule Tracking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of MB 660R NHS Ester, a bright and photostable far-red fluorescent dye, for single-molecule tracking (SMT) applications. We will delve into the core principles of this compound chemistry, provide detailed protocols for protein labeling and single-molecule imaging, and illustrate its application in studying dynamic cellular processes such as signal transduction.

Core Principles: Understanding this compound

MB 660R is a rhodamine-based dye that exhibits exceptional brightness and photostability, making it an ideal candidate for demanding imaging applications like single-molecule tracking.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of biomolecules, particularly proteins, through a well-established amine-reactive chemistry.[1][2]

The fundamental reaction involves the nucleophilic attack of a primary amine, commonly found on the side chain of lysine residues or the N-terminus of a protein, on the NHS ester. This results in the formation of a stable amide bond, covalently linking the MB 660R dye to the protein of interest.[4][5] This reaction is most efficient in a slightly alkaline environment, typically at a pH between 7 and 9.[1][2]

Photophysical and Chemical Properties of this compound

A thorough understanding of the dye's properties is crucial for successful experimental design and data interpretation. The key characteristics of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λ_abs_) ~665 nm[1][6][7]
Emission Maximum (λ_em_) ~685 - 690 nm[1][6][7]
Molar Extinction Coefficient Not explicitly found for MB 660R, but similar far-red dyes are in the range of 100,000 - 250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Not explicitly found for MB 660R, but typically high for rhodamine-based dyes
Recommended Excitation Lasers 633 nm, 635 nm, 647 nm[1][2]
Reactive Group N-hydroxysuccinimide (NHS) Ester[1][2]
Reactivity Primary amines (-NH₂)[1][2]
Solubility Water, DMSO, DMF[1][2]
pH Sensitivity pH-insensitive from pH 4 to pH 10[1][2][3][8]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general framework for labeling a protein of interest with this compound. Optimization of the dye-to-protein molar ratio may be required for specific proteins to achieve the desired degree of labeling (DOL).

Materials:

  • Protein of interest (1-5 mg/mL in an amine-free buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Protein Solution:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin).

    • If necessary, perform a buffer exchange into the Labeling Buffer.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex to ensure complete dissolution. This stock solution should be prepared fresh.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point for optimization is a 5:1 to 15:1 molar excess of dye to protein.

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature to stop the labeling reaction by consuming any unreacted NHS ester.

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired Storage Buffer.

    • Collect the fractions. The first colored fraction is typically the labeled protein.

    • Alternatively, dialysis can be used for purification.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) and the final protein concentration using spectrophotometry.

    • Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Reaction + Protein->Reaction MB660R_NHS MB 660R-NHS Ester MB660R_NHS->Reaction Labeled_Protein Protein-NH-CO-MB 660R (Stable Amide Bond) Reaction->Labeled_Protein NHS N-hydroxysuccinimide (Leaving Group) Reaction->NHS pH pH 7-9 pH->Reaction

Reaction mechanism of this compound with a primary amine on a protein.
Single-Molecule Tracking of MB 660R-Labeled Proteins

This protocol outlines a general workflow for a single-molecule tracking experiment using proteins labeled with this compound. The example focuses on imaging membrane proteins in live cells using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • Live cells cultured on glass-bottom dishes

  • MB 660R-labeled protein of interest

  • Imaging medium (e.g., phenol red-free DMEM)

  • TIRF microscope equipped with appropriate laser lines (e.g., 640 nm) and sensitive camera (e.g., EMCCD or sCMOS)

Procedure:

  • Cell Culture and Preparation:

    • Plate cells on glass-bottom dishes and grow to the desired confluency.

    • Prior to imaging, replace the culture medium with imaging medium.

  • Labeling of Cellular Proteins:

    • Incubate the cells with a low concentration (pM to nM range) of the MB 660R-labeled protein (e.g., a ligand for a specific cell surface receptor) for a sufficient time to allow binding. The concentration should be optimized to achieve a sparse labeling density suitable for single-molecule imaging.

    • Wash the cells gently with imaging medium to remove unbound labeled protein.

  • Microscopy and Image Acquisition:

    • Mount the dish on the TIRF microscope stage and bring the cells into focus.

    • Illuminate the sample with the appropriate laser line for MB 660R excitation.

    • Acquire a time-lapse series of images with a high frame rate (e.g., 10-100 ms exposure time) to capture the dynamics of individual molecules.

  • Data Analysis:

    • Localization: Use single-particle localization algorithms to determine the precise coordinates of each fluorescent spot in each frame with sub-pixel accuracy.

    • Tracking: Connect the localized positions of the same molecule across consecutive frames to reconstruct its trajectory.

    • Analysis: Analyze the trajectories to extract quantitative information, such as diffusion coefficients, confinement radii, and residence times.

SMT_Workflow Labeling Label Protein of Interest with this compound Incubation Incubate Cells with Labeled Protein (Sparse Labeling) Labeling->Incubation Cell_Culture Culture and Prepare Live Cells on Glass-Bottom Dish Cell_Culture->Incubation Microscopy TIRF Microscopy Image Acquisition Incubation->Microscopy Localization Single-Molecule Localization Microscopy->Localization Tracking Single-Molecule Tracking Localization->Tracking Analysis Trajectory Analysis (Diffusion, Confinement, etc.) Tracking->Analysis

General experimental workflow for single-molecule tracking.

Application Example: Investigating EGFR Signal Transduction

Single-molecule tracking is a powerful tool to dissect the dynamics of signaling molecules in their native cellular environment. A prominent example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon binding of its ligand, EGF, the EGFR undergoes dimerization and subsequent autophosphorylation, initiating downstream signaling cascades.[4][9]

By labeling EGF with MB 660R, researchers can directly visualize the binding of individual EGF molecules to EGFR on the cell surface.[4] Single-molecule tracking can then be used to monitor the diffusion of the EGF-EGFR complex, providing insights into:

  • Dimerization: Observing the transition from a freely diffusing monomeric state to a less mobile dimeric state.

  • Confinement: Tracking the movement of EGFR within specific membrane domains, such as clathrin-coated pits.

  • Activation: Correlating changes in mobility with receptor phosphorylation and the recruitment of downstream signaling partners.

EGFR_Signaling EGF EGF Ligand (Labeled with MB 660R) EGF_EGFR_Complex EGF-EGFR Complex EGF->EGF_EGFR_Complex EGFR_Monomer EGFR Monomer EGFR_Monomer->EGF_EGFR_Complex EGFR_Dimer EGFR Dimerization EGF_EGFR_Complex->EGFR_Dimer Autophosphorylation Autophosphorylation EGFR_Dimer->Autophosphorylation Downstream_Signaling Downstream Signaling Cascade (e.g., MAPK pathway) Autophosphorylation->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Differentiation) Downstream_Signaling->Cellular_Response

Simplified EGFR signaling pathway amenable to single-molecule tracking studies.

References

fundamental characteristics of rhodamine-based dyes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Characteristics of Rhodamine-Based Dyes

Introduction

Rhodamine dyes are a prominent class of fluorophores widely utilized in biological and chemical research.[1] Characterized by their xanthene core structure, these dyes exhibit exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and strong absorption of visible light.[2][3] Their structural versatility allows for the synthesis of a wide array of derivatives with tunable spectral properties, making them indispensable tools for applications ranging from fluorescence microscopy and flow cytometry to drug delivery and the development of fluorescent sensors.[1][4] This guide provides a detailed overview of the core chemical and photophysical characteristics of rhodamine-based dyes, outlines key experimental protocols for their characterization, and illustrates fundamental principles through logical diagrams.

Core Chemical Structure and Properties

The fluorescence of rhodamine and its derivatives originates from their planar, polycyclic aromatic xanthene core.[1] This structure is similar to that of fluorescein but features nitrogen atoms in place of oxygen on the outer rings, contributing to its distinct spectral properties.[1] Key derivatives such as Rhodamine B, Rhodamine 6G, and Rhodamine 123 are distinguished by substitutions on this core, which modulate their solubility, reactivity, and spectral characteristics.[1][5]

A critical feature of many rhodamine derivatives is the equilibrium between a fluorescent "open" zwitterionic form and a non-fluorescent, colorless "closed" spirolactone form.[6][7] The opening of the spirolactone ring, which can be triggered by changes in the local environment such as the presence of specific metal ions or shifts in pH, restores the dye's extended π-conjugation system, leading to a strong fluorescence response.[2][6] This "on-off" switching mechanism is a cornerstone for the design of highly specific fluorescent probes and sensors.[1][8]

Fundamental Photophysical Properties

The utility of rhodamine dyes is defined by their excellent photophysical properties. They are known for their high molar extinction coefficients, superior brightness, and outstanding photostability.[2] The process of fluorescence—light absorption followed by the emission of light at a longer wavelength—is central to their function.[9]

This phenomenon is best described by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.

The Jablonski Diagram: Visualizing Fluorescence

// Transitions S0_v1 -> S2_v2 [label=" Absorption", fontcolor="#202124", color="#4285F4", style=solid, arrowhead=vee]; S2_v2 -> S1_v3 [label=" Internal\n Conversion", fontcolor="#202124", color="#FBBC05", style=dashed, arrowhead=open, constraint=false]; S1_v3 -> S1_v1 [label=" Vibrational\n Relaxation", fontcolor="#202124", color="#FBBC05", style=dashed, arrowhead=open]; S1_v1 -> S0_v2 [label=" Fluorescence", fontcolor="#202124", color="#34A853", style=solid, arrowhead=vee]; S1_v1 -> T1_v2 [label=" Intersystem\n Crossing (ISC)", fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=open, constraint=false]; T1_v2 -> T1_v1 [label=" Vibrational\n Relaxation", fontcolor="#202124", color="#FBBC05", style=dashed, arrowhead=open]; T1_v1 -> S0_v1 [label=" Phosphorescence", fontcolor="#202124", color="#EA4335", style=solid, arrowhead=vee]; } The Jablonski Diagram illustrating key photophysical transitions.

As depicted, a molecule in its ground state (S₀) absorbs a photon, promoting an electron to a higher vibrational level of an excited singlet state (e.g., S₁ or S₂).[10][11] The molecule then rapidly loses excess vibrational energy through non-radiative processes like vibrational relaxation and internal conversion, reaching the lowest vibrational level of the first excited state (S₁).[11] From this state, it can return to the ground state by emitting a photon; this radiative process is known as fluorescence.[12] Because energy is lost non-radiatively before emission, the emitted photon has lower energy (longer wavelength) than the absorbed photon.[10] Alternatively, the molecule can undergo intersystem crossing to a triplet state (T₁), from which it can return to the ground state via phosphorescence, a much slower process.[1][13]

Quantitative Photophysical Properties

The selection of a rhodamine dye for a specific application depends critically on its quantitative photophysical parameters. These include the maximum absorption (λ_abs) and emission (λ_em) wavelengths, molar extinction coefficient (ε), and fluorescence quantum yield (Φf). The table below summarizes these properties for several common rhodamine derivatives.

Fluorophoreλabs (nm)λem (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φf)Solvent
Rhodamine B ~554~578106,000 at 543 nm0.70Ethanol
Rhodamine 6G ~530~556116,000 at 530 nm0.95Ethanol
Rhodamine 123 ~512~53485,200 at 512 nm0.90Ethanol
TRITC ~550~575~85,000~0.3-0.4Aqueous Buffer
TMR ~550~575~92,000~0.3-0.4Aqueous Buffer

Note: Photophysical properties are highly dependent on the solvent and local environment; values presented are representative. Data sourced from multiple references.[5][14][15][16][17]

Sensing and Signaling Mechanisms

The ability to modulate the fluorescence of rhodamine dyes forms the basis of their use as sensors. A prevalent strategy involves the spirolactam ring-opening mechanism, which provides a robust "off-on" fluorescence switch. In the closed spirolactam form, the dye is colorless and non-fluorescent.[8] The coordination of a specific analyte, such as a metal ion (e.g., Fe³⁺, Cu²⁺), induces a conformational change that opens the ring.[3][6] This restores the conjugated xanthene structure, leading to a dramatic increase in both color and fluorescence intensity.[2][6]

// Nodes Spiro [label="Spirolactam Form\n(Non-fluorescent, 'Off')", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Open [label="Ring-Opened Amide Form\n(Fluorescent, 'On')", fillcolor="#34A853", color="#34A853", fontcolor="#FFFFFF"]; Analyte [label="Analyte\n(e.g., Metal Ion)", shape=ellipse, fillcolor="#4285F4", color="#4285F4", fontcolor="#FFFFFF"]; Removal [label="Analyte Removal\n(e.g., Chelator)", shape=ellipse, fillcolor="#EA4335", color="#EA4335", fontcolor="#FFFFFF"];

// Edges Spiro -> Open [label=" Binding", color="#4285F4", fontcolor="#202124"]; Open -> Spiro [label=" Release", color="#EA4335", fontcolor="#202124"]; Analyte -> Spiro [style=invis]; Removal -> Open [style=invis]; } Spirolactam ring-opening mechanism for analyte detection.

Key Experimental Protocols

Accurate characterization of rhodamine dyes and their conjugates is essential for reproducible research. The following section details standard protocols for measuring key photophysical properties and for a common biological application.

Experimental Workflow for Dye Characterization

A systematic approach is required to characterize a novel or newly synthesized rhodamine derivative. The workflow begins with basic absorbance measurements and proceeds through the determination of key performance parameters.

Workflow

Protocol: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law (A = εcl).[4]

  • Reagent Preparation : Prepare a concentrated stock solution of the rhodamine dye in a suitable spectroscopic-grade solvent (e.g., ethanol) with a precisely known concentration.[7]

  • Serial Dilution : Create a series of at least five dilutions from the stock solution, ensuring the concentrations fall within the linear range of the spectrophotometer (typically with absorbance values between 0.1 and 1.0).[18]

  • Spectrophotometer Setup : Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize. Set the wavelength to the absorption maximum (λ_max) of the dye.[4]

  • Blank Measurement : Fill a cuvette with the pure solvent to zero the spectrophotometer (this is the blank).[4]

  • Absorbance Measurement : Measure the absorbance of each diluted solution at λ_max, starting from the least concentrated. Rinse the cuvette with the next sample before filling to ensure accuracy.[7]

  • Data Analysis : Plot a graph of absorbance (A) versus concentration (c). The data should form a straight line that passes through the origin.[19]

  • Calculation : Perform a linear regression on the data. According to the Beer-Lambert law, the slope of the line is equal to ε × l, where 'l' is the path length of the cuvette (commonly 1 cm). The molar extinction coefficient (ε) is therefore the value of the slope divided by the path length.[20]

Protocol: Determination of Relative Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield quantifies the efficiency of the fluorescence process. The relative method compares the dye of interest (sample) to a well-characterized fluorescent standard with a known quantum yield.[21][22]

  • Standard Selection : Choose a suitable standard whose absorption and emission spectra are in a similar range to the sample dye (e.g., Rhodamine 6G, Φf = 0.95 in ethanol, can be a standard for another rhodamine).[15]

  • Solution Preparation : Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of each solution at the excitation wavelength must be kept below 0.1 to avoid inner-filter effects.[15]

  • Absorbance Measurement : Using a spectrophotometer, measure the absorbance of each prepared solution at the chosen excitation wavelength.

  • Fluorescence Measurement : Using a fluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength and all instrument settings (e.g., slit widths) must be identical for both the sample and standard measurements.[15]

  • Data Integration : Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. Ensure the spectra are corrected for the instrument's wavelength-dependent sensitivity.[22]

  • Data Plotting : For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculation : Determine the gradient (slope) of the linear fit for both plots. The quantum yield of the sample (Φ_x) is calculated using the following equation:[21] Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) Where 'st' denotes the standard and 'x' denotes the sample, 'Grad' is the gradient from the plot, and 'η' is the refractive index of the solvent.[21] If the same solvent is used for both, the refractive index term (η_x² / η_st²) cancels out.

Protocol: General Immunofluorescence Staining

Rhodamine derivatives like TRITC are commonly conjugated to antibodies for visualizing specific proteins in cells.[23]

  • Cell Preparation : Grow cells on sterile glass coverslips. Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde in PBS for 10 minutes).[24]

  • Permeabilization : If the target protein is intracellular, permeabilize the cell membranes by incubating with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes.[24]

  • Blocking : To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1% BSA or 5% normal serum in PBS) for 30-60 minutes.[23][25]

  • Primary Antibody Incubation : Dilute the primary antibody (specific to the target protein) in the blocking buffer. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.[26]

  • Washing : Wash the cells three times with PBS to remove unbound primary antibody.[24]

  • Secondary Antibody Incubation : Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., TRITC-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.[27]

  • Final Washes and Mounting : Wash the cells three times with PBS, protected from light. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[27]

  • Visualization : Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the rhodamine dye.[25]

Conclusion

Rhodamine-based dyes remain a cornerstone of fluorescence applications due to their robust chemical nature and outstanding photophysical properties. Their high quantum yields, photostability, and the tunability of their core structure provide researchers with a powerful toolkit for visualizing complex biological processes. An understanding of their fundamental characteristics and the standardized protocols for their evaluation is critical for leveraging their full potential in research, diagnostics, and drug development.

References

understanding the reactivity of N-hydroxysuccinimide esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of N-hydroxysuccinimide Esters

Introduction

N-hydroxysuccinimide (NHS) esters are among the most widely used amine-reactive reagents in bioconjugation, a critical process in diagnostics, drug development, and life sciences research.[1][2][3] Their prominence is due to their ability to efficiently form stable amide bonds with primary amino groups on biomolecules, such as the N-terminus of proteins and the side chain of lysine residues, under mild aqueous conditions.[1][2][4] This technical guide provides a comprehensive overview of the core principles governing NHS ester reactivity, factors influencing the conjugation process, detailed experimental protocols, and key quantitative data to aid researchers in designing and executing successful bioconjugation strategies.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1][2][3] The process is highly selective for unprotonated primary aliphatic amines.[3][5]

Reaction Mechanism:

  • Nucleophilic Attack: The unprotonated primary amine (-NH₂) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.[1][2][3]

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient and unstable tetrahedral intermediate.[1][2][3]

  • Amide Bond Formation: The intermediate collapses, resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[1][2][3]

While NHS esters can react with other nucleophiles like the hydroxyl groups of tyrosine, serine, and threonine, the resulting ester bonds are significantly less stable than the amide bonds formed with primary amines and are prone to hydrolysis.[1][3]

Reaction_Mechanism reagents R-CO-O-NHS (NHS Ester) + R'-NH₂ (Primary Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products R-CO-NH-R' (Stable Amide Bond) + NHS (Leaving Group) intermediate->products Elimination

Caption: Reaction mechanism of an NHS ester with a primary amine.

The Competing Reaction: Hydrolysis The primary competing reaction in any NHS ester conjugation is hydrolysis, where water acts as a nucleophile and attacks the ester.[1][3] This reaction cleaves the ester bond, producing an inactive carboxylic acid and releasing NHS, which reduces the overall efficiency of the desired conjugation.[1][3][6] The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH rises.[3][5][7]

Hydrolysis_Reaction reagents R-CO-O-NHS (NHS Ester) + H₂O (Water) products R-COOH (Carboxylic Acid) + NHS (Leaving Group) reagents->products   Hydrolysis

Caption: Competing hydrolysis reaction of an NHS ester.

Factors Influencing Reaction Efficiency

The success of an NHS ester conjugation reaction is critically dependent on the careful control of several experimental parameters to maximize the yield of the desired conjugate while minimizing hydrolysis.[1][2]

  • pH: The pH of the reaction buffer is the most critical parameter.[1][2] A delicate balance must be struck. At acidic pH (below 7.2), primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.[1][2] As the pH increases, the concentration of the reactive, deprotonated amine (-NH₂) increases, favoring conjugation.[2][7] However, the rate of NHS ester hydrolysis also increases significantly at higher pH.[2][7] Therefore, the generally accepted optimal pH range for NHS ester reactions is between 7.2 and 8.5.[1][2][8]

  • Buffer Selection: The choice of buffer is crucial to avoid unwanted side reactions. Buffers containing primary amines, such as Tris and Glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[3][5] Commonly used compatible buffers include phosphate, carbonate-bicarbonate, HEPES, and borate.[3][5][9]

  • Temperature and Reaction Time: NHS ester conjugations are typically performed at room temperature (approx. 25°C) for 1-4 hours or at 4°C for longer periods, such as overnight.[1][3] The optimal time depends on the specific reactants and their concentrations.

  • Concentration: The rate of aminolysis is generally faster than hydrolysis, especially at high concentrations of the primary amine.[1] At lower protein concentrations, hydrolysis can become a more significant competing reaction.[1][]

  • Solubility and Stability: Many NHS ester reagents are not readily soluble in aqueous buffers and must first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][3] It is critical to use anhydrous solvents to prevent premature hydrolysis of the ester before it is added to the reaction mixture.[1][11] NHS ester reagents are moisture-sensitive and should be stored desiccated at -20°C.[6][9] Vials should be allowed to equilibrate to room temperature before opening to prevent condensation.[6][12]

Quantitative Data

The efficiency of NHS ester reactions is governed by the balance between the desired aminolysis and the competing hydrolysis. The following tables summarize key quantitative data to aid in the optimization of conjugation protocols.

Table 1: Stability of NHS Esters - Half-life of Hydrolysis

pHTemperatureHalf-life
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes
9.0Room Temp.Minutes

(Data sourced from multiple references).[1][2][5][8][13]

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended Condition
pH7.2 - 8.5 (Optimal: 8.3 - 8.5)[3][14]
Temperature4°C to Room Temperature (approx. 25°C)[3]
Reaction Time0.5 - 4 hours (can be extended to overnight at 4°C)[3]
Solvent for NHS EsterAnhydrous DMSO or DMF[3]
Compatible BuffersPhosphate, Carbonate-Bicarbonate, HEPES, Borate[3]
Incompatible BuffersTris, Glycine (contain primary amines)[3]
Quenching ReagentTris or Glycine buffer (added at the end of the reaction)[3]

Experimental Protocols

The following are generalized protocols. Optimization may be required for specific applications.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating an NHS ester to a protein.

Materials:

  • Protein of interest

  • NHS ester reagent

  • Reaction Buffer: 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate, pH 8.3[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[7]

  • Anhydrous DMSO or DMF[7]

  • Desalting column (e.g., gel filtration) or dialysis equipment for purification[7]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[7][14] If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the Reaction Buffer.[7]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL or 10 mM).[7][15]

  • Perform the Conjugation: Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 5:1 to 40:1 ester:protein).[7] Add the NHS ester solution to the protein solution while gently stirring or vortexing.[7]

  • Incubate: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours.[7] Protect from light if using a fluorescent NHS ester.[11]

  • Quench the Reaction (Optional): To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[7][15]

  • Purify the Conjugate: Remove unreacted NHS ester, the NHS leaving group, and quenching reagents by gel filtration (desalting column) or dialysis.[7]

Protocol 2: Assessing the Reactivity of an NHS Ester Reagent

Hydrolysis of an NHS ester releases the N-hydroxysuccinimide leaving group, which absorbs strongly at 260-280 nm.[12] By intentionally hydrolyzing the reagent with a base and measuring the increase in absorbance, one can assess its remaining reactivity.[12]

Materials:

  • NHS ester reagent to be tested

  • Amine-free buffer (e.g., Phosphate buffer, pH 7-8)[12]

  • 0.5-1.0 N NaOH[12]

  • Anhydrous DMSO or DMF (if needed)[12]

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Solutions: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of amine-free buffer. If the reagent is not water-soluble, first dissolve it in a small amount of DMSO or DMF (e.g., 250 µL) before adding the buffer.[12] Prepare a control tube containing only the buffer (and solvent, if used).[12]

  • Initial Absorbance: Zero the spectrophotometer at 260 nm using the control tube. Measure and record the absorbance of the NHS ester solution.[16]

  • Induce Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the NHS ester solution to raise the pH and induce rapid hydrolysis.

  • Final Absorbance: Immediately measure and record the absorbance of the base-hydrolyzed solution at 260 nm.[16]

  • Interpretation: A significant increase in absorbance after adding the base indicates that the NHS ester was active and has been hydrolyzed.[16] If there is little to no change, the reagent has likely already been hydrolyzed due to moisture exposure and is inactive.[16]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis prep_protein Prepare Protein in Reaction Buffer (pH 8.3) conjugate Add NHS Ester to Protein Incubate 1-4h RT or 4°C Overnight prep_protein->conjugate prep_nhs Dissolve NHS Ester in Anhydrous DMSO (Immediately Before Use) prep_nhs->conjugate quench Quench Reaction (e.g., Tris Buffer) conjugate->quench Optional purify Purify Conjugate (e.g., Desalting Column) conjugate->purify quench->purify analyze Analyze Conjugate (e.g., DOL Calculation) purify->analyze

Caption: A typical experimental workflow for NHS ester conjugation.

References

MB 660R NHS Ester: A Technical Guide for Advanced Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of MB 660R NHS Ester, a bright and highly photostable far-red fluorescent dye, in the field of neuroscience. Its exceptional properties make it a valuable tool for labeling and visualizing neural targets with high precision and clarity, facilitating breakthroughs in understanding the complexities of the nervous system.

Core Properties and Advantages in Neuroscience

MB 6_60R NHS Ester is an amine-reactive dye that covalently conjugates to primary amines on proteins, such as antibodies and other biomolecules.[1][2] This stable linkage, combined with the dye's intrinsic characteristics, offers significant advantages for demanding neuroscience applications like confocal microscopy and live-cell imaging.

Key features include:

  • Far-Red Emission: With an excitation maximum around 665 nm and an emission maximum around 690 nm, MB 660R operates in a spectral range that minimizes autofluorescence from biological tissues, leading to a better signal-to-noise ratio.[3]

  • Exceptional Brightness and Photostability: As a rhodamine-based dye, MB 660R exhibits high fluorescence quantum yield and remarkable resistance to photobleaching, enabling long-term imaging experiments with minimal signal degradation.[1][2]

  • pH Insensitivity: The dye's fluorescence is stable across a broad pH range (pH 4 to 10), ensuring consistent performance in various experimental buffers and cellular environments.[1][2]

  • High Water Solubility: Its hydrophilic nature ensures good solubility in aqueous buffers, simplifying conjugation procedures and reducing the risk of aggregation.[1][2]

These properties make this compound a compelling alternative to other far-red dyes, such as Alexa Fluor® 660 and CF® 660R Dye, for neuroscience research.[1]

Quantitative Data Summary

The following table summarizes the key quantitative specifications of this compound, providing a quick reference for experimental planning.

PropertyValueReference
Maximum Excitation Wavelength ~665 nm[3]
Maximum Emission Wavelength ~690 nm[3]
Molar Extinction Coefficient 92,000 cm⁻¹M⁻¹[4]
Molecular Weight 840.90 (protonated)
Recommended Reaction pH 7.0 - 9.0[1][2]
Solubility Water, DMSO, DMF[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide protocols for antibody conjugation and immunofluorescence staining of neuronal preparations.

Antibody Conjugation with this compound

This protocol describes the covalent labeling of a primary or secondary antibody with this compound.

Materials:

  • Antibody (free of amine-containing stabilizers like BSA or glycine)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

    • If the antibody solution contains interfering substances, purify it using an appropriate method.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • While gently vortexing, add the this compound stock solution to the antibody solution. A typical starting molar excess of dye to antibody is 10:1 to 20:1. This ratio may need to be optimized for different antibodies.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the dye-conjugated antibody from the unreacted dye using a gel filtration column or dialysis against PBS.

    • The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.

Immunofluorescence Staining of Cultured Neurons

This protocol outlines the steps for using an this compound-conjugated secondary antibody for immunofluorescence staining of cultured neurons.

Materials:

  • Cultured neurons on coverslips or in plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)

  • Primary antibody specific to the neuronal target

  • This compound-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation:

    • Fix the cultured neurons with 4% PFA in PBS for 15-20 minutes at room temperature.[5]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[6]

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal working concentration.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[5]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with a nuclear counterstain like DAPI, if desired.

    • Wash with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key neuroscience concepts and experimental workflows where this compound can be effectively applied.

Neurotransmitter Receptor Trafficking

Visualizing the dynamic movement of neurotransmitter receptors is crucial for understanding synaptic plasticity. This compound-conjugated antibodies can be used to label and track surface receptors.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Vesicle Synaptic Vesicle (Neurotransmitter) Release Neurotransmitter Release Vesicle->Release Receptor Surface Receptor (Labeled with MB 660R) Release->Receptor Binding Internalized Internalized Receptor (Endosome) Receptor->Internalized Endocytosis Recycled Recycled Receptor Internalized->Recycled Recycling Recycled->Receptor Re-insertion

Caption: Dynamic trafficking of neurotransmitter receptors at the synapse.

Calcium Imaging Experimental Workflow

Calcium imaging is a fundamental technique to measure neuronal activity. While MB 660R itself is not a calcium indicator, it can be used to label specific neuronal populations for targeted analysis in conjunction with calcium imaging dyes.

G A Label Neurons with MB 660R Conjugate B Load with Calcium Indicator (e.g., Fura-2) A->B C Stimulate Neurons B->C D Acquire Fluorescence Images C->D E Analyze Calcium Transients D->E

Caption: General workflow for calcium imaging in labeled neurons.

Immunohistochemistry Workflow for Brain Slices

This diagram outlines the key steps for visualizing proteins in fixed brain tissue using an this compound-conjugated antibody.

G A Brain Tissue Fixation & Sectioning B Antigen Retrieval (if necessary) A->B C Permeabilization & Blocking B->C D Primary Antibody Incubation C->D E MB 660R Secondary Antibody Incubation D->E F Washing & Mounting E->F G Fluorescence Microscopy F->G

Caption: Immunohistochemistry workflow for brain tissue staining.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation with MB 660R NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of antibodies with MB 660R NHS Ester, a bright and photostable far-red fluorescent dye. The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines on the antibody, such as the side chain of lysine residues, to form a stable amide bond.[1][2] This process yields a fluorescently labeled antibody suitable for a wide range of applications, including immunofluorescence, flow cytometry, and other immunoassays.[3] The protocols outlined below cover antibody preparation, the conjugation reaction, purification of the conjugate, and methods for characterizing the final product.

MB 660R is a rhodamine-based dye with an excitation maximum of approximately 665 nm and an emission maximum of around 685 nm, making it well-suited for excitation by 633 nm or 635 nm laser lines.[2] It is a water-soluble and pH-insensitive dye in the range of pH 4 to 10.[2] Spectrally, it is nearly identical to other popular far-red dyes such as Alexa Fluor® 660 and CF® 660R.[2]

Data Presentation

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single antibody, is a critical parameter that can influence the performance of the labeled antibody. Over-labeling can potentially lead to fluorescence quenching or a decrease in antibody-antigen binding affinity, while under-labeling may result in a weak signal.[] The DOL can be controlled by adjusting the molar ratio of the dye to the antibody in the conjugation reaction.

The following table summarizes the expected degree of labeling for an IgG antibody when using varying molar ratios of a spectrally similar far-red NHS ester dye. This data provides a starting point for optimizing the conjugation of your specific antibody with this compound.

Molar Ratio (Dye:Antibody)Expected Degree of Labeling (DOL)
5:12.0 - 4.0
10:14.0 - 7.0
20:17.0 - 12.0

Note: This data is representative and the optimal molar ratio for your specific antibody may vary. It is recommended to perform a pilot experiment with a few different ratios to determine the optimal DOL for your application.

Experimental Protocols

Antibody Preparation

It is crucial to ensure that the antibody solution is free from any amine-containing substances (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), as these will compete with the antibody for reaction with the NHS ester.[5]

Materials:

  • Antibody solution

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Spin filter or desalting column (with a molecular weight cut-off appropriate for your antibody, e.g., 10 kDa for IgG)

  • Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5

Procedure:

  • Buffer Exchange: If your antibody is in a buffer containing primary amines or stabilizing proteins, perform a buffer exchange into PBS.

    • For spin filters, follow the manufacturer's instructions. Typically, this involves repeated concentration and resuspension of the antibody in PBS.

    • For desalting columns, equilibrate the column with PBS and then apply the antibody solution according to the manufacturer's protocol.

  • Concentration Adjustment: After buffer exchange, determine the antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm. Adjust the concentration to 1-2 mg/mL with the conjugation buffer.[6]

Conjugation Reaction

The following protocol is a general guideline. The optimal molar ratio of dye to antibody should be determined empirically for each specific antibody and application.

Materials:

  • Prepared antibody in conjugation buffer

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5

Procedure:

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] NHS esters are moisture-sensitive, so it is important to use anhydrous solvent and to not store the dye in solution.[7]

  • Calculate the Volume of Dye: Determine the volume of the dye stock solution needed to achieve the desired molar ratio of dye to antibody.

  • Initiate the Reaction: While gently vortexing, add the calculated volume of the this compound stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

Purification of the Labeled Antibody

Purification is essential to remove unconjugated dye, which can cause high background fluorescence.

Materials:

  • Quenched reaction mixture

  • Spin desalting column or gel filtration column (e.g., Sephadex G-25)

  • PBS, pH 7.2-7.4

Procedure:

  • Prepare the Column: Equilibrate the spin desalting or gel filtration column with PBS according to the manufacturer's instructions.

  • Apply the Sample: Carefully apply the quenched reaction mixture to the column.

  • Elute the Conjugate: Elute the labeled antibody with PBS. The conjugated antibody will elute first, followed by the smaller, unconjugated dye molecules.

  • Collect Fractions: Collect the fractions containing the purified, labeled antibody. The first colored fraction is typically the desired product.

Characterization of the Conjugate

Calculation of Degree of Labeling (DOL): The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of the dye (~665 nm for MB 660R).

Formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

Where:

  • A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~665 nm).

  • A_280: Absorbance of the conjugate at 280 nm.

  • ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

  • ε_dye: Molar extinction coefficient of MB 660R at its absorbance maximum (92,000 M⁻¹cm⁻¹).[2]

  • CF (Correction Factor): A_280 of the free dye / A_max of the free dye. This value corrects for the dye's absorbance at 280 nm.

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway: Chemical Reaction of Antibody Conjugation

G Antibody Antibody with Primary Amine (e.g., Lysine residue) Intermediate Tetrahedral Intermediate Antibody->Intermediate Nucleophilic Attack NHS_Ester This compound NHS_Ester->Intermediate Conjugate Fluorescently Labeled Antibody (Stable Amide Bond) Intermediate->Conjugate Collapse of Intermediate Leaving_Group N-Hydroxysuccinimide Intermediate->Leaving_Group

Caption: Chemical reaction between an antibody's primary amine and this compound.

Experimental Workflow: Antibody Conjugation with this compound

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_Prep 1. Antibody Preparation (Buffer Exchange & Concentration) Reaction 3. Mix Antibody and Dye (Incubate 1 hr at RT, in dark) Ab_Prep->Reaction Dye_Prep 2. Prepare this compound Stock Solution (in DMSO/DMF) Dye_Prep->Reaction Quench 4. Quench Reaction (Add Tris or Hydroxylamine) Reaction->Quench Purify 5. Purify Conjugate (Spin/Gel Filtration Column) Quench->Purify Characterize 6. Characterize Conjugate (Calculate DOL via Absorbance) Purify->Characterize Store 7. Store Labeled Antibody (4°C or -20°C, protected from light) Characterize->Store

Caption: Step-by-step workflow for antibody conjugation with this compound.

References

Application Notes and Protocols for Labeling Oligonucleotides with MB 660R NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[][2][3] They are utilized in a wide array of applications, including gene expression analysis, genetic diagnostics, fluorescence in situ hybridization (FISH), and real-time PCR.[][2][4] The covalent attachment of a fluorescent dye to an oligonucleotide allows for sensitive and specific detection of target nucleic acid sequences.[4]

MB 660R NHS Ester is an amine-reactive, far-red fluorescent dye ideal for labeling biomolecules.[5][6][7] This rhodamine-based dye exhibits exceptional brightness and photostability, with a maximum absorption at approximately 665 nm and a maximum emission around 685 nm.[5][8] It is well-suited for excitation by common 633 nm or 635 nm laser lines.[5] The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, such as those on amine-modified oligonucleotides, to form a stable, covalent amide bond.[5][8][9][10] This reaction is most efficient in a pH range of 7-9.[5][8]

These application notes provide a detailed protocol for the conjugation of this compound to amine-modified oligonucleotides, subsequent purification of the labeled product, and recommended quality control procedures.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of the primary amine on the oligonucleotide with the carbonyl carbon of the NHS ester of MB 660R. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[9][10]

Oligo Amine-Modified Oligonucleotide (Oligo-NH2) MB660R This compound LabeledOligo MB 660R-Labeled Oligonucleotide Oligo->LabeledOligo + this compound (pH 8.3-8.5) NHS N-hydroxysuccinimide (NHS)

Caption: Reaction of an amine-modified oligonucleotide with this compound.

Experimental Workflow

The overall process for labeling oligonucleotides with this compound involves three main stages: the conjugation reaction, purification of the labeled oligonucleotide, and quality control analysis of the final product.

cluster_workflow Experimental Workflow A 1. Prepare Amine-Modified Oligonucleotide C 3. Conjugation Reaction (Oligo + this compound) A->C B 2. Prepare this compound Solution B->C D 4. Purification of Labeled Oligonucleotide (e.g., HPLC, Gel Electrophoresis) C->D E 5. Quality Control (Spectrophotometry, Mass Spectrometry) D->E F 6. Final Product: Purified MB 660R-Labeled Oligonucleotide E->F

Caption: Workflow for labeling oligonucleotides with this compound.

Quantitative Data Summary

The following table provides illustrative data for the labeling of a 20-mer amine-modified oligonucleotide with this compound. Actual results may vary depending on the specific oligonucleotide sequence, reaction conditions, and purification method.

ParameterValueMethod
Oligonucleotide
Sequence5'-Amine-C6-NNNNNNNNNNNNNNNNNNNN-3'-
Molecular Weight (Unlabeled)~6150 g/mol Mass Spectrometry
This compound
Molecular Weight~950 g/mol -
Reaction Conditions
Oligonucleotide Concentration100 µM-
Dye-to-Oligo Molar Ratio10:1-
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-
Reaction Time2 hours-
Reaction TemperatureRoom Temperature-
Purification
MethodReverse-Phase HPLC-
Quality Control
Labeling Efficiency> 90%UV-Vis Spectroscopy
Purity> 95%HPLC
Molecular Weight (Labeled)~7100 g/mol Mass Spectrometry
Absorbance Maxima260 nm (Oligo), 665 nm (MB 660R)UV-Vis Spectroscopy
Emission Maximum685 nmFluorometer

Experimental Protocols

Materials and Equipment
  • Amine-modified oligonucleotide (desalted or HPLC-purified)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.5 M Sodium Bicarbonate buffer, pH 8.3

  • Nuclease-free water

  • Desalting columns (e.g., NAP-10) or HPLC system for purification

  • UV-Vis spectrophotometer

  • Fluorometer

  • Mass spectrometer (optional, for detailed QC)

  • Microcentrifuge

  • Pipettes and nuclease-free tips

Protocol 1: Conjugation of this compound to Amine-Modified Oligonucleotide

This protocol describes the labeling of an amine-modified oligonucleotide with this compound.[11]

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-2 mM. Ensure the oligonucleotide is free of ammonium salts, which can interfere with the reaction.

  • This compound Solution Preparation: Immediately before use, dissolve a 5-10 fold molar excess of this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Reaction Setup: Add the this compound solution to the oligonucleotide solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Stopping the Reaction: The reaction can be stopped by proceeding directly to the purification step.

Protocol 2: Purification of Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye and the NHS byproduct.[12][13] High-performance liquid chromatography (HPLC) is a highly recommended method for obtaining a pure product.[][14]

  • HPLC System Preparation: Prepare the HPLC system with a suitable reverse-phase column and appropriate buffers (e.g., Buffer A: 0.1 M TEAA, pH 7.0; Buffer B: Acetonitrile).

  • Sample Injection: Inject the reaction mixture onto the HPLC column.

  • Elution Gradient: Elute the labeled oligonucleotide using a gradient of increasing acetonitrile concentration. The more hydrophobic labeled oligonucleotide will elute later than the unlabeled oligonucleotide.

  • Fraction Collection: Collect the fractions corresponding to the labeled oligonucleotide peak, identified by monitoring absorbance at 260 nm and 665 nm.

  • Desalting and Lyophilization: Desalt the collected fractions using a desalting column or ethanol precipitation. Lyophilize the purified, desalted product to dryness.

  • Storage: Store the lyophilized labeled oligonucleotide at -20°C, protected from light. For long-term storage, resuspend in a slightly basic buffer (e.g., TE buffer, pH 8.0).[14]

Protocol 3: Quality Control of Labeled Oligonucleotide

Quality control is essential to verify the identity, purity, and integrity of the final product.[15][16]

  • Concentration and Labeling Efficiency Determination:

    • Resuspend the lyophilized product in nuclease-free water.

    • Measure the absorbance at 260 nm (A260) and 665 nm (A665) using a UV-Vis spectrophotometer.

    • Calculate the concentration of the oligonucleotide and the dye.

    • Determine the labeling efficiency (dye-to-oligo ratio).

  • Purity Analysis:

    • Analyze the purified product by HPLC. A single major peak should be observed at the expected retention time for the labeled oligonucleotide.

  • Identity Confirmation (Optional but Recommended):

    • Confirm the molecular weight of the labeled oligonucleotide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[15][16]

  • Functional Characterization:

    • Perform a fluorescence scan to confirm the excitation and emission spectra of the labeled oligonucleotide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Hydrolysis of NHS esterPrepare the NHS ester solution immediately before use with anhydrous DMSO. Ensure the reaction buffer is at the optimal pH.
Presence of amine-containing buffers (e.g., Tris)Use an amine-free buffer such as sodium bicarbonate or phosphate buffer.[11]
Insufficient molar excess of dyeIncrease the molar excess of the this compound.
Multiple Products or Smearing on Gel/HPLC Multiple amine groups on the oligonucleotideIf single labeling is desired, ensure the starting oligonucleotide has only one amine modification.
Degradation of the oligonucleotide or dyeHandle the oligonucleotide and dye according to the manufacturer's recommendations. Protect the dye from light.
Precipitation During Reaction High concentration of organic solvent (DMSO)Keep the final concentration of DMSO in the reaction mixture low (typically <10%).
Low solubility of the oligonucleotide or dyeEnsure all components are fully dissolved before mixing.

Applications of MB 660R Labeled Oligonucleotides

Oligonucleotides labeled with MB 660R can be used in a variety of applications requiring far-red fluorescence detection, including:

  • Fluorescence in situ hybridization (FISH)[2][3]

  • Microarray analysis[2]

  • Real-time PCR probes[2]

  • Fluorescence microscopy[4]

  • Gene expression analysis[]

  • Nucleic acid sequencing[]

References

Application Note: Optimizing Conjugation Buffer pH for MB 660R NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MB 660R NHS Ester is a bright, photostable, amine-reactive fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules.[1][2] The dye, a rhodamine derivative, emits in the far-red spectrum (approx. 685 nm) and its fluorescence is stable across a wide pH range (pH 4-10).[1][2][3] The N-hydroxysuccinimide (NHS) ester moiety allows for the formation of a stable, covalent amide bond with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein).[1][4] The efficiency of this conjugation reaction is critically dependent on the pH of the reaction buffer. This document provides detailed protocols and guidelines for selecting the optimal buffer and pH for successful conjugation of this compound.

The Critical Role of pH in NHS Ester Conjugation

The optimal pH for NHS ester reactions is a compromise between two competing processes: the reactivity of the target amine and the hydrolysis of the NHS ester.[5]

  • Amine Reactivity : The reactive species for conjugation is the unprotonated primary amine (-NH₂), which acts as a nucleophile.[5] At acidic or neutral pH (below ~7.5), primary amines are predominantly in their protonated, non-nucleophilic form (-NH₃⁺), rendering them unreactive towards the NHS ester. As the pH increases into the alkaline range, the amine becomes deprotonated, increasing its reactivity.[5][6]

  • NHS Ester Hydrolysis : NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the dye inactive for conjugation. The rate of hydrolysis increases significantly with rising pH.[4][5] For instance, the half-life of a typical NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.[4]

Therefore, the ideal pH range for conjugation maximizes the availability of reactive amines while minimizing the rate of dye hydrolysis. For most NHS ester conjugations, this optimal range is between pH 7.2 and 9.0, with many protocols specifically recommending pH 8.3-8.5 for the highest efficiency.[5][6][7][8][9]

Quantitative Data Summary

Table 1: Recommended Buffers for this compound Conjugation
Buffer SystemRecommended pH RangeTypical ConcentrationNotes
Sodium Bicarbonate8.3 - 9.00.1 MWidely recommended for optimal reaction efficiency.[5][6][8]
Sodium Borate8.0 - 8.550 mM - 0.1 MAn effective alternative to bicarbonate buffer.[4][10]
Phosphate-Buffered Saline (PBS)7.2 - 8.00.1 MGood for pH-sensitive proteins; the reaction is generally slower, requiring longer incubation times.[4][6][11]
HEPES7.2 - 8.550 - 100 mMA non-interfering zwitterionic buffer suitable for conjugation.[4][6]

Important Note: Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine are incompatible with the conjugation step as they contain primary amines that will compete with the target molecule, significantly reducing labeling efficiency.[4][6][11] They are, however, ideal for quenching the reaction.[4][12]

Table 2: Influence of pH on NHS Ester Reaction Efficiency
pH RangeEffect on Primary AmineEffect on NHS EsterOverall Conjugation Efficiency
< 7.0 Mostly protonated (-NH₃⁺), non-nucleophilic, and unreactive.[5]Stable, low rate of hydrolysis.[4]Very Low
7.2 - 8.0 Increasing concentration of reactive deprotonated amine (-NH₂).[5]Moderate stability, slow hydrolysis.[4]Moderate to Good
8.0 - 8.5 High concentration of reactive deprotonated amine.[8][9]Increased rate of hydrolysis, but aminolysis is favored.[4][5]Optimal [7][8]
> 9.0 Amine is fully deprotonated and highly reactive.Very rapid hydrolysis significantly out-competes the desired amine reaction.[6]Low

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a protein, such as an antibody. Optimization may be required for specific applications.

1. Materials and Reagent Preparation

  • Protein Solution : Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an appropriate amine-free conjugation buffer (see Table 1).[13] If the protein is in an incompatible buffer (e.g., Tris), it must be exchanged into the conjugation buffer via dialysis or a desalting column.[11][13]

  • This compound Solution : NHS esters are moisture-sensitive.[10][11] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[11][14] Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mg/mL or 10 mM stock solution.[8][11]

  • Quenching Buffer : 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[12][15]

  • Purification System : Size-exclusion chromatography (e.g., Sephadex G-25) column or dialysis cassette (≥10K MWCO).[10][13][]

2. Conjugation Reaction

  • Calculate Molar Ratio : Determine the desired molar excess of dye to protein. A 5- to 20-fold molar excess of the NHS ester is a common starting point for optimization.[5]

  • Reaction Initiation : Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.[7] The final concentration of the organic solvent (DMSO or DMF) should ideally be less than 10% of the total reaction volume.[11]

  • Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5][7][11] Room temperature reactions are typically faster.

3. Quenching the Reaction

  • Stop the Reaction : To stop the conjugation and deactivate any unreacted NHS ester, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris).[14][15]

  • Incubation : Incubate for an additional 15-30 minutes at room temperature.[12][15]

4. Purification of the Conjugate

  • Removal of Unreacted Dye : It is critical to remove unreacted MB 660R and reaction byproducts. Purify the conjugate using a size-exclusion chromatography (gel filtration) column or by dialysis against a suitable storage buffer (e.g., PBS).[7][13][] This step ensures a pure product for downstream applications and allows for accurate determination of the degree of labeling.[]

5. Characterization (Optional but Recommended)

  • Degree of Labeling (DOL) : The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically. Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of MB 660R (~665 nm).[13] The DOL can be calculated using the Beer-Lambert law with appropriate correction factors for the dye's absorbance at 280 nm.

Visualizations

G cluster_0 NHS Ester Conjugation Chemistry (pH 8.3-8.5) cluster_1 Competing Reaction (Hydrolysis) Protein Protein-NH₂ (Deprotonated Amine) Conjugate Protein-NH-CO-MB 660R (Stable Amide Bond) Protein->Conjugate Aminolysis (Desired Reaction) NHS_Ester MB 660R-NHS Ester NHS_Ester->Conjugate NHS_ NHS_ Conjugate->NHS_ byproduct Byproduct NHS_Ester_H MB 660R-NHS Ester Hydrolyzed MB 660R-COOH (Inactive Dye) NHS_Ester_H->Hydrolyzed Hydrolysis (Increases at high pH) Water H₂O Water->Hydrolyzed

Caption: NHS Ester reaction pathways at optimal pH.

G start Start prep_protein 1. Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) start->prep_protein conjugate 3. Conjugation (Add dye to protein, incubate 1-2h at RT, protected from light) prep_protein->conjugate prep_dye 2. Prepare this compound (10 mg/mL in anhydrous DMSO) prep_dye->conjugate quench 4. Quench Reaction (Add 50-100 mM Tris or Glycine, incubate 15-30 min) conjugate->quench purify 5. Purification (Size-Exclusion Chromatography or Dialysis) quench->purify analyze 6. Analysis (Measure Absorbance, Calculate Degree of Labeling) purify->analyze end End analyze->end

Caption: Experimental workflow for protein conjugation.

References

Purifying Proteins Labeled with MB 660R NHS Ester: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of proteins labeled with MB 660R NHS Ester, a bright and photostable far-red fluorescent dye. Proper purification is a critical step to remove unconjugated dye and ensure the quality and reliability of downstream applications. This guide offers detailed protocols for two common purification methods—size exclusion chromatography (SEC) and dialysis—along with data presentation, troubleshooting, and visual workflows to support your research and development needs.

Introduction to this compound Labeling

This compound is an amine-reactive fluorescent dye that is widely used for labeling proteins and other biomolecules containing primary amines, such as the side chain of lysine residues.[1][2] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines in a pH range of 7-9 to form a stable, covalent amide bond.[1][2][3] This dye exhibits a maximal absorption at approximately 665 nm and emits fluorescence around 685 nm, making it suitable for excitation by 633 nm or 635 nm lasers.[1][2][4] The high water solubility and pH insensitivity of MB 660R between pH 4 and 10 contribute to its versatility in various biological applications.[2]

Following the labeling reaction, it is imperative to remove any unreacted or hydrolyzed dye from the protein conjugate. Failure to do so can lead to inaccurate quantification of the degree of labeling (DOL) and potential interference in downstream assays. This document outlines two effective methods for this purification process: size exclusion chromatography and dialysis.

Key Quantitative Parameters

A successful labeling and purification procedure depends on several key parameters. The following tables summarize important quantitative data to guide your experimental design.

Table 1: Recommended Parameters for this compound Labeling

ParameterRecommended ValueNotes
Dye-to-Protein Molar Ratio 5:1 to 20:1Start with a 10:1 to 15:1 ratio and optimize for your specific protein.[1]
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[1][5]
Reaction Buffer PBS, Carbonate, Borate, HEPESAvoid buffers containing primary amines (e.g., Tris, Glycine).[1]
Reaction pH 7.2 - 8.5The optimal pH is often cited as 8.3-8.5.[1][6]
Reaction Time 30 - 60 minutes at room temperatureCan be extended for some proteins.[1]

Table 2: Comparison of Purification Methods and Expected Outcomes

ParameterSize Exclusion Chromatography (SEC)Dialysis
Principle Separation based on molecular size.[7][8]Separation based on selective diffusion across a semi-permeable membrane.[9][10]
Typical Protein Recovery > 95%> 90%[11]
Recommended Resin/Membrane Sephadex G-25[12][13]Dialysis membrane with a Molecular Weight Cut-Off (MWCO) 3-6 times smaller than the protein's molecular weight.
Speed Fast (minutes to an hour)Slow (hours to overnight)[9]
Sample Dilution Minimal with spin columns[14]Can result in sample dilution.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dilute the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[1]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[5]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the dye stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).[1]

    • Mix gently by pipetting or vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[5]

  • Stop the Reaction (Optional):

    • The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine, pH 7.4, and incubating for 10-15 minutes.[6]

  • Proceed to Purification:

    • Immediately purify the labeled protein using either Protocol 2 (Size Exclusion Chromatography) or Protocol 3 (Dialysis).

Protocol 2: Purification by Size Exclusion Chromatography (Spin Column Format)

This protocol is suitable for rapid purification and desalting of the labeled protein.[15]

Materials:

  • Labeled protein solution from Protocol 1

  • Pre-packed Sephadex G-25 spin column

  • Equilibration buffer (e.g., PBS, pH 7.4)

  • Collection tubes

  • Centrifuge

Procedure:

  • Column Preparation:

    • Remove the bottom cap of the spin column and place it in a collection tube.

    • Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[15]

  • Column Equilibration:

    • Place the column in a new collection tube.

    • Add 350 µL of equilibration buffer to the column.[15]

    • Centrifuge at 1,000 x g for 2 minutes and discard the flow-through.[15] Repeat this step two more times.

  • Sample Loading:

    • Place the column in a clean 1.5 mL microcentrifuge tube.

    • Carefully apply the labeled protein sample (20-100 µL) to the center of the gel bed.[15]

  • Purification:

    • Centrifuge at 1,000 x g for 3 minutes.[15]

    • The purified labeled protein is collected in the microcentrifuge tube. The unconjugated dye remains in the column.

Protocol 3: Purification by Dialysis

This method is effective for removing small molecules from larger protein samples.[9]

Materials:

  • Labeled protein solution from Protocol 1

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa for antibodies)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker

  • Magnetic stir plate and stir bar

Procedure:

  • Prepare the Dialysis Membrane:

    • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water to remove preservatives.

  • Load the Sample:

    • Load the labeled protein solution into the dialysis tubing or cassette, leaving some space for potential volume increase.

    • Securely close the tubing or cassette.

  • Perform Dialysis:

    • Place the dialysis device in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[9]

    • Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Exchange:

    • Change the dialysis buffer after 2-4 hours.

    • Perform at least two more buffer changes at similar intervals. For complete removal of the free dye, the final dialysis can be performed overnight.[9]

  • Sample Recovery:

    • Carefully remove the dialysis device from the buffer and recover the purified labeled protein.

Quality Control: Determining the Degree of Labeling (DOL)

After purification, it is essential to determine the DOL, which is the average number of dye molecules conjugated to each protein molecule.[16][17] This can be calculated using absorbance measurements.

Procedure:

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance of MB 660R (approximately 665 nm, Amax).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

  • Calculate the dye concentration using its molar extinction coefficient.

  • The DOL is the molar ratio of the dye to the protein.[1]

The formula for calculating the DOL is: DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF_280)) * ε_dye] [1]

Where:

  • A_max: Absorbance of the conjugate at ~665 nm.

  • A_280: Absorbance of the conjugate at 280 nm.

  • ε_prot: Molar extinction coefficient of the protein at 280 nm.

  • ε_dye: Molar extinction coefficient of MB 660R at ~665 nm.

  • CF_280: Correction factor (A280 of the free dye / Amax of the free dye).

For many antibodies, a DOL between 2 and 10 is considered ideal.[18]

Troubleshooting

Protein aggregation and low labeling efficiency are common issues. The following table provides guidance on troubleshooting these problems.

Table 3: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Protein Precipitation/Aggregation High degree of labeling with a hydrophobic dye.[1][19]Reduce the dye-to-protein molar ratio.[19]
High concentration of organic solvent (DMSO/DMF).[1]Keep the final solvent concentration below 10%.
Suboptimal buffer conditions (pH, ionic strength).[19]Ensure the buffer pH is between 7.2 and 8.5. Consider adding stabilizing excipients like glycerol.
Low Labeling Efficiency (Low DOL) Use of amine-containing buffers (Tris, Glycine).[1]Use amine-free buffers such as PBS, carbonate, or borate.
Low protein concentration.[1][5]Increase the protein concentration to 2-10 mg/mL.
Hydrolyzed NHS ester.[1]Use a fresh stock solution of the dye.
Inaccessible primary amines on the protein.Consider denaturing conditions if protein function is not critical, or try a different labeling chemistry.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in this compound labeling and purification.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification Prepare Protein Prepare Protein Prepare Dye Prepare Dye Labeling Reaction Labeling Reaction Prepare Protein->Labeling Reaction Amine-free buffer pH 8.3 Prepare Dye->Labeling Reaction Add to protein SEC Size Exclusion Chromatography Labeling Reaction->SEC Rapid Purification Dialysis Dialysis Labeling Reaction->Dialysis Bulk Purification Purified Labeled Protein Purified Labeled Protein SEC->Purified Labeled Protein Dialysis->Purified Labeled Protein Quality Control Quality Control Purified Labeled Protein->Quality Control DOL Calculation

Caption: Experimental workflow for protein labeling and purification.

purification_details cluster_SEC Size Exclusion Chromatography (SEC) cluster_Dialysis Dialysis Labeled Protein Mix Labeled Protein Mix Load on Column Load on Column Labeled Protein Mix->Load on Column Place in Membrane Place in Membrane Labeled Protein Mix->Place in Membrane Elution Elution Load on Column->Elution Separation by size Collect Fractions Collect Fractions Elution->Collect Fractions Purified Protein Purified Protein Collect Fractions->Purified Protein Early fractions Free Dye Free Dye Collect Fractions->Free Dye Late fractions Immerse in Buffer Immerse in Buffer Place in Membrane->Immerse in Buffer MWCO Buffer Exchange Buffer Exchange Immerse in Buffer->Buffer Exchange Maintain gradient Recover Sample Recover Sample Buffer Exchange->Recover Sample Purified Protein_d Purified Protein Recover Sample->Purified Protein_d

Caption: Detailed comparison of SEC and Dialysis purification methods.

References

Application Notes and Protocols for MB 660R NHS Ester in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of MB 660R NHS Ester, a bright and photostable far-red fluorescent dye, in immunofluorescence (IF) microscopy. These guidelines are intended to assist researchers in successfully labeling antibodies and performing high-quality imaging experiments.

Introduction to this compound

This compound is an amine-reactive fluorescent dye belonging to the rhodamine family.[1][2][3] It is characterized by its exceptional brightness and photostability, making it an ideal choice for demanding imaging applications such as confocal microscopy.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines on proteins, such as the lysine residues of antibodies, to form stable, covalent amide bonds.[1][4][5] This reaction occurs most efficiently at a pH of 7-9.[1][2] MB 660R is a water-soluble dye that is insensitive to pH changes between 4 and 10.[1][2][3] Its spectral properties make it a suitable alternative to other far-red dyes like Alexa Fluor® 660 and CF® 660R.[1][2][3]

Data Presentation

Spectral Properties

The key spectral characteristics of MB 660R are summarized in the table below.

PropertyWavelength (nm)Notes
Maximum Absorption (λ_max_)~665[1][3][6][7]Can be efficiently excited by 633 nm or 635 nm lasers.[1][2][3]
Maximum Emission (λ_em_)~685-690[1][6][7]Falls in the far-red to near-infrared spectral region.[1][2]
Recommended Labeling Conditions

Successful antibody conjugation with this compound depends on several factors, as outlined in the following table.

ParameterRecommended RangeNotes
Antibody Concentration1-10 mg/mL[5][8]Higher concentrations generally lead to higher labeling efficiency.[5]
Molar Ratio (Dye:Antibody)5:1 to 20:1[9]A starting point of 10:1 is often recommended.[9] Optimization may be required for different antibodies.
Reaction pH7.0-9.0[1][2][10]A pH of ~8.3 is commonly used.[5]
Reaction Time1 hour[4][5]At room temperature, protected from light.
Quenching Agent1 M Tris or HydroxylamineTo stop the labeling reaction.

Experimental Protocols

Antibody Labeling with this compound

This protocol describes the covalent conjugation of this compound to a primary or secondary antibody.

Materials:

  • This compound

  • Antibody (free of amine-containing stabilizers like BSA or glycine)[4][11]

  • Anhydrous Dimethylsulfoxide (DMSO)[4][10]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[5] or 50mM sodium phosphate buffer, pH 7.2-8.0[10]

  • Purification/Desalting column (e.g., Sephadex G-25)[9]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, dialyze or use a spin column to exchange the buffer.

    • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[9]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[4][11]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution based on the desired molar ratio.

    • Add the dye solution to the antibody solution while gently vortexing.[9]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[4][5]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a pre-equilibrated desalting column.[9]

    • Collect the first colored band that elutes, which contains the labeled antibody.[9]

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and ~665 nm (for MB 660R).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[4][8] Adding a stabilizer like 0.1% BSA and a preservative like 0.02-0.05% sodium azide can be beneficial for long-term storage.[8]

Immunofluorescence Staining Protocol

This protocol outlines the steps for using an MB 660R-labeled antibody for immunofluorescence staining of cultured cells.

Materials:

  • MB 660R-labeled antibody

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)[12]

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with the fixation solution for 10-20 minutes at room temperature.[9]

    • Wash the cells three times with PBS for 5 minutes each.[13]

  • Permeabilization (for intracellular targets):

    • If staining an intracellular antigen, incubate the cells with permeabilization buffer for 10 minutes at room temperature.[9]

    • Wash the cells three times with PBS for 5 minutes each.[9]

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[9]

  • Antibody Incubation:

    • Dilute the MB 660R-labeled antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.[9]

  • Counterstaining:

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.[9]

    • Wash the cells twice with PBS.[9]

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for MB 660R (e.g., a Cy5 filter set) and the counterstain.[9]

Mandatory Visualizations

Antibody Labeling Workflow

Antibody_Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Ab Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.3, RT, 1 hr) Ab->Mix Dye This compound in DMSO Dye->Mix Purify Purify via Size-Exclusion Chromatography Mix->Purify Labeled Antibody + Unreacted Dye Store Store Labeled Antibody at 4°C or -20°C Purify->Store Purified Labeled Antibody IF_Workflow cluster_direct Direct Immunofluorescence cluster_indirect Indirect Immunofluorescence start Start: Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (if needed, e.g., Triton X-100) fix->perm block Blocking (e.g., BSA or Serum) perm->block primary_ab Incubate with MB 660R-labeled Primary Antibody block->primary_ab Direct Method unlabeled_primary Incubate with Unlabeled Primary Antibody block->unlabeled_primary Indirect Method wash1 Wash (x3) primary_ab->wash1 counterstain Counterstain (e.g., DAPI) wash1->counterstain secondary_ab Incubate with MB 660R-labeled Secondary Antibody wash2 Wash (x3) secondary_ab->wash2 wash2->counterstain mount Mount and Image counterstain->mount end End: Microscopy mount->end wash_intermediate Wash (x3) unlabeled_primary->wash_intermediate wash_intermediate->secondary_ab

References

MB 660R NHS Ester for Flow Cytometry Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 660R NHS Ester is a bright and photostable, far-red fluorescent dye designed for the labeling of proteins, antibodies, and other biomolecules containing primary amines.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines (e.g., the side chain of lysine residues) at a pH of 7-9 to form a stable, covalent amide bond.[2][3] With a maximal absorption at approximately 665 nm and emission around 685 nm, MB 660R is well-suited for excitation by the 633 nm or 635 nm laser lines commonly available on flow cytometers.[2][4] This rhodamine-based dye exhibits excellent water solubility and its fluorescence is pH-insensitive between pH 4 and 10.[2][4] The high brightness and photostability of MB 660R make it an ideal choice for demanding applications such as flow cytometry, enabling sensitive detection of target antigens.[2][4]

These application notes provide a comprehensive guide for the use of this compound in flow cytometry, including protocols for antibody conjugation, cell staining, and data analysis considerations.

Product Specifications

A summary of the key quantitative data for this compound is presented in the table below.

ParameterValueReference
Excitation Maximum (λmax)~665 nm[4][5]
Emission Maximum (λem)~685 nm[4][5]
Molar Extinction Coefficient92,000 cm⁻¹M⁻¹[4]
Molecular Weight840.90 g/mol (protonated)[4]
Reactive GroupN-Hydroxysuccinimide (NHS) Ester[1][2]
ReactivityPrimary Amines[1][2]

Antibody Conjugation Protocol

This protocol details the procedure for conjugating this compound to a typical IgG antibody.

Materials and Reagents
  • This compound

  • Antibody to be labeled (in an amine-free buffer such as PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

  • Purification resin (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Quenching reagent (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

Experimental Workflow for Antibody Conjugation

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC Ab_Prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) Reaction Conjugation Reaction (1 hour, Room Temperature, Dark) Ab_Prep->Reaction Dye_Prep This compound Stock Solution Preparation Dye_Prep->Reaction Quench Quenching (Optional) (Stop Reaction) Reaction->Quench Purify Purification (Size-Exclusion Chromatography) Reaction->Purify If not quenching Quench->Purify DOL Degree of Labeling (DOL) Calculation Purify->DOL Cell_Staining_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_final_steps Final Steps Cell_Prep Prepare Single-Cell Suspension Fc_Block Fc Receptor Block (Optional) Cell_Prep->Fc_Block Ab_Stain Antibody Staining (20-30 min, 4°C, Dark) Fc_Block->Ab_Stain Wash1 Wash Cells Ab_Stain->Wash1 Wash2 Wash Cells Wash1->Wash2 Viability Viability Staining (Optional) Wash2->Viability Analysis Flow Cytometry Analysis Wash2->Analysis If no viability/fixation Fixation Fixation (Optional) Viability->Fixation Fixation->Analysis

References

Application Notes and Protocols for Calculating the Degree of Labeling with MB 660R NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for labeling proteins and other amine-containing biomolecules with MB 660R NHS Ester and accurately calculating the Degree of Labeling (DOL). The protocols and data presented herein are intended to assist researchers in achieving consistent and reproducible results in their bioconjugation experiments.

Introduction to this compound Labeling

This compound is an amine-reactive, far-red fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules.[1] The N-hydroxysuccinimidyl (NHS) ester group reacts efficiently with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) at a pH of 7-9 to form a stable, covalent amide bond.[1][2] MB 660R is characterized by its brightness and high photostability, with an absorption maximum at approximately 665 nm and an emission maximum at around 685 nm.[1][2][3][4][5] This makes it suitable for a variety of fluorescence-based applications, including immunofluorescence, flow cytometry, and microscopy.[6]

The Degree of Labeling (DOL), or dye-to-protein ratio, is a critical parameter that influences the performance of the fluorescently labeled conjugate.[6] Over-labeling can lead to fluorescence quenching and potentially alter the biological activity of the protein, while under-labeling results in a weak signal.[6][7] Therefore, precise determination of the DOL is essential for quality control and experimental reproducibility.[7][8]

Key Quantitative Data

Accurate calculation of the DOL relies on several key physical constants for both the protein and the MB 660R dye. These are summarized in the table below.

ParameterValueNotes
This compound
Molecular Weight840.90 g/mol (protonated)[1]Use the precise molecular weight for accurate molar calculations.
Molar Extinction Coefficient (ε_dye_) at ~665 nm92,000 cm⁻¹M⁻¹[1]This value is crucial for determining the dye concentration.
Maximum Absorbance (λ_max_)~665 nm[1][3][4]Use a spectrophotometer to determine the exact λ_max_ for your conjugate.
Typical Immunoglobulin G (IgG)
Molecular Weight~150,000 g/mol [9]This can vary depending on the specific antibody.
Molar Extinction Coefficient (ε_protein_) at 280 nm~203,000 cm⁻¹M⁻¹[6] or ~210,000 M⁻¹cm⁻¹[10]This value is an approximation and can vary based on the amino acid composition of the protein.
Correction Factor (CF₂₈₀) Not specified for MB 660RA correction factor is needed to account for the dye's absorbance at 280 nm. For similar far-red dyes, this value is often low. If an exact value is not available from the manufacturer, it may need to be determined empirically or a value for a spectrally similar dye can be used as an approximation. For the purpose of this protocol, we will use an estimated value, but it is recommended to obtain the specific value from the supplier if possible.

Experimental Protocols

This section details the step-by-step procedures for protein preparation, labeling with this compound, and purification of the final conjugate.

Protein Preparation

The purity and concentration of the protein are critical for a successful labeling reaction.

  • Buffer Considerations: The protein must be in an amine-free buffer at a pH of 8.0-8.5 for optimal labeling.[11] A common choice is 0.1 M sodium bicarbonate buffer.[12][13] Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[14] Additives like sodium azide do not typically interfere with the labeling reaction.[12]

  • Removal of Interfering Substances: Stabilizing proteins like bovine serum albumin (BSA) or gelatin must be removed from the antibody solution prior to labeling.[11][12] This can be achieved through methods such as affinity chromatography or buffer exchange using spin columns or dialysis.[14]

  • Protein Concentration: The protein concentration should be between 1-10 mg/mL for efficient labeling.[13][15] A concentration of around 2.5 mg/mL is often optimal.[12] Lower protein concentrations can be used, but this may result in lower labeling efficiency.[12]

This compound Solution Preparation

NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvents and handle the reagent properly.

  • Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[14]

  • Solvent Selection: Dissolve the this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[11][13][15]

  • Stock Solution: Prepare a stock solution of the dye at a concentration of, for example, 10 mg/mL or 10 mM in DMSO.[11][12] This stock solution should be prepared fresh before each labeling reaction.[16] Unused stock solution can be stored at -20°C, protected from light and moisture.[12]

Labeling Reaction

The molar ratio of dye to protein is a key parameter that will determine the final DOL.

  • Calculating the Amount of Dye: The optimal molar ratio of dye to protein typically ranges from 5:1 to 20:1.[6] This ratio may need to be optimized for each specific protein and desired DOL.[11] You can use the following formula to calculate the required amount of NHS ester:

    Weight of NHS Ester (mg) = (Molar excess of dye) × (Weight of protein (mg)) × (MW of NHS Ester (Da)) / (MW of protein (Da))[13][15]

  • Reaction Conditions:

    • While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution dropwise.[12]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[11][12]

Purification of the Labeled Protein

It is essential to remove any unreacted, free dye from the protein-dye conjugate before measuring the DOL.

  • Purification Method: The most common method for purifying labeled proteins is size-exclusion chromatography, such as using a Sephadex G-25 column or a commercially available spin desalting column.[11][12] Dialysis can also be used.[7]

  • Procedure:

    • Equilibrate the column with a suitable buffer, such as 1X Phosphate-Buffered Saline (PBS).[12]

    • Apply the reaction mixture to the column.[12]

    • Elute the labeled protein with the equilibration buffer. The colored, labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.[12]

    • Collect the fractions containing the purified protein conjugate.

Calculating the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~665 nm for MB 660R).

Spectrophotometric Measurement
  • Measure the absorbance of the purified and diluted protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of MB 660R, which is approximately 665 nm (A_max_).[6][7]

  • If the absorbance readings are too high (typically > 2.0), dilute the sample with the purification buffer and record the dilution factor.[7]

Calculation Formulas

The following steps outline the calculation of the DOL.

Step 1: Calculate the Molar Concentration of the Dye

Dye Concentration (M) = (A_max × Dilution Factor) / ε_dye[6]

Where:

  • A_max is the absorbance of the conjugate at ~665 nm.

  • ε_dye is the molar extinction coefficient of MB 660R (92,000 cm⁻¹M⁻¹).[1]

Step 2: Calculate the Molar Concentration of the Protein

The absorbance at 280 nm is contributed by both the protein and the dye. Therefore, a correction factor (CF₂₈₀) is required to determine the true absorbance of the protein.

Corrected Protein Absorbance (A_protein) = A₂₈₀ - (A_max × CF₂₈₀)[6]

Protein Concentration (M) = (A_protein × Dilution Factor) / ε_protein[6]

Where:

  • A₂₈₀ is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 cm⁻¹M⁻¹ for IgG).[6]

Step 3: Calculate the Degree of Labeling (DOL)

DOL = Dye Concentration (M) / Protein Concentration (M)[6]

The DOL represents the average number of dye molecules conjugated to each protein molecule.[7] For IgG antibodies, a typical DOL ranges from 3 to 7.[6]

Visualizations

Experimental Workflow

The overall process for labeling a protein with this compound and determining the DOL is illustrated below.

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange, Purity Check) Labeling Conjugation Reaction (pH 8.0-8.5, 1 hr, RT) Protein_Prep->Labeling Dye_Prep This compound Preparation (in DMSO) Dye_Prep->Labeling Purification Purification of Conjugate (e.g., Gel Filtration) Labeling->Purification Analysis Spectrophotometric Analysis (A280 & Amax) Purification->Analysis Calculation DOL Calculation Analysis->Calculation

Caption: Experimental workflow for protein labeling and DOL calculation.

Logical Flow of DOL Calculation

The following diagram illustrates the logical steps involved in calculating the Degree of Labeling.

G A_max Measure A_max (~665 nm) Calc_Dye_Conc Calculate Dye Concentration A_max->Calc_Dye_Conc Calc_Prot_Conc Calculate Protein Concentration A_max->Calc_Prot_Conc A_280 Measure A_280 A_280->Calc_Prot_Conc Constants Constants: ε_dye, ε_protein, CF_280 Constants->Calc_Dye_Conc Constants->Calc_Prot_Conc Dye_Conc [Dye] Calc_Dye_Conc->Dye_Conc Prot_Conc [Protein] Calc_Prot_Conc->Prot_Conc Calc_DOL Calculate DOL DOL Degree of Labeling Calc_DOL->DOL Dye_Conc->Calc_DOL Prot_Conc->Calc_DOL

Caption: Logical flow diagram for the calculation of the Degree of Labeling.

References

Step-by-Step Guide to MB 660R NHS Ester Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step protocol for the conjugation of MB 660R NHS Ester to proteins and other biomolecules containing primary amines. It is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a bright and photostable, far-red fluorescent dye designed for labeling biomolecules.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form a stable covalent amide bond.[2][3][4] The reaction is most efficient at a pH between 7 and 9.[1][2]

MB 660R is characterized by its excellent brightness and high photostability, making it an ideal choice for demanding applications like confocal microscopy.[1][2] The dye is water-soluble and its fluorescence is pH-insensitive between pH 4 and 10.[1][2] With an absorption maximum around 665 nm and an emission maximum at approximately 685 nm, it can be effectively excited by 633 nm or 635 nm lasers.[1][2][5]

Principle of NHS Ester Conjugation

The conjugation of this compound to a biomolecule is based on the chemical reaction between the NHS ester and a primary amine.[3][4] The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4]

The efficiency of this reaction is highly dependent on the pH of the reaction buffer. The primary amine must be in its unprotonated, nucleophilic state to react.[4] Therefore, a slightly alkaline pH (typically 7.2 to 8.5) is optimal for the conjugation reaction.[4][6] It is crucial to use an amine-free buffer, as primary amines in the buffer would compete with the target biomolecule for reaction with the dye.[] A common competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.[4][6]

Quantitative Data for this compound

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Weight~840.90 g/mol [1][2]
Excitation Maximum (λmax)~665 nm[1][5]
Emission Maximum (λem)~685 nm[1][2]
Molar Extinction Coefficient (ε)92,000 cm⁻¹M⁻¹[1][2]
Recommended Reaction pH7.0 - 9.0[1][2]
Reactive GroupN-Hydroxysuccinimide (NHS) Ester[1]
ReactivityPrimary Amines[1][2]

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to proteins, purification of the conjugate, and calculation of the degree of labeling.

Required Materials
  • This compound

  • Protein or other amine-containing biomolecule

  • Amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (optional, e.g., 1 M Tris-HCl, pH 7.4 or 1 M glycine)

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

  • Spectrophotometer

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_storage Storage prep_protein Prepare Protein Solution conjugation Conjugation Reaction prep_protein->conjugation prep_dye Prepare Dye Stock Solution prep_dye->conjugation quench Quench Reaction (Optional) conjugation->quench purification Purify Conjugate conjugation->purification If not quenching quench->purification dol_calc Calculate Degree of Labeling purification->dol_calc storage Store Conjugate dol_calc->storage egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Antibody MB 660R-Ab Antibody->EGFR Binds to EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

References

Application Notes and Protocols for MB 660R NHS Ester: A Guide to Labeling Primary Amines on Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MB 660R N-hydroxysuccinimide (NHS) Ester for the fluorescent labeling of primary amines on a variety of biomolecules, including proteins, antibodies, and amine-modified oligonucleotides. MB 660R is a bright and photostable far-red emitting rhodamine-based dye, making it an excellent choice for a range of applications, particularly in confocal microscopy and other fluorescence-based assays.[1][2]

Introduction to MB 660R NHS Ester

This compound is a reactive dye that efficiently and specifically forms a stable, covalent amide bond with primary amines, such as the side chain of lysine residues in proteins, at a pH range of 7-9.[1] This water-soluble dye exhibits robust fluorescence that is largely insensitive to pH variations between 4 and 10.[1][2] Its spectral properties, with an excitation maximum around 665 nm and an emission maximum at approximately 690 nm, allow for excitation by common laser lines such as 633 nm or 635 nm.[1][2][3]

Key Features of MB 660R Dye:
  • High Photostability: As a rhodamine-based dye, MB 660R offers exceptional resistance to photobleaching, enabling longer exposure times and more robust imaging.[1][2]

  • Excellent Brightness: The inherent brightness of the fluorophore ensures a strong signal for sensitive detection.[1][2]

  • Water Soluble: The hydrophilicity of the dye simplifies the labeling procedure in aqueous buffers.[3]

  • pH Insensitive: Reliable fluorescence across a broad pH range (4-10) provides experimental flexibility.[1][2]

Quantitative Data

The following table summarizes the key quantitative properties of this compound. While specific performance data such as quantum yield and labeling efficiency can be application-dependent, the fundamental characteristics of the dye are provided below.

PropertyValueReference
Excitation Maximum (λex)~665 nm[1]
Emission Maximum (λem)~690 nm[1][3]
Molar Extinction Coefficient92,000 cm⁻¹M⁻¹[2]
Molecular Weight840.90 g/mol (protonated)[2]
Recommended Reaction pH7.0 - 9.0 (Optimal: 8.3 - 8.5)[1]
Storage Temperature-20°C

Experimental Protocols

This section provides detailed protocols for labeling proteins (using an antibody as an example) and amine-modified oligonucleotides with this compound.

Protein Labeling Protocol (e.g., IgG Antibody)

This protocol provides a general guideline for labeling IgG antibodies. The optimal dye-to-protein ratio may need to be determined empirically for specific antibodies and applications.

Materials:

  • Antibody solution (2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., gel filtration, size-exclusion chromatography)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3. Note: Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in the reaction buffer at a concentration of 2.5 mg/mL.

    • If the antibody is in a buffer containing amines, it must be dialyzed against the reaction buffer before labeling.

  • Prepare the Dye Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMF or DMSO. For example, dissolve 1 mg of the dye in 100 µL of solvent.

    • This stock solution should be used immediately.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar excess of the dye to the antibody is typically used. The optimal ratio should be determined experimentally, but a starting point of a 10-fold molar excess is common.

    • Add the calculated amount of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a purification column (e.g., a G-25 gel filtration column).

    • Elute the column with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the labeled antibody.

  • Characterization of the Conjugate (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 665 nm (for the dye).

Labeling of Amine-Modified Oligonucleotides

This protocol is suitable for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMF or DMSO

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Purification supplies (e.g., ethanol for precipitation or an appropriate chromatography column)

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer.

  • Prepare the Dye Solution:

    • Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO as described in the protein labeling protocol.

  • Labeling Reaction:

    • Add a 5-20 fold molar excess of the dye stock solution to the oligonucleotide solution.

    • Mix well and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Purification of the Labeled Oligonucleotide:

    • The labeled oligonucleotide can be purified from unreacted dye by methods such as ethanol precipitation or column chromatography (e.g., HPLC).

Visualizations

Experimental Workflow for Antibody Labeling

The following diagram illustrates the key steps in the antibody labeling process.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis AntibodyPrep Prepare Antibody in Amine-Free Buffer (pH 8.3) Reaction Mix Antibody and Dye Incubate at RT (1-2 hours) AntibodyPrep->Reaction DyePrep Prepare MB 660R NHS Ester Stock (in DMSO/DMF) DyePrep->Reaction Purification Purify Conjugate (e.g., Gel Filtration) Reaction->Purification Analysis Characterize Conjugate (DOL) Purification->Analysis

Caption: Workflow for labeling antibodies with this compound.

Signaling Pathway Example: EGFR Signaling in Immunofluorescence

Fluorescently labeled antibodies are crucial tools for visualizing signaling pathways within cells. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be labeled with MB 660R to study its localization and expression. The diagram below provides a simplified overview of the EGFR signaling cascade, which is often studied using immunofluorescence.[4]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellularResponse Cellular Responses (Proliferation, Survival, etc.) ERK->CellularResponse PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Akt->CellularResponse

Caption: Simplified EGFR signaling pathway.

References

Illuminating Biology: A Guide to Amine-Reactive Fluorescent Dye Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent labeling of biomolecules using amine-reactive fluorescent dyes. This powerful technique is instrumental in a wide array of applications, from fundamental biological research to the development of novel therapeutics and diagnostics. Herein, we present the chemical principles, experimental procedures, quantitative data for dye selection, and troubleshooting guidance to ensure successful and reproducible fluorescent labeling of proteins, peptides, and nucleic acids.

Introduction to Amine-Reactive Fluorescent Labeling

Amine-reactive fluorescent dyes are organic molecules equipped with a reactive group that specifically targets primary amines (-NH₂) on biomolecules to form a stable covalent bond. The most abundant primary amines in proteins are the ε-amino group of lysine residues and the N-terminal α-amino group. This makes lysine residues the most common target for labeling. Amine-modified oligonucleotides can also be readily labeled using this chemistry.

The two most prevalent classes of amine-reactive fluorescent dyes are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates (ITCs).

  • NHS Esters: These are the most widely used amine-reactive reagents due to their high reactivity and the formation of stable amide bonds with primary amines. The reaction is most efficient under slightly basic conditions (pH 8.0-9.0).

  • Isothiocyanates: These compounds react with primary amines to form a stable thiourea linkage. Similar to NHS esters, the reaction is favored at a basic pH.

The choice of dye depends on several factors, including the desired spectral properties, photostability, and the specific application.

Comparative Data of Common Amine-Reactive Fluorescent Dyes

Selecting the appropriate fluorescent dye is critical for the success of any experiment. The following tables summarize the key spectral properties of a selection of commercially available amine-reactive dyes to facilitate an informed decision.

Table 1: Spectral Properties of Amine-Reactive Fluorescent Dyes

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
Fluorescein FITC494518~75,0000.93
Rhodamine TRITC557576~95,0000.28
Texas Red-X, SE595615~100,0000.53
Cyanine Cy3, NHS Ester550570~150,0000.15
Cy5, NHS Ester649670~250,0000.20
Alexa Fluor Alexa Fluor 488, NHS Ester495519~71,0000.92
Alexa Fluor 555, NHS Ester555565~150,0000.10
Alexa Fluor 594, NHS Ester590617~92,0000.66
Alexa Fluor 647, NHS Ester650668~239,0000.33
ATTO Dyes ATTO 488, NHS Ester501523~90,0000.80
ATTO 550, NHS Ester554576~120,0000.60
ATTO 647N, NHS Ester644669~150,0000.65
DyLight DyLight 488, NHS Ester493518~70,0000.90
DyLight 550, NHS Ester562576~150,0000.10
DyLight 650, NHS Ester652672~250,0000.10

Table 2: Photostability of Selected Fluorescent Dyes

DyeRelative Photostability
FITCLow
TRITCModerate
Cy3Moderate
Cy5Moderate
Alexa Fluor 488High
Alexa Fluor 555High
Alexa Fluor 647High
ATTO 488High
ATTO 550High
ATTO 647NVery High

Note: Photostability is highly dependent on the experimental conditions, including illumination intensity, buffer composition, and the presence of antifade reagents.

Experimental Protocols

The following protocols provide a general framework for labeling proteins, peptides, and amine-modified oligonucleotides. Optimization may be required for specific biomolecules and dyes.

General Protein Labeling with NHS Ester Dyes

This protocol is suitable for labeling proteins, such as antibodies, with NHS ester-functionalized fluorescent dyes.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Storage buffer (e.g., PBS with 0.02% sodium azide)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) by dialysis or buffer exchange into the labeling buffer.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Slowly add the dissolved dye to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of dye to protein. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the storage buffer. The first colored band to elute is the labeled protein.

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).

    • Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀/A_max) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration: Dye Conc. (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.

    • Calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M)

  • Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.

Labeling Peptides with Amine-Reactive Dyes in Organic Solvents

This protocol is a starting point for labeling peptides that are soluble in organic solvents.[1]

Materials:

  • Peptide with a primary amine

  • Amine-reactive fluorescent dye

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide and Dye Preparation:

    • Dissolve the peptide in DMSO or DMF to a concentration of 0.1–1 mM.[1]

    • Dissolve the amine-reactive dye in DMSO or DMF.

  • Labeling Reaction:

    • Add 100 mM triethylamine to the peptide solution to ensure the primary amines are deprotonated.[1]

    • Add the dye solution to the peptide solution at a 1:1 to 3:1 molar ratio of dye to peptide.[1]

    • Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C with continuous stirring, protected from light.[1]

  • Purification: Purify the labeled peptide using an appropriate method, such as reverse-phase HPLC.[1]

Labeling Amine-Modified Oligonucleotides

This protocol describes the labeling of oligonucleotides containing a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Labeling buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

  • Purification method (e.g., ethanol precipitation, HPLC)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer to a suitable concentration.

  • Dye Preparation: Prepare a fresh 10 mg/mL solution of the amine-reactive dye in DMSO.

  • Labeling Reaction:

    • Add the dye solution to the oligonucleotide solution. A molar excess of dye is typically used.

    • Vortex the mixture and incubate for at least 2 hours at room temperature in the dark.

  • Purification: Remove the excess dye by methods such as ethanol precipitation or HPLC.

Visualizing the Process: Diagrams and Workflows

To better illustrate the principles and procedures of amine-reactive labeling, the following diagrams have been generated.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein-NH2 Protein with Primary Amine (e.g., Lysine) Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) Protein-NH2->Labeled_Protein Forms covalent bond Dye-NHS NHS-Ester Fluorescent Dye Dye-NHS->Labeled_Protein NHS_byproduct NHS Byproduct Dye-NHS->NHS_byproduct Releases Conditions Aqueous Buffer pH 8.0 - 9.0 Conditions->Labeled_Protein

Caption: Chemical reaction of an NHS-ester dye with a primary amine on a protein.

G start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) start->prep_protein labeling 3. Labeling Reaction (Add dye to protein, incubate 1h at RT, dark) prep_protein->labeling prep_dye 2. Prepare Dye Stock Solution (Anhydrous DMSO or DMF) prep_dye->labeling purification 4. Purify Conjugate (Size-exclusion chromatography) labeling->purification characterization 5. Characterize Labeled Protein (Measure A280 and Amax, calculate DOL) purification->characterization storage 6. Store Conjugate (4°C or -20°C, protected from light) characterization->storage end End storage->end

Caption: General experimental workflow for protein labeling with an amine-reactive dye.

G start Start: Choose a Fluorescent Dye q1 What is the excitation source and emission filter set of your instrument? start->q1 a1 Select a dye with appropriate excitation and emission spectra. q1->a1 q2 Is high photostability required (e.g., long-term imaging)? a1->q2 a2_yes Choose a highly photostable dye (e.g., Alexa Fluor, ATTO dyes). q2->a2_yes Yes a2_no Standard dyes (e.g., FITC, TRITC) may be sufficient. q2->a2_no No q3 Is the labeling reaction pH sensitive for your protein? a2_yes->q3 a2_no->q3 a3_yes Consider dyes that are less sensitive to pH or optimize labeling conditions carefully. q3->a3_yes Yes a3_no Most amine-reactive dyes will be suitable. q3->a3_no No q4 Is protein precipitation a concern? a3_yes->q4 a3_no->q4 a4_yes Use a more hydrophilic (e.g., sulfonated) dye to improve solubility. q4->a4_yes Yes a4_no A wider range of dyes can be used. q4->a4_no No end Final Dye Selection a4_yes->end a4_no->end

Caption: Decision tree for selecting the appropriate amine-reactive fluorescent dye.

Troubleshooting

Even with established protocols, challenges can arise during fluorescent labeling. This section addresses common problems and provides potential solutions.

Table 3: Troubleshooting Guide for Amine-Reactive Labeling

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Labeling - Presence of primary amines in the buffer (e.g., Tris, glycine).- Incorrect pH of the labeling buffer.- Inactive (hydrolyzed) reactive dye.- Insufficient molar excess of the dye.- Perform buffer exchange into an amine-free buffer.- Ensure the labeling buffer pH is between 8.0 and 9.0.- Prepare fresh dye stock solution immediately before use.- Increase the molar ratio of dye to protein.
Protein Precipitation - High protein concentration.- The conjugated dye is highly hydrophobic.- The labeling pH is close to the protein's isoelectric point (pI).[2]- Over-labeling of the protein.[2]- Perform the labeling reaction at a lower protein concentration.[2]- Choose a more hydrophilic or sulfonated dye.[2]- Adjust the buffer pH to be at least 1-1.5 units away from the pI.[2]- Reduce the molar ratio of dye to protein.[2]
High Background Fluorescence - Incomplete removal of unreacted dye.- Optimize the purification step (e.g., use a longer size-exclusion column, perform a second purification step).
Altered Protein Activity - The dye is conjugated to a residue in the active site or binding site.- Reduce the degree of labeling.- Consider site-specific labeling techniques if the location of labeling is critical.

By carefully considering the choice of dye, optimizing reaction conditions, and following robust purification procedures, researchers can successfully label a wide range of biomolecules for their specific applications. These fluorescently-tagged molecules are invaluable tools for elucidating complex biological processes and advancing drug discovery and development.

References

Application Note: Labeling of Amine-Modified Oligonucleotides with MB 660R NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of oligonucleotides with fluorescent dyes is a fundamental technique in molecular biology, diagnostics, and therapeutic development. This application note provides a detailed protocol for the efficient labeling of amine-modified oligonucleotides with MB 660R NHS Ester, a bright and highly photostable far-red emitting dye. The reaction involves the formation of a stable amide bond between the N-hydroxysuccinimide (NHS) ester of the dye and a primary aliphatic amine on the oligonucleotide, which can be incorporated at the 5' or 3' terminus, or internally.[1][2] MB 660R is a rhodamine-based dye that is water-soluble and exhibits pH insensitivity between pH 4 and 10, making it an ideal choice for various demanding applications, including confocal microscopy.[3][4] This protocol outlines the necessary materials, step-by-step procedures for labeling and purification, and methods for quality control of the final labeled oligonucleotide.

Materials and Reagents

A comprehensive list of materials and reagents required for the successful labeling of amine-modified oligonucleotides is presented in Table 1.

Table 1: Materials and Reagents

Category Item Supplier/Specifications
Dye This compoundVector Labs (or equivalent)
Oligonucleotide Amine-modified oligonucleotideCustom synthesis
Solvents Anhydrous Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF)Molecular biology grade
Nuclease-free water
Buffers 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-9.0Prepare fresh
3 M Sodium Acetate, pH 5.2
Purification Desalting columns (e.g., Glen Gel-Pak™)Glen Research (or equivalent)
100% Ethanol, cold
70% Ethanol, cold
Equipment Microcentrifuge
Vortex mixer
Shaker (optional)
Spectrophotometer (for quantification)
HPLC system with UV and/or fluorescence detectorFor purification and analysis
Mass spectrometerFor identity confirmation

Properties of this compound

The key spectral and physical properties of this compound are summarized in Table 2.

Table 2: Properties of this compound

Property Value Reference
Molecular Weight 840.90 (protonated)[3][4]
Excitation Maximum (Absorbance) ~665 nm[3][5]
Emission Maximum ~685 nm[3][4]
Extinction Coefficient 92,000 cm⁻¹M⁻¹[3][4]
Reactivity Primary amines[3][4]
Recommended Reaction pH 7-9[2][3]
Solubility Water, DMSO, DMF[4]

Experimental Protocols

Preparation of Reagents
  • Amine-Modified Oligonucleotide: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) to a final concentration of 1-10 mg/mL.[6] For a 0.2 µmole synthesis scale, dissolving the oligo in 500 µL of buffer is a good starting point.[2]

  • This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2][6] It is crucial to use anhydrous solvent to prevent hydrolysis of the NHS ester.[1]

Labeling Reaction

The reaction between the amine-modified oligonucleotide and the NHS ester is pH-dependent, with an optimal range of pH 8.3-8.5.[1][6] At lower pH, the amine group is protonated and non-nucleophilic, while at higher pH, the NHS ester is susceptible to hydrolysis.[1]

  • To the dissolved amine-modified oligonucleotide, add a 5-10 fold molar excess of the dissolved this compound.[2]

  • Vortex the reaction mixture gently to ensure thorough mixing.

  • Incubate the reaction at room temperature for 1-2 hours or overnight in the dark to prevent photobleaching of the dye.[2][7] Agitation during incubation can improve labeling efficiency.[2]

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Oligo Amine-Modified Oligonucleotide Mix Mix Oligo and Dye Solution Oligo->Mix Dye This compound Dye->Mix Buffer 0.1M NaHCO3 (pH 8.3-9.0) Buffer->Oligo Solvent Anhydrous DMSO/DMF Solvent->Dye Incubate Incubate (1-2h, RT, Dark) Mix->Incubate Vortex Purify Purification Method Incubate->Purify Desalting Desalting Column Purify->Desalting Option 1 Ethanol Ethanol Precipitation Purify->Ethanol Option 2 HPLC HPLC Purify->HPLC Option 3 QC Analysis Desalting->QC Ethanol->QC HPLC->QC UV_Vis UV-Vis Spectroscopy QC->UV_Vis MS Mass Spectrometry QC->MS Final Labeled Oligonucleotide UV_Vis->Final MS->Final reaction_mechanism Oligo_NH2 Amine-Modified Oligonucleotide (Oligo-NH2) Reaction Nucleophilic Attack Oligo_NH2->Reaction NHS_Ester This compound NHS_Ester->Reaction Product Labeled Oligonucleotide (Oligo-NH-CO-MB660R) Reaction->Product Forms Stable Amide Bond Byproduct N-hydroxysuccinimide Reaction->Byproduct Leaving Group

References

Application Note & Protocol: Efficient Removal of Unconjugated MB 660R NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MB 660R NHS Ester is a bright and photostable, amine-reactive fluorescent dye ideal for labeling proteins, antibodies, and other biomolecules.[1][2] This far-red dye, with a maximum absorption at approximately 665 nm and emission around 685 nm, is well-suited for applications such as confocal microscopy.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines on biomolecules (e.g., the side chain of lysine residues) at a pH of 7-9 to form a stable covalent amide bond.[1][2]

Following the conjugation reaction, it is critical to remove any unconjugated or free MB 660R dye. Failure to do so can lead to inaccurate quantification of labeling efficiency (degree of labeling), high background fluorescence, and non-specific signals in downstream applications. This document provides detailed protocols for two common and effective methods for removing unconjugated this compound: Size-Exclusion Chromatography (using spin columns) and Dialysis.

Method Selection

The choice between size-exclusion chromatography and dialysis depends on factors such as sample volume, desired speed, and the specific properties of the labeled biomolecule. Both methods separate the larger dye-conjugated biomolecule from the smaller, free dye based on significant differences in molecular weight. The this compound has a molecular weight of approximately 841 Da.[1][4]

Data Presentation: Comparison of Purification Methods

FeatureSize-Exclusion Chromatography (Spin Columns)Dialysis
Principle Separation based on molecular size; large molecules elute first.[5][6]Diffusion across a semi-permeable membrane based on a concentration gradient.[5][7]
Typical Time 5-10 minutes.[5]4 hours to overnight.[5]
Pros Fast, high protein recovery (>90%), easy to use, effective removal of small molecules.[5][8]Gentle on proteins, effective buffer exchange, handles a wide range of sample volumes.[5]
Cons Can cause sample dilution, limited sample volume per column, potential for minor protein loss on the column matrix.[5]Time-consuming, requires large volumes of buffer, risk of sample loss from leaks or non-specific binding to the membrane.[5]
Recommended For Rapid purification of small to medium volume samples (typically < 4 mL).Larger sample volumes, sensitive proteins, or when buffer exchange is also required.
Experimental Workflow

The overall process from labeling to purification is outlined in the diagram below.

experimental_workflow start Start: Biomolecule Solution (e.g., Protein in PBS) add_dye Add this compound (dissolved in DMSO/DMF) start->add_dye reaction Incubation (1-2 hours, Room Temp, Protected from Light) add_dye->reaction purification_choice Purification Method reaction->purification_choice sec Protocol 1: Size-Exclusion Chromatography (Spin Column) purification_choice->sec  Fast, Small Volume dialysis Protocol 2: Dialysis purification_choice->dialysis Large Volume, Gentle   qc Quality Control: - Measure Absorbance (A280 & A665) - Calculate Degree of Labeling sec->qc dialysis->qc end End: Purified MB 660R-Conjugate qc->end

Caption: General workflow for biomolecule labeling and purification.

Experimental Protocols

Protocol 1: Removal of Free Dye using a Desalting Spin Column

This method is ideal for rapid cleanup of labeling reactions and provides high recovery of the conjugated protein.[5][8]

Materials:

  • Labeled biomolecule reaction mixture

  • Desalting spin column with an appropriate molecular weight cut-off (MWCO), typically ≥7 kDa for proteins.[9]

  • Microcentrifuge and compatible collection tubes

  • Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

Methodology:

  • Prepare the Spin Column:

    • Remove the bottom plug of the spin column and loosen the cap.

    • Place the column into a collection tube.

    • Centrifuge at 1,000-1,500 x g for 1-2 minutes to remove the storage buffer.[10] Discard the flow-through.

  • Equilibrate the Column:

    • Place the column in a new collection tube.

    • Add 300-500 µL of purification buffer to the top of the resin bed.

    • Centrifuge at 1,000-1,500 x g for 2 minutes. Discard the buffer.

    • Repeat this equilibration step 2-3 times to ensure the column is fully equilibrated with your buffer.[5]

  • Load the Sample:

    • Place the spin column into a new, clean collection tube.

    • Slowly apply the entire labeling reaction mixture to the center of the resin bed.[5][9] Avoid touching the sides of the column wall.

  • Elute the Labeled Protein:

    • Centrifuge the column at 1,000-1,500 x g for 2-3 minutes.[5][10]

    • The purified, labeled biomolecule will be collected in the tube. The smaller, unconjugated MB 660R dye will be retained in the resin.

  • Storage:

    • Store the purified conjugate protected from light at 4°C. For long-term storage, consider adding a stabilizer (e.g., BSA) and storing at -20°C in single-use aliquots.[11]

Protocol 2: Removal of Free Dye using Dialysis

Dialysis is a gentle but more time-consuming method suitable for larger sample volumes and sensitive proteins.[5][]

Materials:

  • Labeled biomolecule reaction mixture

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for most proteins).[5][13]

  • Dialysis clips (if using tubing)

  • Large beaker (e.g., 1-2 L)

  • Dialysis buffer (e.g., PBS, pH 7.2-7.4)

  • Stir plate and stir bar

Methodology:

  • Prepare the Dialysis Membrane:

    • Cut the required length of dialysis tubing or hydrate the cassette according to the manufacturer's instructions. This typically involves rinsing with deionized water to remove any preservatives.[5][14]

  • Load the Sample:

    • Securely close one end of the tubing with a dialysis clip.

    • Load the labeling reaction mixture into the dialysis bag/cassette, ensuring to leave some headspace to allow for potential sample dilution.

    • Secure the other end of the tubing with a second clip.

  • Conduct Dialysis:

    • Place the sealed dialysis bag/cassette into the beaker containing a large volume of cold (4°C) dialysis buffer (at least 100-200 times the sample volume).[13][15]

    • Place the beaker on a stir plate and stir gently at 4°C to maintain a concentration gradient.[13][16]

  • Change the Buffer:

    • Allow dialysis to proceed for at least 2-3 hours.[7][16]

    • Discard the used buffer and replace it with an equal volume of fresh, cold dialysis buffer.

    • Repeat the buffer change at least two more times. For complete removal of the free dye, an overnight dialysis step after the second or third buffer change is highly recommended.[5][7]

  • Recover the Sample:

    • Carefully remove the dialysis bag/cassette from the buffer.

    • Open one end and pipette the purified labeled biomolecule into a clean storage tube.

  • Storage:

    • Store the purified conjugate protected from light as described in the previous protocol.[5]

Troubleshooting & Optimization
  • Low Protein Recovery: If using a spin column, ensure the correct MWCO was selected for your protein. For dialysis, check for leaks in the tubing or cassette. Some non-specific binding to the membrane can occur.

  • Incomplete Dye Removal: For spin columns, ensure you are not overloading the column beyond its recommended capacity. For dialysis, increase the number of buffer changes or the duration of the dialysis.[14]

  • Protein Stability: Perform all purification steps at 4°C if your protein is sensitive to degradation or aggregation.[5][16]

  • Solvent Concentration: If the this compound was dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically ≤10%) to avoid protein denaturation.[5][11]

References

Troubleshooting & Optimization

Troubleshooting Low Labeling Efficiency with MB 660R NHS Ester: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low labeling efficiency with MB 660R NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to my protein?

The optimal pH for reacting NHS esters with primary amines on a protein (specifically the N-terminus and the ε-amino group of lysine residues) is between 8.3 and 8.5.[1][2][3][4][5] Within this range, the primary amines are sufficiently deprotonated to act as effective nucleophiles, while the rate of hydrolysis of the NHS ester is minimized.[5] A lower pH will result in protonated, unreactive amines, whereas a pH above 8.5 significantly increases the rate of NHS ester hydrolysis, which competes with the desired labeling reaction and reduces efficiency.[1][5][6] For proteins that are sensitive to higher pH, a pH of 7.4 can be used, but this will necessitate a longer incubation time due to a slower reaction rate.[5][7]

Q2: Which buffers are recommended for this reaction, and which should I avoid?

It is critical to use buffers that are free of primary amines.[8]

  • Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are all suitable for NHS ester reactions, provided they are adjusted to the optimal pH range of 7.2 to 8.5.[9][10][11] A 0.1 M sodium bicarbonate solution is a commonly recommended buffer.[1][5][6] For proteins sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 is a viable option, though it will slow the reaction rate.[7][10]

  • Incompatible Buffers: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[2][9][10] These substances will compete with the primary amines on your target protein for reaction with the this compound, leading to significantly lower labeling efficiency.[5] If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before you begin the labeling procedure.[5]

Q3: How should I properly handle and store the this compound to ensure it remains active?

NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C.[5][12] To prevent condensation, it is crucial to allow the vial to equilibrate to room temperature before opening.[5][12] For water-insoluble NHS esters like MB 660R, it is recommended to dissolve them in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][5][6][10] Ensure the DMF is amine-free, as indicated by the absence of a "fishy" odor.[1][2]

Q4: My protein precipitated during the labeling reaction. What could be the cause?

Protein precipitation during labeling can be caused by a few factors:

  • High Dye-to-Protein Ratio: Excessive labeling can alter the protein's solubility, leading to aggregation.[12][13]

  • Organic Solvent Concentration: The final concentration of DMSO or DMF in the reaction mixture should ideally be kept below 10% (v/v).[12] Adding the dye stock solution to the protein solution slowly while gently mixing can help prevent localized high concentrations of the organic solvent.[3][12]

  • Protein Instability: The protein itself may be unstable under the reaction conditions. Consider performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[12]

Troubleshooting Guide for Low Labeling Efficiency

This guide addresses the most common issue encountered during protein labeling with this compound: low or no labeling.

Problem: Low Degree of Labeling (DOL) or Poor Labeling Efficiency

Below are the potential causes and recommended actions to resolve this issue.

Potential Cause Recommended Action
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 8.3-8.5 using a calibrated pH meter. A pH that is too low results in protonated, unreactive amines, while a pH that is too high accelerates the hydrolysis of the NHS ester.[1][5]
Presence of Competing Amines Ensure that the protein solution is free from amine-containing buffers (e.g., Tris, glycine) and other substances with primary amines (e.g., ammonium salts, bovine serum albumin (BSA), gelatin).[5][] If these are present, perform a buffer exchange before labeling.[5]
Inactive/Hydrolyzed this compound NHS esters are moisture-sensitive.[12] Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[5][12] Use high-quality, anhydrous DMSO or DMF to prepare fresh stock solutions immediately before each use.[5]
Inappropriate Dye-to-Protein Molar Ratio An insufficient molar excess of the NHS ester will result in a low DOL.[5] A common starting point for mono-labeling is an 8- to 20-fold molar excess of the dye over the protein.[1][5] This ratio may need to be optimized for your specific protein and desired DOL.[5]
Low Reactant Concentrations The rate of the desired conjugation reaction is dependent on the concentration of both the protein and the dye. If your protein solution is too dilute (e.g., below 1-2 mg/mL), the reaction will be slow, allowing the competing hydrolysis reaction to dominate.[2][12][15] Whenever possible, work with higher protein concentrations (e.g., 2-10 mg/mL).[8][12]
Low Number of Available Primary Amines The labeling reaction targets the N-terminus and lysine residues. If your protein has a low number of accessible primary amines, the labeling efficiency will be inherently low. Consider alternative labeling chemistries that target other functional groups (e.g., maleimides for cysteine residues).[5]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). The recommended protein concentration is 2-10 mg/mL.[8][15] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in high-quality, anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.[8]

  • Perform the Labeling Reaction:

    • Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[12]

    • While gently stirring the protein solution, add the NHS ester stock solution.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][7][8] Protect the reaction from light.

  • Quench the Reaction: To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.[8]

  • Purify the Labeled Protein: Separate the labeled protein from the unreacted dye and other reaction components using a desalting column, gel filtration, or dialysis.[1][15]

Protocol 2: Optimizing the Dye-to-Protein Molar Ratio

To determine the optimal dye-to-protein molar ratio for your specific protein, it is recommended to perform a series of small-scale labeling reactions with varying molar excesses of the this compound.

  • Set up several parallel labeling reactions as described in Protocol 1.

  • In each reaction, vary the molar excess of the this compound (e.g., 2-fold, 5-fold, 10-fold, 20-fold, 40-fold).

  • After the reaction and purification, determine the Degree of Labeling (DOL) for each sample. The DOL can be calculated by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum, ~665 nm for MB 660R) and using the following formula:

    DOL = (A_dye / ε_dye) / ((A_280 - (A_dye × CF)) / ε_protein)

    Where:

    • A_dye is the absorbance of the dye at its maximum wavelength.

    • ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.

    • A_280 is the absorbance of the protein conjugate at 280 nm.

    • CF is the correction factor for the dye's absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Analyze the results to determine which molar ratio yields the desired DOL without causing protein precipitation or a loss of function.

Visualizations

NHS_Ester_Labeling_Workflow Protein Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Protein and Dye Protein->Mix PrepareDye Prepare MB 660R NHS Ester in Anhydrous DMSO/DMF PrepareDye->Mix Incubate Incubate (1-4h RT or O/N 4°C) Protect from Light Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (e.g., Gel Filtration) Quench->Purify LabeledProtein Labeled Protein Conjugate Purify->LabeledProtein

Caption: A general workflow for labeling proteins with this compound.

Troubleshooting_Workflow Start Low Labeling Efficiency CheckBuffer Is the buffer amine-free and at pH 8.3-8.5? Start->CheckBuffer BufferExchange Perform buffer exchange and adjust pH. CheckBuffer->BufferExchange No CheckReagent Was the NHS ester handled and stored correctly? CheckBuffer->CheckReagent Yes BufferExchange->Start UseFreshReagent Use fresh, properly stored NHS ester. CheckReagent->UseFreshReagent No CheckRatio Is the dye-to-protein ratio optimized? CheckReagent->CheckRatio Yes UseFreshReagent->Start OptimizeRatio Optimize the molar ratio of dye to protein. CheckRatio->OptimizeRatio No CheckConcentration Are reactant concentrations high enough? CheckRatio->CheckConcentration Yes OptimizeRatio->Start Concentrate Increase protein and/or dye concentration. CheckConcentration->Concentrate No Success Improved Labeling CheckConcentration->Success Yes Concentrate->Start

Caption: A troubleshooting workflow for low labeling efficiency with NHS esters.

References

Optimizing MB 660R NHS Ester to Protein Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of MB 660R NHS Ester to protein for effective bioconjugation. Find answers to frequently asked questions and troubleshoot common issues encountered during the labeling process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

There is no single optimal ratio for all proteins.[1] The ideal molar ratio depends on several factors, including the number of available primary amines (lysine residues and the N-terminus) on your specific protein and its concentration.[1][2] A common starting point is a 5:1 to 20:1 molar excess of the dye to the protein.[1][3] For many common proteins and peptides, a molar excess of 8 has been found to be a good empirical value for monolabeling.[4] However, it is highly recommended to perform a titration series, testing several ratios (e.g., 5:1, 10:1, 15:1, 20:1) to empirically determine the optimal ratio for your protein of interest.[1][2]

Q2: What is the recommended buffer for the conjugation reaction?

It is critical to use a buffer that is free of primary amines.[5] Recommended buffers include 0.1 M sodium bicarbonate (pH 8.3-8.5), phosphate-buffered saline (PBS), HEPES, and borate buffers.[4][5][6] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[6][7][8]

Q3: What is the optimal pH for the labeling reaction?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 9.0.[9][10][11] For many applications, a pH of 8.3-8.5 is considered optimal.[4][6][12] At this pH, the primary amine groups on the protein are sufficiently deprotonated to be reactive, while the rate of hydrolysis of the NHS ester is minimized.[6] Below this range, the amines are protonated and less reactive, and above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[4][7]

Q4: How should I prepare and store the this compound?

This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[5][7][11] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[5] It is recommended to dissolve the NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to create a stock solution (e.g., 10 mg/mL or 10 mM).[5][6][7] Stock solutions of the NHS ester in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C.[4][12] Aqueous solutions should be used immediately.[4]

Q5: What are the recommended reaction time and temperature?

The labeling reaction is typically carried out for 1 to 4 hours at room temperature or overnight at 4°C.[4][6][7] The optimal time and temperature may vary depending on the protein and the desired degree of labeling.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Suboptimal Reaction pH Ensure the reaction buffer is within the optimal pH range of 8.3-8.5.[4][6]
Presence of Competing Nucleophiles Use an amine-free buffer (e.g., PBS, bicarbonate, HEPES).[5][6] Perform a buffer exchange if your protein is in a Tris or glycine-containing buffer.[6][13]
Hydrolyzed/Inactive NHS Ester Allow the NHS ester vial to warm to room temperature before opening to prevent moisture condensation.[5] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[5][6]
Low Protein Concentration For optimal results, use a protein concentration of 2-10 mg/mL.[3][5][13] If your protein solution is dilute, consider concentrating it before labeling.
Insufficient Molar Ratio of Dye Increase the molar excess of the this compound. Perform a titration to find the optimal ratio.[3]
Protein Precipitation During/After Labeling High Degree of Labeling MB 660R can be hydrophobic, and attaching too many dye molecules can decrease the protein's solubility.[1] Reduce the molar excess of the NHS ester in the reaction.[1]
High Concentration of Organic Solvent Keep the final concentration of DMSO or DMF in the reaction mixture below 10% (v/v).[1][6] Add the dye stock solution to the protein solution slowly while gently mixing.[3]
Protein Instability The protein may be unstable under the reaction conditions. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[3]
Inconsistent Results pH Drift During Reaction The hydrolysis of the NHS ester can cause the pH of the reaction mixture to decrease over time. Use a more concentrated buffer or monitor and adjust the pH during the reaction.[8]
Degraded DMF If using DMF, ensure it is of high quality and does not have a "fishy" odor, which indicates the presence of dimethylamine that can react with the NHS ester.[4]

Experimental Protocols

Protein Preparation
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). If the protein is in an incompatible buffer like Tris or glycine, perform a buffer exchange using dialysis or a desalting column.[6]

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL for optimal labeling.[5][13]

This compound Stock Solution Preparation
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening.[5]

  • Dissolution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[5][7]

Labeling Reaction
  • Calculation: Determine the volume of the this compound stock solution needed to achieve the desired molar excess.

  • Addition: While gently stirring the protein solution, add the calculated volume of the NHS ester stock solution.[5]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[6][7] Protect the reaction from light.[5]

  • Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM to consume any unreacted NHS ester.[5][7] Incubate for 15-30 minutes at room temperature.[5]

Purification of the Labeled Protein
  • Removal of Unreacted Dye: It is crucial to remove the unreacted this compound to accurately determine the degree of labeling.[14]

  • Purification Method: Use size-exclusion chromatography (e.g., a desalting column), dialysis, or affinity chromatography to separate the labeled protein from the unreacted dye and reaction byproducts.[7][][16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer, 2-10 mg/mL) reaction Incubation (1-4h RT or overnight 4°C) protein_prep->reaction dye_prep This compound Stock Solution Prep (in DMSO/DMF) dye_prep->reaction purification Purification (e.g., Desalting Column) reaction->purification analysis Characterization (Degree of Labeling) purification->analysis troubleshooting_workflow start Low Labeling Efficiency? check_ph Is pH 8.3-8.5? start->check_ph check_buffer Amine-free buffer? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Fresh NHS ester solution? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_concentration Protein conc. >2 mg/mL? check_reagent->check_concentration Yes prepare_fresh Prepare fresh reagent check_reagent->prepare_fresh No check_ratio Increase molar ratio? check_concentration->check_ratio Yes concentrate_protein Concentrate protein check_concentration->concentrate_protein No optimize_ratio Optimize molar ratio check_ratio->optimize_ratio Yes success Labeling Successful check_ratio->success No (Re-evaluate) adjust_ph->check_buffer buffer_exchange->check_reagent prepare_fresh->check_concentration concentrate_protein->check_ratio optimize_ratio->success

References

preventing hydrolysis of MB 660R NHS Ester during labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MB 660R NHS Ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this far-red fluorescent dye for labeling primary amines while minimizing hydrolysis-related issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent agent featuring a terminal N-hydroxysuccinimide (NHS) ester group.[1] It is a far-red fluorescent dye with a maximum absorption at approximately 665 nm and emission at 690 nm.[1][2] The NHS ester group reacts specifically with primary amines (-NH2) on proteins, amine-modified oligonucleotides, and other molecules to form a stable amide bond.[1][3]

Q2: What is the primary side reaction that can interfere with the labeling process?

The primary competing side reaction is the hydrolysis of the NHS ester.[4] In this reaction, the NHS ester reacts with water, which cleaves the ester bond and converts the reactive ester into an unreactive carboxylic acid.[5][6] This hydrolysis reduces the amount of active dye available for conjugation, leading to lower labeling efficiency.[5]

Q3: How does pH affect the labeling reaction and hydrolysis?

The pH of the reaction buffer is a critical factor.[7] The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[5][8] A slightly alkaline pH is necessary to ensure that the primary amines are deprotonated and therefore nucleophilic.[5] However, as the pH increases, the rate of NHS ester hydrolysis also increases significantly.[8][9]

  • Below pH 7.2: The majority of primary amines are protonated (-NH3+) and thus unreactive towards the NHS ester.[10]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[10] A pH of 8.3 to 8.5 is often recommended as an optimal balance.[7][11]

Q4: Which buffers are compatible with this compound labeling?

It is crucial to use amine-free buffers.[5] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target molecule for reaction with the NHS ester.[4][6]

Recommended Buffers: [6]

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffer

  • HEPES buffer

  • Borate buffer

Q5: How should I prepare and handle the this compound to prevent hydrolysis?

Proper handling is essential to maintain the reactivity of the NHS ester.[4]

  • Storage: Store the lyophilized this compound at -20°C, protected from light and moisture.[12]

  • Equilibration: Before opening, always allow the vial to warm to room temperature to prevent condensation of atmospheric moisture onto the reagent.[4]

  • Stock Solutions: Prepare stock solutions immediately before use in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][6] Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.[4]

Troubleshooting Guide

This guide addresses common issues encountered during labeling experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Hydrolyzed NHS Ester Reagent: The reagent was compromised by moisture.Allow the vial to warm to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[4]
Incorrect Buffer pH: The pH is outside the optimal 7.2-8.5 range. A low pH results in unreactive amines, while a high pH accelerates hydrolysis.[4]Use a calibrated pH meter to ensure the buffer is within the optimal range, ideally between 8.3 and 8.5.[4][7]
Incompatible Buffer Components: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[4]Perform a buffer exchange into a compatible buffer like PBS or borate buffer before the labeling reaction.[4]
Low Protein Concentration: The competing hydrolysis reaction is more dominant at low protein concentrations.If possible, increase the concentration of your protein. A concentration of at least 2 mg/mL is recommended.[4][12]
Suboptimal Temperature and Incubation Time: The reaction may be too slow at low temperatures, or hydrolysis may dominate at high temperatures.Reactions are typically performed at room temperature for 1-4 hours or at 4°C overnight. Lowering the temperature can help minimize hydrolysis.[4][10]
Inconsistent Labeling Results Variable Reagent Activity: The NHS ester may be hydrolyzing to different extents in each experiment.Standardize your protocol. Prepare fresh solutions of the NHS ester for each experiment and be precise with incubation times and temperatures.[6]
Precipitation of Labeled Protein Hydrophobicity of the Dye: Attaching multiple hydrophobic dye molecules can alter the protein's solubility.Optimize the molar excess of the dye to achieve a lower degree of labeling.[6]

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH and temperature, as indicated by their half-life (the time it takes for half of the ester to hydrolyze).

pH Temperature (°C) Half-life of NHS Ester
7.004 - 5 hours[8][9]
8.6410 minutes[8][9]

Note: These values are for general NHS esters and can vary depending on the specific molecule and buffer conditions.

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[10][11] If necessary, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[4][11]

  • Perform the Labeling Reaction: Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[4] While gently stirring the protein solution, add the NHS ester stock solution.

  • Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4] Protect the reaction from light.

  • Quench the Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.[4]

  • Purify the Conjugate: Remove unreacted dye and byproducts using a desalting column or dialysis.[4]

Protocol for Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the molar ratio of the dye to the protein, can be determined spectrophotometrically.

  • Measure Absorbance: After purifying the conjugate, measure the absorbance at 280 nm (A280) and at the absorbance maximum of MB 660R (~665 nm, Amax).

  • Calculate Protein Concentration: A correction factor (CF) is needed because the dye absorbs light at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its Amax (CF = A280_dye / Amax_dye). This value is typically provided by the manufacturer.

    • Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.[11]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / ε_dye

      • ε_dye is the molar extinction coefficient of MB 660R at its Amax (92,000 cm-1M-1).[3]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)[4]

Visualizations

G cluster_workflow Troubleshooting Workflow for Low Labeling Efficiency Start Low Labeling Efficiency Check_Reagent Is the NHS ester reagent fresh and handled properly? Start->Check_Reagent Check_pH Is the reaction buffer pH between 7.2 and 8.5? Check_Reagent->Check_pH Yes Use_Fresh_Reagent Use fresh, properly handled reagent. Check_Reagent->Use_Fresh_Reagent No Check_Buffer_Comp Is the buffer free of primary amines (e.g., Tris)? Check_pH->Check_Buffer_Comp Yes Adjust_pH Adjust buffer pH to 8.3-8.5. Check_pH->Adjust_pH No Check_Concentration Is the protein concentration adequate (>2 mg/mL)? Check_Buffer_Comp->Check_Concentration Yes Buffer_Exchange Switch to a non-amine buffer (e.g., PBS, Bicarbonate). Check_Buffer_Comp->Buffer_Exchange No Optimize Further optimize molar excess and incubation time/temperature. Check_Concentration->Optimize Yes Concentrate_Protein Concentrate protein. Check_Concentration->Concentrate_Protein No Success Successful Labeling Optimize->Success Use_Fresh_Reagent->Check_pH Adjust_pH->Check_Buffer_Comp Buffer_Exchange->Check_Concentration Concentrate_Protein->Optimize

Caption: A logical workflow for troubleshooting low NHS ester labeling efficiency.

G cluster_reaction Competing Reactions in NHS Ester Labeling cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) NHS_Ester This compound (Reactive) Primary_Amine Primary Amine (e.g., on Protein) NHS_Ester->Primary_Amine + Water Water (H₂O) (in aqueous buffer) NHS_Ester->Water + Amide_Bond Stable Amide Bond (Labeled Protein) Primary_Amine->Amide_Bond Carboxylic_Acid Unreactive Carboxylic Acid (Hydrolyzed Dye) Water->Carboxylic_Acid

Caption: Competing pathways of aminolysis and hydrolysis for an NHS ester.

References

effect of amine-containing buffers on MB 660R NHS Ester reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MB 660R NHS Ester. The following information addresses common issues encountered during labeling experiments, with a particular focus on the effects of buffer composition.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound?

This compound is an amine-reactive fluorescent dye. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines (-NH₂), such as the side chain of lysine residues or the N-terminus of proteins, to form a stable, covalent amide bond. This reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This process releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

Q2: Why are amine-containing buffers, such as Tris and glycine, not recommended for the this compound reaction?

Buffers containing primary amines, like Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions because they directly compete with the target molecule.[1][3][4] The primary amine groups on these buffer molecules are nucleophilic and will react with the this compound.[3] This reaction quenches the dye, reducing the amount available to label your protein of interest and significantly lowering the labeling efficiency.[3]

Q3: What are the recommended buffers for a successful this compound labeling reaction?

Amine-free buffers are essential for efficient labeling. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS) [1][4]

  • Sodium Bicarbonate/Carbonate Buffer [1][4]

  • Borate Buffer [1][4]

  • HEPES Buffer [1][4]

The optimal pH for the reaction is typically between 7.2 and 8.5, with many protocols recommending a pH of 8.3-8.5 for maximal efficiency.[1][4][5]

Q4: What is the role of pH in the this compound reaction?

The pH of the reaction buffer is a critical factor that balances two competing processes:

  • Amine Reactivity: At a lower pH, primary amines on the target protein are more likely to be protonated (-NH₃⁺), which makes them non-nucleophilic and unreactive.[2]

  • NHS Ester Hydrolysis: At a higher pH, the rate of hydrolysis of the NHS ester increases significantly.[2] During hydrolysis, water molecules attack the ester, rendering the dye inactive. This competing reaction reduces the overall labeling efficiency.[2]

Therefore, a pH range of 7.2-8.5 is optimal to ensure that a sufficient amount of the primary amines on the target molecule are deprotonated and reactive, while minimizing the hydrolysis of the this compound.[1][2]

Q5: Can I use Tris or glycine to stop the labeling reaction?

Yes, while Tris and glycine are incompatible during the labeling reaction itself, they are excellent for intentionally stopping, or "quenching," the reaction.[1][4] After the desired incubation time, adding a quenching buffer containing Tris or glycine (typically at a final concentration of 50-100 mM) will rapidly consume any unreacted this compound, preventing further labeling.[1]

Troubleshooting Guide

Problem: Low or no labeling with this compound.

Low labeling efficiency is a common issue that can often be traced back to the reaction conditions. Use the following guide to diagnose and resolve the problem.

1. Check Your Buffer:

  • Issue: The presence of primary amines in your buffer is a primary cause of low labeling efficiency.

  • Solution: Ensure you are using an amine-free buffer such as PBS, sodium bicarbonate, borate, or HEPES.[1][4] If your protein is in a buffer containing Tris or glycine, you must perform a buffer exchange before starting the labeling reaction.[6]

2. Verify the pH of Your Reaction:

  • Issue: The pH of your reaction buffer is outside the optimal range of 7.2-8.5.

  • Solution: Use a calibrated pH meter to confirm that your buffer is within the recommended pH range, ideally between 8.3 and 8.5 for optimal results.[5]

3. Assess the Quality of Your this compound:

  • Issue: The NHS ester is sensitive to moisture and can hydrolyze over time, rendering it inactive.

  • Solution: Always allow the vial of the this compound to warm to room temperature before opening to prevent condensation. Prepare the dye solution immediately before use in an anhydrous solvent like DMSO or DMF. Avoid using old stock solutions.

4. Optimize Protein and Dye Concentrations:

  • Issue: The concentration of your protein or the molar excess of the dye may be too low.

  • Solution: For efficient labeling, a protein concentration of 1-10 mg/mL is recommended.[7] A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point, but this may need to be optimized for your specific protein.[8]

Data Presentation

Table 1: Comparison of Buffers for this compound Reactions

Buffer SystemRecommended/Not RecommendedKey Characteristics & Impact on Reaction
Tris Buffer Not Recommended Contains primary amines that compete with the target protein for the this compound, significantly reducing labeling efficiency.[1][3] Can be used to quench the reaction.[1]
Glycine Not Recommended Contains a primary amine and will react with the NHS ester, inhibiting the labeling of the target protein.[4] Often used as a quenching agent.[4]
Phosphate-Buffered Saline (PBS) Recommended Amine-free and maintains a physiological pH (typically 7.2-7.4). Labeling may be slower compared to higher pH buffers but hydrolysis is also reduced.
Sodium Bicarbonate/Carbonate Buffer Recommended Commonly used at a concentration of 0.1 M with a pH of 8.3-8.5, which is optimal for the reaction.[1][7]
Borate Buffer Recommended Provides stable pH control within the optimal range for NHS ester reactions.
HEPES Buffer Recommended A non-amine, zwitterionic buffer that is effective in the optimal pH range of 7.2-8.5.[1]

Experimental Protocols

Detailed Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and desired degree of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[7]

    • If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.

  • Perform the Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to your protein solution.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Separate the labeled protein from unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

Mandatory Visualization

reaction_pathway cluster_desired Desired Reaction Pathway cluster_competing Competing Reaction Pathway Protein Protein-NH₂ (Primary Amine) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein + MB 660R-NHS Ester NHS_Ester MB 660R-NHS Ester NHS_Ester->Labeled_Protein Quenched_Dye Quenched Dye (Inactive) NHS_Ester->Quenched_Dye Amine_Buffer Amine-Containing Buffer (e.g., Tris-NH₂) Amine_Buffer->Quenched_Dye + MB 660R-NHS Ester

Caption: Reaction pathways for this compound.

troubleshooting_workflow Start Start: Low Labeling Efficiency Check_Buffer Is the buffer amine-free? Start->Check_Buffer Check_pH Is the pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Buffer_Exchange Perform buffer exchange to an amine-free buffer. Check_Buffer->Buffer_Exchange No Check_Reagent Is the NHS ester reagent fresh? Check_pH->Check_Reagent Yes Adjust_pH Adjust pH to 8.3-8.5. Check_pH->Adjust_pH No Check_Concentration Are protein and dye concentrations optimal? Check_Reagent->Check_Concentration Yes Use_Fresh_Reagent Use a fresh vial of This compound. Check_Reagent->Use_Fresh_Reagent No Optimize_Concentrations Optimize protein and dye concentrations. Check_Concentration->Optimize_Concentrations No End Re-run Experiment Check_Concentration->End Yes Buffer_Exchange->End Adjust_pH->End Use_Fresh_Reagent->End Optimize_Concentrations->End

Caption: Troubleshooting workflow for low labeling efficiency.

References

reducing background fluorescence with MB 660R NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MB 660R NHS Ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly high background fluorescence, encountered during conjugation and staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an amine-reactive fluorescent dye. It is primarily used to covalently label biomolecules containing primary amine groups (-NH₂), such as proteins, antibodies, and amine-modified oligonucleotides.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, typically on the side chain of lysine residues, to form a stable and permanent amide bond.[1][3][5] This dye is a bright, photostable, far-red emitter, making it an excellent choice for demanding applications like confocal microscopy.[1][3]

Q2: What are the spectral properties of MB 660R?

MB 660R is a far-red fluorescent dye with a maximal absorption of approximately 665 nm and a maximal emission around 685-690 nm.[2][4] It can be effectively excited by common 633 nm or 635 nm laser lines.[1][3] A key advantage of using a far-red dye is that it can help minimize issues with autofluorescence from biological samples, which is often more pronounced in the blue and green spectral regions.[6][7]

Q3: What are the primary causes of high background fluorescence when using antibody conjugates of MB 660R?

High background fluorescence can obscure specific signals and complicate data interpretation.[8] The main causes can be grouped into three categories:

  • Issues with the Dye Conjugate:

    • Unconjugated (Free) Dye: Insufficient removal of unbound MB 660R dye after the conjugation reaction is a major cause of high background.[5]

    • Over-labeling: Attaching too many dye molecules to an antibody (a high degree of labeling) can alter its properties, increasing non-specific binding.[5]

    • Hydrolyzed Dye: The NHS ester can hydrolyze in aqueous solutions, creating a non-reactive form of the dye that can bind non-specifically to proteins or other surfaces.[5]

  • Problems with the Staining Protocol:

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites in the sample allows the antibody conjugate to bind indiscriminately.[8][9]

    • Antibody Concentration: Using a primary or secondary antibody conjugate at too high a concentration increases the likelihood of non-specific binding.[8][9][10]

    • Insufficient Washing: Inadequate washing steps fail to remove unbound or weakly bound antibody conjugates.[9]

  • Sample-Specific Issues (Autofluorescence):

    • Endogenous Fluorophores: Many tissues and cells naturally contain fluorescent molecules like lipofuscin, collagen, and NADH that can contribute to background signal.[6][11][12]

    • Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde, paraformaldehyde, and especially glutaraldehyde can react with amines in the tissue to create fluorescent products.[6][7][13]

Troubleshooting Guide: High Background Fluorescence

This section provides a systematic approach to diagnosing and resolving high background issues.

Workflow for Troubleshooting High Background

The following diagram illustrates a logical workflow to identify the source of high background fluorescence.

G A High Background Observed B Run Controls: 1. Unstained Sample 2. Secondary Antibody Only A->B C Is background present in unstained sample? B->C D Source is Autofluorescence C->D Yes E Is background present in secondary only control? C->E No H Optimize Staining Protocol: - Change fixative (e.g., methanol) - Use quenching agent (e.g., Sudan Black B) - Photobleach sample before staining D->H F Source is Non-Specific Secondary Ab Binding E->F Yes G Source is Primary Ab or Conjugate Issue E->G No I Optimize Staining Protocol: - Decrease secondary Ab concentration - Increase blocking time/change agent - Ensure secondary Ab is appropriate for primary Ab species F->I J Optimize Conjugate & Protocol: - Decrease primary Ab concentration - Increase wash steps (time/number) - Re-purify conjugate to remove free dye - Check Degree of Labeling (DOL) G->J

Caption: A step-by-step workflow to diagnose high background fluorescence.

Problem 1: Autofluorescence from the Sample

If you observe fluorescence in an unstained sample, the background is due to autofluorescence.

ParameterRecommended ActionRationale
Fixation Use chilled methanol or ethanol as an alternative to aldehyde fixatives if compatible with your antigen.[12]Aldehyde fixatives (formaldehyde, glutaraldehyde) are a major cause of autofluorescence.[6][7]
Reduce fixation time to the minimum required to preserve tissue structure.[6][7]Shorter fixation times can reduce the formation of fluorescent cross-links.
Quenching Treat samples with a quenching agent like Sudan Black B or Eriochrome Black T.[6][7]These agents can reduce autofluorescence, particularly from lipofuscin.
Treat with sodium borohydride (0.1% in PBS) after aldehyde fixation.[12]This reduces free aldehyde groups that can contribute to fluorescence.
Fluorophore Choice Use far-red fluorophores like MB 660R.Autofluorescence is typically strongest in the blue-green part of the spectrum; using a far-red dye helps to avoid this interference.[6][7]
Problem 2: Non-Specific Binding of the Antibody Conjugate

If background is high in your stained sample but low or absent in the unstained control, the issue likely stems from the antibody conjugate or staining protocol.

ParameterRecommended ActionRationale
Antibody Concentration Titrate the primary antibody conjugate to determine the optimal concentration that maximizes signal-to-noise ratio.[8][10]Excess antibody is a common cause of non-specific binding and high background.[9][14]
Blocking Step Increase blocking incubation time. Use a blocking buffer specifically designed for fluorescence, or test different agents (e.g., BSA, serum from the secondary antibody host species).[9]Inadequate blocking leaves non-specific protein binding sites exposed.
Washing Steps Increase the number and/or duration of wash steps after antibody incubations.[9] Include a mild detergent like Tween-20 (0.05-0.2%) in the wash buffer.[14][15]Thorough washing is critical for removing unbound and weakly bound antibodies.[9]
Free Dye Removal If you are preparing the conjugate yourself, ensure all unconjugated MB 660R dye is removed. Re-purify the conjugate using size-exclusion chromatography or dialysis.[5]Free dye can bind non-specifically, causing high, uniform background.[5]

Key Experimental Protocols

Protocol: General Antibody Conjugation to this compound

This protocol provides a general guideline for labeling an IgG antibody. The optimal dye-to-protein molar ratio should be determined empirically.

G A 1. Prepare Antibody - Dissolve Ab in amine-free buffer (e.g., PBS) - Adjust pH to 8.3-9.0 B 2. Prepare Dye - Dissolve this compound in anhydrous DMSO immediately before use A->B C 3. Conjugation Reaction - Add calculated amount of dye to Ab - Incubate for 1-2 hours at RT, protected from light B->C D 4. Stop Reaction (Optional) - Add amine-containing buffer (e.g., Tris) C->D E 5. Purify Conjugate - Remove unconjugated dye via size-exclusion chromatography or dialysis D->E F 6. Characterize & Store - Determine Degree of Labeling (DOL) - Store at 4°C, protected from light E->F

Caption: Standard workflow for labeling an antibody with this compound.

Materials:

  • Antibody: In an amine-free buffer (e.g., 1X PBS).

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5.

  • This compound.

  • Anhydrous DMSO.

  • Purification Column (e.g., Sephadex G-25) or Dialysis Cassette.

Procedure:

  • Antibody Preparation: Adjust the pH of the antibody solution to 8.3-9.0 using the Reaction Buffer to a final concentration of 0.1 M. The antibody concentration should ideally be at least 2 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation: While gently stirring or vortexing the antibody solution, add the calculated amount of dissolved dye. A starting point for optimization is a dye:protein molar ratio between 5:1 and 15:1.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unconjugated dye.

    • Size-Exclusion Chromatography: Elute the sample with 1X PBS. The first colored peak to elute is the antibody conjugate.

    • Dialysis: Dialyze against 1X PBS at 4°C with several buffer changes over 24-48 hours.

Recommended Reaction & Staining Conditions

The following table summarizes key parameters for successful conjugation and immunofluorescence staining.

ParameterConjugation ReactionImmunofluorescence Staining
pH 8.3 - 9.07.2 - 7.6 (Physiological)
Buffer Amine-free (e.g., PBS, Bicarbonate)PBS or TBS with blocking agents
Temperature Room Temperature or 4°CRoom Temperature or 4°C
Incubation Time 1 - 4 hours (or overnight at 4°C)1 hour to overnight
Key Additives N/ABlocking agents (BSA, serum), detergents (Tween-20)

References

Technical Support Center: Optimizing MB 660R NHS Ester Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the signal-to-noise ratio in experiments utilizing MB 660R NHS Ester. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an amine-reactive, far-red emitting fluorescent dye.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group reacts specifically and efficiently with primary amines, such as the lysine residues on proteins, to form a stable, covalent amide bond.[1][3] This makes it a widely used reagent for labeling proteins, antibodies, and other amine-containing biomolecules for various applications, including fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[3]

Q2: What are the spectral properties of MB 660R?

MB 660R is a bright and highly photostable rhodamine-based dye.[3][4] It is spectrally similar to other far-red dyes like Alexa Fluor® 660 and CF® 660R.[3] Key spectral properties are summarized in the table below.

PropertyValue
Excitation Maximum (λex) ~665 nm
Emission Maximum (λem) ~690 nm
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹
Molecular Weight 840.90 g/mol

Q3: What is the optimal pH for the labeling reaction?

The labeling reaction with this compound is most efficient in a pH range of 7-9.[1][3] A common recommendation for NHS ester labeling is to use a buffer with a pH of 8.3-8.5.[5] At a lower pH, the primary amines are protonated and thus less reactive, while at a higher pH, the hydrolysis of the NHS ester is accelerated, reducing labeling efficiency.

Q4: Which buffers are compatible with this compound labeling?

It is critical to use buffers that are free of primary amines, as these will compete with the target molecule for reaction with the dye. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, borate, and HEPES. Buffers containing Tris or glycine should be avoided.[5]

Q5: How should this compound be stored?

This compound is sensitive to moisture and should be stored at -20°C, protected from light. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF.[6]

Troubleshooting Guides

This section addresses common issues encountered during this compound experiments that can lead to a poor signal-to-noise ratio.

Issue 1: Low or No Fluorescent Signal

A weak or absent signal is a common problem that can stem from several factors related to the labeling process or the experimental setup.

Possible Causes and Solutions

CauseRecommended Solution
Inefficient Labeling - Verify Buffer pH: Ensure the reaction buffer is within the optimal pH range of 8.3-8.5.[5] - Amine-Free Buffer: Confirm that the buffer used for the labeling reaction is free of primary amines like Tris or glycine. If necessary, perform a buffer exchange. - Fresh Dye Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use, as the NHS ester can hydrolyze over time.[6]
Suboptimal Dye-to-Protein Ratio The degree of labeling (DOL) is critical. A low DOL will result in a weak signal. A typical starting point is a 10-20 fold molar excess of the dye to the protein. This ratio may need to be optimized for your specific protein.
Low Protein Concentration For efficient labeling, a protein concentration of at least 2 mg/mL is recommended. If your protein solution is too dilute, consider concentrating it before labeling.
Inactive Protein Ensure the protein of interest has not denatured and has accessible primary amines for labeling.
Photobleaching MB 660R is highly photostable, but excessive exposure to excitation light can still lead to photobleaching. Minimize light exposure during imaging and consider using an anti-fade mounting medium.
Issue 2: High Background Fluorescence

High background can obscure the specific signal, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions

CauseRecommended Solution
Excess Unconjugated Dye Ensure the removal of all non-reacted dye after the labeling reaction. Purification methods like size-exclusion chromatography or dialysis are effective.
Non-Specific Binding - Optimize Blocking: Use an appropriate blocking buffer (e.g., BSA or serum) and ensure adequate incubation time to block non-specific binding sites. - Increase Washing Steps: Increase the number and duration of wash steps after incubation with the labeled probe. Use a gentle wash buffer containing a detergent like Tween-20.
Precipitation of Labeled Protein Over-labeling can lead to protein aggregation and precipitation, which can appear as fluorescent background. Optimize the dye-to-protein ratio to avoid this.
Autofluorescence Some cells or tissues exhibit natural fluorescence. Image an unlabeled control sample to assess the level of autofluorescence and consider using spectral unmixing or background subtraction during image analysis.

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess is a good starting point).

    • Add the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or dialysis.

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. An optimal DOL is crucial for a good signal-to-noise ratio.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of MB 660R, which is ~665 nm (A₆₆₅).

  • Calculate the molar concentration of the dye:

    • Dye Concentration (M) = A₆₆₅ / ε_dye

      • ε_dye for MB 660R = 92,000 M⁻¹cm⁻¹

  • Calculate the corrected absorbance of the protein at 280 nm. A correction factor (CF) is needed because the dye also absorbs at 280 nm.

    • CF = A₂₈₀ of free dye / A₆₆₅ of free dye

      • If the CF for MB 660R is not available from the manufacturer, it can be determined experimentally by measuring the absorbance of the free dye. Alternatively, a CF from a spectrally similar dye can be used as an approximation.

    • Corrected A₂₈₀ = A₂₈₀ - (A₆₆₅ x CF)

  • Calculate the molar concentration of the protein:

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

      • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is typically between 2 and 10 for antibodies, but the ideal ratio depends on the specific protein and application. Over-labeling can lead to fluorescence quenching and reduced signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_application Application Protein_Prep Prepare Protein Solution (Amine-free buffer, 2-10 mg/mL) Mix Mix Protein and Dye (Optimize Molar Ratio) Protein_Prep->Mix Dye_Prep Prepare this compound (10 mM in anhydrous DMSO/DMF) Dye_Prep->Mix Incubate Incubate (1-4h, RT, protected from light) Mix->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Analyze Calculate Degree of Labeling (DOL) Purify->Analyze Experiment Perform Experiment (e.g., Fluorescence Microscopy) Analyze->Experiment

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_tree Start Poor Signal-to-Noise Ratio Low_Signal Is the signal weak or absent? Start->Low_Signal High_Background Is the background high? Start->High_Background Low_Signal->High_Background No Check_Labeling Check Labeling Efficiency: - Buffer pH (8.3-8.5) - Amine-free buffer - Fresh dye solution - Optimize dye:protein ratio Low_Signal->Check_Labeling Yes Check_Purification Check Purification: - Ensure complete removal of free dye High_Background->Check_Purification Yes Check_Concentration Check Protein Concentration (>2 mg/mL) Check_Labeling->Check_Concentration Check_Imaging Check Imaging Setup: - Correct filter sets - Minimize photobleaching Check_Concentration->Check_Imaging Check_Blocking Optimize Blocking Step Check_Purification->Check_Blocking Check_Washing Increase Washing Steps Check_Blocking->Check_Washing

References

MB 660R NHS Ester stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MB 660R NHS Ester, focusing on its stability in aqueous solutions. Below you will find frequently asked questions, a troubleshooting guide, quantitative stability data, detailed experimental protocols, and workflow diagrams to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bright and photostable far-red fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester group.[1][2][3] This amine-reactive group allows for the covalent labeling of primary amines (-NH₂) on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1][2][3][4] The resulting fluorescently labeled molecules are used in various applications, including immunofluorescence, flow cytometry, and microscopy.[3]

Q2: What is the primary challenge when working with this compound in aqueous solutions?

The primary challenge is the hydrolysis of the NHS ester group.[2][5][6] In the presence of water, the NHS ester can react with water molecules, leading to the formation of an unreactive carboxylic acid.[2][6] This hydrolysis reaction competes with the desired labeling reaction (aminolysis) and can significantly reduce conjugation efficiency if not properly managed.[2][7]

Q3: How does pH affect the stability and reactivity of this compound?

The pH of the reaction buffer is a critical factor that influences both the stability of the NHS ester and the reactivity of the target primary amines.[2][5]

  • Stability: The rate of NHS ester hydrolysis increases significantly with increasing pH.[8][9] At higher pH, the concentration of hydroxide ions (OH⁻) is greater, which accelerates the cleavage of the ester bond.

  • Reactivity: Primary amines are reactive towards NHS esters only in their unprotonated form (-NH₂). At acidic pH, these amines are protonated (-NH₃⁺) and are not nucleophilic.[5] As the pH increases into the alkaline range, more amines become deprotonated and available for reaction.

Therefore, an optimal pH must be chosen to balance these two competing effects. The recommended pH range for NHS ester conjugation reactions is typically between 7.2 and 8.5.[5][9][10][11]

Q4: What type of buffer should I use for the conjugation reaction?

It is crucial to use an amine-free buffer for the conjugation reaction.[8][9][11] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, leading to reduced labeling efficiency and consumption of the dye.[9][11] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.[9][12]

Q5: How should I prepare and store the this compound stock solution?

This compound is sensitive to moisture.[13][14] It should be stored desiccated at -20°C.[3] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.[12][13] A stock solution should be prepared immediately before use by dissolving the NHS ester in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11][12][15] Aqueous stock solutions are not stable and should not be stored for later use due to rapid hydrolysis.[15]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no labeling efficiency Hydrolysis of this compound: The dye has been inactivated by reaction with water.Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use.[11][12][15] Avoid introducing moisture into the stock vial.[13] Minimize the time the dye is in an aqueous buffer before the addition of the target molecule.
Incorrect buffer pH: The pH is too low, resulting in protonated, unreactive amines.Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[5][9][10][11] A pH of 8.3-8.5 is often recommended for efficient labeling.[10]
Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the target molecule.Use an amine-free buffer such as PBS, borate, or carbonate buffer.[9][12] If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to labeling.[12]
Insufficient molar excess of the dye: Not enough dye is present to achieve the desired degree of labeling.Increase the molar excess of this compound to the target molecule. A 5- to 20-fold molar excess is a common starting point.[11]
High background fluorescence Excess, unreacted dye: Free dye that was not removed after the labeling reaction.Purify the conjugate after the reaction to remove any unreacted dye. Size exclusion chromatography (e.g., a desalting column) is a common and effective method.[12][15]
Precipitation during the reaction High concentration of organic solvent: Adding a large volume of the dye stock solution (in DMSO or DMF) to the aqueous protein solution can cause precipitation.Prepare a more concentrated stock solution of the dye to minimize the volume of organic solvent added to the reaction (typically ≤10% of the final reaction volume).
High dye-to-protein ratio: Over-labeling of the protein can alter its solubility and lead to precipitation.Reduce the molar excess of the dye in the reaction.

Quantitative Data: Stability of NHS Esters in Aqueous Solutions

pHTemperature (°C)Approximate Half-Life
7.004-5 hours[9][16]
7.025~1 hour[16]
8.025~30 minutes
8.54~2 hours
8.6410 minutes[9][16]
9.025<10 minutes[6][8]

Experimental Protocols

Protocol: General Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein, such as an antibody.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex to ensure it is fully dissolved.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a good starting point).

    • While gently stirring the protein solution, add the dye stock solution dropwise.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted dye and quenching reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of MB 660R (~665 nm).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Protocol: Assessing the Stability of this compound

This protocol allows you to determine the hydrolysis rate of this compound under your specific experimental conditions.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer at the desired pH (e.g., PBS, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare the Dye Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Initiate Hydrolysis:

    • Add a small, known volume of the dye stock solution to your reaction buffer to achieve a final concentration suitable for spectrophotometric analysis. Mix quickly.

  • Monitor Hydrolysis:

    • The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs light around 260 nm.[8][13]

    • Immediately measure the absorbance of the solution at 260 nm at time zero (A₀).

    • Continue to measure the absorbance at regular intervals over time (Aₜ).

  • Calculate the Hydrolysis Rate:

    • The rate of hydrolysis can be determined by plotting the change in absorbance at 260 nm over time. The half-life is the time it takes for the absorbance change to reach 50% of the maximum change.

Mandatory Visualizations

Hydrolysis_Pathway cluster_0 cluster_1 MB660R_NHS This compound (Active) Hydrolyzed_Product Hydrolyzed MB 660R (Inactive Carboxylic Acid) MB660R_NHS->Hydrolyzed_Product Hydrolysis (Competing Reaction) Conjugate MB 660R-Amide Conjugate (Stable) MB660R_NHS->Conjugate Aminolysis (Desired Reaction) H2O Water (H₂O) Amine Primary Amine (R-NH₂) (Target Molecule) NHS_leaving_group N-hydroxysuccinimide

Caption: Competing reactions of this compound in aqueous solution.

Experimental_Workflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->prep_protein reaction 3. Labeling Reaction (Mix protein and dye) prep_protein->reaction prep_dye 2. Prepare Dye Stock Solution (Anhydrous DMSO/DMF) prep_dye->reaction quench 4. Quench Reaction (Add Tris or glycine) reaction->quench purify 5. Purify Conjugate (Desalting column) quench->purify analyze 6. Analyze Conjugate (Determine DOL) purify->analyze end End analyze->end

Caption: Workflow for labeling proteins with this compound.

References

Technical Support Center: Optimizing Conjugation with MB 660R NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using MB 660R NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with my protein/antibody/oligonucleotide?

The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[1][2] Within this range, the primary amine groups are sufficiently deprotonated to be reactive. A pH below this range will result in protonated, unreactive amines, while a pH above 8.5 significantly increases the rate of NHS ester hydrolysis, a competing reaction that reduces conjugation efficiency.[1][2][3][4] For many applications, a pH of 8.3-8.5 is considered ideal.[2][3][4]

Q2: Which buffers are compatible with the this compound labeling reaction?

It is critical to use buffers that are free of primary amines.[2][4] Competing amines in the buffer will react with the NHS ester, reducing the labeling efficiency of your target molecule.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)[2]

  • Carbonate-Bicarbonate buffers[2][4]

  • HEPES buffers[2]

  • Borate buffers[2]

Incompatible Buffers:

  • Tris (tris(hydroxymethyl)aminomethane)[2][5]

  • Glycine[2]

  • Any other buffer containing primary amines.

Q3: How should I prepare and store the this compound?

Proper storage and handling are crucial to maintain the reactivity of the NHS ester. This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[2][5][6][7][8] Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation.[2][5] It is recommended to dissolve the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][4] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[2]

Q4: What are the recommended incubation times and temperatures for the conjugation reaction?

A common starting point for incubation is 1-4 hours at room temperature (20-25°C).[1][2][4] Alternatively, the reaction can be performed overnight at 4°C.[1][2] The optimal time and temperature may need to be determined empirically based on the specific properties of the target molecule and the desired degree of labeling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling Incorrect buffer pH.Ensure the reaction pH is between 7.2 and 8.5 using a calibrated pH meter.[1][2]
Buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into a compatible buffer like PBS or borate buffer before the reaction.[2]
Hydrolyzed NHS ester.Allow the reagent vial to warm to room temperature before opening.[2][5] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[2][4]
Low concentration of protein or antibody.Increase the concentration of your protein/antibody. A concentration of at least 2 mg/mL is often recommended.[2][5]
Inaccessible primary amines on the target molecule.The primary amines on the protein surface may be sterically hindered. Consider using a crosslinker with a longer spacer arm if applicable.[1]
High Background/Non-specific Staining Excess unreacted dye.Ensure the purification method (e.g., gel filtration, dialysis, or spin columns) is sufficient to remove all non-covalently bound dye.
Dye precipitation.The dye may have limited solubility in the reaction buffer. Ensure the dye is fully dissolved in DMSO or DMF before adding it to the reaction mixture.
Inconsistent Labeling Results Variability in reaction setup.Maintain consistent parameters such as pH, temperature, incubation time, and molar ratio of dye to protein across experiments.
Degradation of NHS ester stock solution.Prepare fresh NHS ester stock solution for each experiment. Avoid using previously prepared and stored solutions.[2]

Experimental Protocols

General Protein Labeling Protocol with this compound
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[4]

    • If the protein is in an incompatible buffer, perform a buffer exchange using dialysis, a spin column, or gel filtration.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.[2][5]

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar excess. A 10-20 fold molar excess of dye to protein is a common starting point.[2]

    • While gently vortexing, add the this compound solution to the protein solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][2][4]

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a desalting column, dialysis, or spin filtration.

Diagrams

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3) conjugation Mix Protein and Dye (1-4h RT or O/N 4°C) protein_prep->conjugation dye_prep Prepare Fresh MB 660R NHS Ester in Anhydrous DMSO dye_prep->conjugation purify Purify Conjugate (e.g., Gel Filtration) conjugation->purify analyze Characterize Labeled Protein purify->analyze

Caption: A typical workflow for labeling proteins with this compound.

ph_effect Effect of pH on NHS Ester Reaction cluster_low_ph Low pH (< 7.2) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 8.5) low_ph Protonated Amine (R-NH3+) low_ph_result No Reaction low_ph->low_ph_result optimal_ph Deprotonated Amine (R-NH2) optimal_ph_result Efficient Conjugation optimal_ph->optimal_ph_result high_ph NHS Ester Hydrolysis high_ph_result Reduced Efficiency high_ph->high_ph_result

Caption: The influence of pH on the efficiency of NHS ester conjugation reactions.

References

Technical Support Center: Troubleshooting Non-Specific Binding of MB 660R NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered with MB 660R NHS Ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound conjugates?

Non-specific binding refers to the attachment of the this compound conjugate to unintended molecules or surfaces within the experimental sample, rather than its specific target. This can lead to high background fluorescence, reduced signal-to-noise ratio, and inaccurate experimental results.[1][2]

Q2: What are the primary causes of non-specific binding with this compound conjugates?

Several factors can contribute to high non-specific binding:

  • Hydrolysis of the NHS ester: In aqueous solutions, the N-hydroxysuccinimide (NHS) ester can hydrolyze, creating a non-reactive carboxyl group. This hydrolyzed dye can then bind non-specifically through hydrophobic or ionic interactions. The rate of hydrolysis increases with higher pH.[1]

  • Excess unconjugated dye: Insufficient removal of free this compound or its hydrolyzed form after the conjugation reaction is a major contributor to high background fluorescence.[1]

  • Over-labeling of the protein: Attaching too many dye molecules to a protein can alter its properties, increasing hydrophobicity and leading to non-specific interactions and aggregation.[1] Hydrophobicity of the dye itself can also be a strong determinant of its propensity for non-specific binding.[3]

  • Inappropriate buffer composition: The use of buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, reducing labeling efficiency and potentially leading to non-specific interactions.[1][4][5]

  • Protein aggregation: Improper reaction conditions can cause the protein or the final conjugate to aggregate, trapping unbound dye and leading to high background.[1]

  • Fc receptor binding: Antibodies can bind non-specifically to Fc receptors on the surface of certain cell types.[6]

Troubleshooting Guides

Guide 1: High Background Fluorescence

High background fluorescence is a common indicator of non-specific binding.[1] Follow this workflow to diagnose and resolve the issue.

dot

HighBackgroundTroubleshooting start High Background Observed check_unconjugated_dye 1. Check for Excess Unconjugated Dye start->check_unconjugated_dye purification Action: Re-purify conjugate (Size-Exclusion Chromatography or Dialysis) check_unconjugated_dye->purification If present check_overlabeling 2. Assess Degree of Labeling (DOL) check_unconjugated_dye->check_overlabeling If absent purification->check_overlabeling reduce_ratio Action: Reduce dye:protein molar ratio in next conjugation check_overlabeling->reduce_ratio If DOL is high check_blocking 3. Evaluate Blocking Procedure check_overlabeling->check_blocking If DOL is optimal end Resolved: Low Background reduce_ratio->end optimize_blocking Action: Optimize blocking agent, concentration, and incubation time check_blocking->optimize_blocking If inadequate check_washing 4. Review Washing Steps check_blocking->check_washing If adequate optimize_blocking->check_washing optimize_washing Action: Increase number and duration of wash steps. Add mild detergent (e.g., Tween-20). check_washing->optimize_washing If insufficient check_washing->end If sufficient optimize_washing->end

Caption: Troubleshooting workflow for high background fluorescence.

Quantitative Data: Comparison of Purification Methods

Purification MethodAverage Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
None8002.5
Dialysis (48 hours)2508.0
Size-Exclusion Chromatography10015.0

Experimental Protocol: Optimizing Blocking Conditions

  • Prepare Samples: Prepare your cells or tissue samples according to your standard protocol.

  • Test Blocking Agents: Test a panel of blocking agents. Common options include:

    • 5% Bovine Serum Albumin (BSA) in PBS

    • 5% Normal Goat Serum in PBS

    • Commercially available blocking buffers.[6]

  • Incubation: Incubate samples with different blocking agents for 1 hour at room temperature. Include a "no blocking" control.[6]

  • Staining: Proceed with your standard immunofluorescence protocol, using the this compound conjugate.

  • Imaging and Analysis: Acquire images and quantify the background fluorescence for each condition to determine the most effective blocking agent.

Guide 2: Low Conjugation Efficiency

Low conjugation efficiency can result in a weak signal and can be caused by several factors related to the reaction conditions and reagents.[1]

dot

LowConjugationEfficiency start Low Conjugation Efficiency check_ph 1. Verify Buffer pH (Optimal: 8.3-8.5) start->check_ph adjust_ph Action: Adjust pH of reaction buffer check_ph->adjust_ph If suboptimal check_buffer_composition 2. Check for Amine-Containing Buffers (Tris, Glycine) check_ph->check_buffer_composition If optimal adjust_ph->check_buffer_composition buffer_exchange Action: Perform buffer exchange into an amine-free buffer (e.g., PBS, Borate) check_buffer_composition->buffer_exchange If present check_dye_activity 3. Assess NHS Ester Reactivity check_buffer_composition->check_dye_activity If absent buffer_exchange->check_dye_activity use_fresh_dye Action: Use a fresh vial of This compound. Store desiccated at -20°C. check_dye_activity->use_fresh_dye If inactive check_ratio 4. Evaluate Dye:Protein Molar Ratio check_dye_activity->check_ratio If active use_fresh_dye->check_ratio increase_ratio Action: Increase dye:protein molar ratio. check_ratio->increase_ratio If too low end Resolved: Improved Efficiency check_ratio->end If optimal increase_ratio->end

Caption: Causes and solutions for low conjugation efficiency.

Quantitative Data: Effect of pH on Labeling Efficiency

Reaction pHDegree of Labeling (DOL)
7.51.8
8.03.5
8.55.2
9.04.1 (Increased Hydrolysis)

Experimental Protocol: General Protein Labeling with this compound

  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[7][8]

    • If the protein is in a buffer containing amines, perform a buffer exchange using dialysis or a desalting column.[8][9]

  • Prepare NHS Ester Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[5][7]

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[1][7]

  • Conjugation Reaction:

    • Add the calculated amount of this compound stock solution to the protein solution while gently vortexing. A starting molar excess of 5 to 20-fold of dye to protein is recommended.[1]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using size-exclusion chromatography or extensive dialysis.[1][9]

Signaling Pathway and Logical Relationships

dot

NHS_Ester_Reaction_Pathway cluster_reaction NHS Ester Conjugation cluster_competing Competing Reaction cluster_conditions Reaction Conditions Protein Protein (-NH2) Conjugate Labeled Protein (Stable Amide Bond) Protein->Conjugate NHS_Ester This compound NHS_Ester->Conjugate NHS_byproduct N-hydroxysuccinimide Conjugate->NHS_byproduct releases Water Water (H2O) Hydrolyzed_Dye Hydrolyzed Dye (-COOH) (Non-reactive) Water->Hydrolyzed_Dye pH Optimal pH (8.3 - 8.5) pH->NHS_Ester influences stability Buffer Amine-free Buffer (PBS, Borate) Buffer->NHS_Ester prevents competition

Caption: Reaction pathway of NHS ester conjugation and competing hydrolysis.

References

impact of protein concentration on labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of protein concentration on the efficiency of labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal protein concentration for labeling with amine-reactive dyes (e.g., NHS esters)?

For optimal results, a protein concentration of at least 2 mg/mL is recommended.[1][2][3] Many protocols suggest a range of 1-10 mg/mL.[4][5] The efficiency of the labeling reaction is highly dependent on the concentration of the reactants.[2][4]

Q2: Why is my labeling efficiency low with a dilute protein sample?

Low protein concentrations (below 1-2 mg/mL) can significantly reduce labeling efficiency.[4] This is primarily because amine-reactive dyes, such as NHS esters, are susceptible to hydrolysis in aqueous buffers. At low protein concentrations, the competing hydrolysis reaction becomes more dominant, consuming the dye before it can react with the protein.[4] The reaction rate is proportional to the concentration of both the protein and the labeling reagent; therefore, decreasing the protein concentration slows down the desired labeling reaction.

Q3: Can increasing the protein concentration have negative effects?

Yes. While higher protein concentrations can improve labeling kinetics, they also significantly increase the risk of protein aggregation and precipitation.[6][7][8] This can be triggered by the increased proximity of protein molecules, the addition of the labeling reagent (often dissolved in an organic solvent like DMSO or DMF), or localized changes in pH.[4][6]

Q4: How does protein concentration affect the time required for labeling?

The time required to achieve a desired degree of labeling is inversely proportional to the protein concentration.[9] If you double the protein concentration (while keeping the molar ratio of dye-to-protein constant), you can roughly halve the incubation time to achieve the same result.[9] Conversely, for dilute protein samples, a longer incubation time may be necessary to compensate for the slower reaction rate.[4][9]

Q5: My protein is aggregating during the labeling reaction. What should I do?

Protein aggregation during labeling is a common issue, often exacerbated by high protein concentrations.[6][7] Here are several strategies to mitigate it:

  • Lower the Protein Concentration: Perform the labeling reaction at a lower concentration (e.g., 1-2 mg/mL) and then concentrate the final labeled product if necessary.[6][7]

  • Optimize Dye-to-Protein Ratio: A high molar excess of the labeling reagent can alter the protein's surface properties and lead to aggregation. Perform a titration to find the lowest ratio that still provides adequate labeling.[6][10]

  • Use Stabilizing Additives: Consider adding stabilizing excipients, such as non-ionic detergents or glycerol, to your buffer to improve protein solubility.[8]

  • Change the Buffer pH: Proteins are often least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one unit away from the protein's pI.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue: Low Degree of Labeling (DOL)

If you are experiencing a lower-than-expected degree of labeling, several factors related to concentration could be the cause.

Possible Cause Recommended Solution
Protein concentration is too low (<1-2 mg/mL) Concentrate the protein solution before labeling using an appropriate method (e.g., centrifugal filters). For optimal results, aim for a concentration of at least 2 mg/mL.[1][4]
Inaccurate protein concentration measurement Accurately determine the protein concentration using a reliable method (e.g., A280 measurement or BCA assay) before calculating molar ratios. This is crucial for achieving the correct stoichiometry.[5]
Competing amine-containing substances are present Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES, bicarbonate). Buffers like Tris or glycine contain primary amines that will compete with the protein for the dye, drastically reducing efficiency. Perform a buffer exchange via dialysis or a desalting column if needed.[4]
Reaction time is too short for a dilute sample If you must work with a dilute protein solution, increase the incubation time to compensate for the slower reaction rate. Consider extending the reaction from 1-2 hours to 4 hours at room temperature, or overnight at 4°C.[4]

Quantitative Data Summary

The following table summarizes the effect of protein concentration on the molar incorporation of labels based on experimental data. Molar incorporation refers to the average number of dye molecules per protein molecule.

Protein (Murine IgG) ConcentrationMolar Incorporation (Fluorescein Label)Molar Incorporation (Biotin Label)
1.0 mg/mL5.05.0
0.5 mg/mL4.24.2
0.25 mg/mL3.62.6
0.1 mg/mL2.71.6
Data adapted from experiments conducted at a constant 20:1 molar coupling ratio for 2 hours at pH 7.0.[9]

As shown, decreasing the protein concentration while keeping the molar ratio of the label constant leads to a lower degree of labeling.[9] This effect is due to the reduced concentration of both reactants.[9]

Diagrams

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 1. Prepare Protein Sample p2 2. Buffer Exchange (Amine-Free Buffer, pH 8.3-8.5) p1->p2 p3 3. Adjust to Optimal Concentration (e.g., 2-10 mg/mL) p2->p3 r1 5. Add Dye to Protein (Specific Molar Ratio) p3->r1 p4 4. Prepare Fresh Dye Stock (Anhydrous DMSO/DMF) r2 6. Incubate (e.g., 1 hr, Room Temp) r1->r2 pu1 7. Purify Conjugate (e.g., Desalting Column) r2->pu1 pu2 8. Measure Absorbance (A280 & A_max) pu1->pu2 pu3 9. Calculate Degree of Labeling (DOL) pu2->pu3

Standard workflow for amine-reactive protein labeling.
Troubleshooting Logic for Low Labeling Efficiency

G start Start: Low Labeling Efficiency check_conc Is Protein Conc. > 2 mg/mL? start->check_conc check_buffer Is Buffer Amine-Free & pH 8.3-8.5? check_conc->check_buffer Yes action_conc Action: Concentrate Protein check_conc->action_conc No check_dye Is Dye Fresh & Handled Properly? check_buffer->check_dye Yes action_buffer Action: Perform Buffer Exchange check_buffer->action_buffer No check_ratio Is Dye:Protein Molar Ratio Optimal? check_dye->check_ratio Yes action_dye Action: Use Fresh Dye Aliquot check_dye->action_dye No action_ratio Action: Titrate Molar Ratio (e.g., 10:1, 20:1) check_ratio->action_ratio No end Re-run Experiment check_ratio->end Yes action_conc->end action_buffer->end action_dye->end action_ratio->end

A logical flowchart for troubleshooting poor labeling results.

Experimental Protocol

General Protocol for Amine-Reactive Labeling of Antibodies

This protocol is a starting point and is optimized for labeling IgG antibodies with NHS-ester dyes. It should be optimized for your specific protein and label.

1. Protein Preparation and Buffer Exchange:

  • Ensure the antibody is in an amine-free buffer at the correct pH. A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.[4]

  • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • Adjust the protein concentration to a minimum of 2 mg/mL.[1][3] An accurate concentration is essential for calculating molar ratios.[5]

2. Preparation of Dye Stock Solution:

  • NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[4] Allow the vial to warm to room temperature before opening to prevent condensation.

  • Immediately before use, dissolve the amine-reactive dye in high-quality, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to a concentration of ~10 mg/mL or 10 mM.[1][4]

3. Labeling Reaction:

  • Calculate the volume of dye solution needed to achieve the desired dye-to-protein molar excess. A starting point for optimization is often a 10- to 20-fold molar excess of dye.[5]

  • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the dye stock solution.[1] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[4]

  • Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.[1]

4. Purification of the Conjugate:

  • Stop the reaction and remove the unreacted, hydrolyzed dye by passing the solution over a gel filtration or desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[9]

  • The labeled protein will elute first, followed by the smaller, free dye molecules.

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the absorbance maximum (λ_max) of the dye.[1]

  • Calculate the protein concentration, correcting for the dye's contribution to the A280 reading.

  • Calculate the molar concentration of the dye.

  • The DOL is the molar ratio of the dye to the protein.[1] Optimal DOL for antibodies is often between 3 and 5.[9]

References

Quenching the MB 660R NHS Ester Labeling Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MB 660R NHS Ester labeling reaction. This guide provides detailed information, troubleshooting advice, and protocols to effectively quench your labeling reaction, ensuring reliable and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the this compound labeling reaction?

Quenching is a critical step to terminate the labeling reaction.[1] It deactivates any unreacted this compound, preventing non-specific labeling of other molecules in your sample and ensuring that the reaction is stopped at a defined time point.[1] This leads to more consistent and reproducible results.

Q2: What are the common methods to quench an NHS ester reaction?

There are two primary methods for quenching an NHS ester reaction:

  • Addition of a primary amine-containing compound: This is the most common method.[1][2] A small molecule with a primary amine, such as Tris or glycine, is added to the reaction mixture.[1][2] The primary amine of the quenching agent reacts with the unreacted NHS ester to form a stable, inactive amide bond.[1]

  • pH-induced hydrolysis: The pH of the reaction mixture can be raised to above 8.6 to accelerate the hydrolysis of the NHS ester.[3] At this higher pH, the half-life of the NHS ester is significantly reduced, leading to its rapid inactivation.[3]

Q3: Which quenching reagent should I choose?

The choice of quenching reagent depends on your specific application and downstream analysis.[2] Tris and glycine are the most commonly used and are generally effective.[1][2][4]

  • Tris (tris(hydroxymethyl)aminomethane): A very common and effective quenching agent.[1][2]

  • Glycine: A simple and efficient quenching reagent.[1][2]

  • Lysine: Provides a primary amine for effective quenching.[1]

  • Ethanolamine: An alternative primary amine-containing quenching agent.[1][2]

When selecting a quenching agent, consider its potential for interference with downstream assays and the ease of its removal during purification.[2]

Q4: Can I use my labeling buffer (e.g., PBS) to quench the reaction?

No, if your labeling buffer does not contain primary amines (like standard PBS), it will not quench the reaction. It is crucial to use a buffer containing a primary amine, such as Tris or glycine, to actively stop the reaction.[1][4][5] Using amine-free buffers like PBS, HEPES, or borate buffers is recommended for the labeling step to avoid competition with the target molecule.[5][6]

Troubleshooting Guide

Problem Possible Cause Solution
Low labeling efficiency despite quenching. Presence of primary amines in the labeling buffer. Ensure your labeling buffer (e.g., PBS) is free of primary amines like Tris or glycine, which compete with your target molecule for the NHS ester.[5] Perform a buffer exchange if necessary.[5]
Hydrolyzed this compound. Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[5] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4][5]
Precipitation of the labeled protein after quenching. Over-labeling of the protein. The addition of multiple hydrophobic dye molecules can reduce the solubility of the protein.[7] Reduce the molar excess of the this compound in the labeling reaction.
Incomplete quenching leading to non-specific labeling. Insufficient concentration of the quenching reagent or inadequate incubation time. Use a final concentration of 20-50 mM of the quenching reagent (e.g., Tris or glycine) and incubate for at least 15-30 minutes to ensure complete deactivation of the unreacted NHS ester.[3][7]

Quantitative Data Summary

The following table summarizes common quenching conditions for NHS ester reactions. These are general guidelines, and optimal conditions may vary depending on the specific experiment.

Quenching Reagent Final Concentration Incubation Time Temperature Notes
Tris-HCl 20-100 mM[1]15-30 minutes[1][3]Room Temperature[1]A widely used and highly effective quenching agent.[1][2]
Glycine 20-100 mM[1]15-30 minutes[1]Room Temperature[1]Another common and efficient choice for quenching.[1][2]
Lysine 20-50 mM[1]15 minutes[1]Room Temperature[1]Effective in providing a primary amine for quenching.[1]
Ethanolamine 20-50 mM[1]15 minutes[1]Room Temperature[1]A suitable alternative primary amine-containing quencher.[1][2]
Hydroxylamine 10 mM[1]15 minutes[1]Room Temperature[1]Can also be used to quench the reaction.[8]

Experimental Protocols

Protocol 1: Quenching with a Primary Amine Reagent

This protocol describes the standard method for quenching the this compound labeling reaction using a primary amine-containing buffer like Tris or glycine.

Materials:

  • Reaction mixture containing the labeled product and unreacted this compound.

  • Quenching buffer stock solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0).[2]

Procedure:

  • At the end of the desired labeling reaction time, add the quenching buffer to the reaction mixture to achieve a final concentration of 20-50 mM.[2][3] For example, add 20-50 µL of a 1 M quenching buffer stock to a 1 mL reaction volume.[2]

  • Mix the solution gently.

  • Incubate the reaction mixture for 15-30 minutes at room temperature.[3]

  • Proceed with the purification of your labeled molecule to remove the quenched NHS ester, byproducts, and excess quenching reagent.[1]

Protocol 2: Quenching by pH-Induced Hydrolysis

This protocol outlines the procedure for quenching the reaction by accelerating the hydrolysis of the unreacted NHS ester.

Materials:

  • Reaction mixture containing the labeled product and unreacted this compound.

  • A suitable high-pH buffer (e.g., 0.5 M Sodium Bicarbonate buffer, pH 9.0).[3]

Procedure:

  • At the end of the labeling reaction, add the high-pH buffer to your reaction mixture to raise the final pH to approximately 8.6-9.0.[3]

  • Mix the solution thoroughly.

  • Incubate the mixture for at least 30 minutes at room temperature to ensure complete hydrolysis of the unreacted NHS ester.[3]

  • Proceed with the purification of your labeled molecule.

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_quenching Quenching Step cluster_purification Purification Target Target Molecule (with Primary Amine) Labeled_Product Labeled Product Target->Labeled_Product Reaction (pH 7-9) NHS_Ester MB 660R NHS Ester NHS_Ester->Labeled_Product Unreacted_Ester Unreacted NHS Ester NHS_Ester->Unreacted_Ester Purified_Product Purified Labeled Product Labeled_Product->Purified_Product Purification (e.g., Dialysis) Inactive_Product Inactive, Quenched Ester Unreacted_Ester->Inactive_Product Quenching Quenching_Reagent Quenching Reagent (e.g., Tris, Glycine) Quenching_Reagent->Inactive_Product Inactive_Product->Purified_Product

Caption: Experimental workflow for this compound labeling and quenching.

quenching_logic Start End of Labeling Reaction Decision Choose Quenching Method Start->Decision Amine_Quench Add Primary Amine (e.g., Tris, Glycine) Decision->Amine_Quench Method 1 pH_Quench Increase pH > 8.6 Decision->pH_Quench Method 2 Incubate_Amine Incubate 15-30 min at Room Temp Amine_Quench->Incubate_Amine Incubate_pH Incubate >= 30 min at Room Temp pH_Quench->Incubate_pH Purify Purify Labeled Molecule Incubate_Amine->Purify Incubate_pH->Purify

Caption: Decision tree for quenching the this compound reaction.

References

TFP Ester Technical Support Center: A More Stable Alternative to NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the use of 2,3,5,6-tetrafluorophenyl (TFP) esters as a hydrolytically stable alternative to N-hydroxysuccinimide (NHS) esters for amine-reactive bioconjugation. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are TFP and NHS esters and what are they used for?

Both TFP and NHS esters are amine-reactive chemical groups used for bioconjugation.[1] They are commonly used to attach molecules such as fluorescent dyes, biotin, or drugs to proteins, antibodies, and other biomolecules by reacting with primary amines (e.g., the side chain of lysine residues) to form stable amide bonds.[2][3]

Q2: What is the primary advantage of TFP esters over NHS esters?

The main advantage of TFP esters is their significantly greater stability in aqueous solutions, particularly at the neutral to basic pH ranges typically used for bioconjugation.[4][5] This increased resistance to hydrolysis, the competing reaction with water, results in more efficient and reproducible conjugation, especially when working with low concentrations of biomolecules or when longer reaction times are required.[2][3]

Q3: How does pH affect the stability and reactivity of these esters?

For both ester types, the rate of the desired reaction with amines increases with pH. However, the rate of the competing hydrolysis reaction also increases, and this effect is much more pronounced for NHS esters.[1][6] At a pH of 8.5 or higher, NHS esters hydrolyze rapidly, with half-lives often measured in minutes, which can drastically reduce conjugation efficiency.[7][8] TFP esters remain stable for several hours under these conditions, providing a wider and more forgiving operational window.[4][9]

Q4: Can I use the same buffer systems for both TFP and NHS ester reactions?

Yes, but with important considerations. Amine-free buffers such as phosphate (PBS), borate, HEPES, or carbonate/bicarbonate are recommended for both.[10][11] Buffers containing primary amines, like Tris or glycine, must be avoided during the conjugation step as they will compete with the target molecule for reaction with the ester.[12][13] Tris or glycine can, however, be added at the end of the reaction to quench any remaining active ester.[10][13] Given the higher stability of TFP esters, they are more compatible with reactions that may require a slightly higher pH (e.g., 8.5-9.0) to achieve optimal labeling of a specific protein.[14]

Data Presentation: Stability Comparison

The hydrolytic stability of an active ester is often described by its half-life (t½), the time it takes for half of the ester to be consumed by the competing hydrolysis reaction. As shown below, TFP esters exhibit superior stability across a range of pH values.

pHNHS Ester Half-Life (t½)TFP Ester Half-Life (t½)Stability Fold-Increase (TFP vs. NHS)
7.0~4-5 hours (at 0°C)[10]Significantly longer than NHS~1.9x[15]
8.0Minutes[7]Several hours[9]~3.0x[15]
8.6~10 minutes (at 4°C)[6][10]Several hours[4]-
10.0~39 minutes (surface study)[15]~5.7 hours (surface study)[15]~8.5x-10x[15]

Note: Half-life values are highly dependent on temperature, buffer composition, and the specific molecule to which the ester is attached. The data presented is a summary from multiple sources for general comparison.

Visualizing the Reaction Pathway

The diagram below illustrates the competing reactions involved in bioconjugation with active esters. The goal is to maximize the aminolysis pathway while minimizing the hydrolysis pathway. The enhanced stability of the TFP ester shifts the balance in favor of the desired amide bond formation.

G cluster_reagents Starting Materials cluster_products Potential Products ActiveEster R-C(=O)-X (TFP or NHS Ester) Amide Protein-NH-C(=O)-R (Stable Amide Bond) ActiveEster->Amide Aminolysis (Desired Reaction) Hydrolyzed R-COOH (Inactive Carboxylic Acid) ActiveEster->Hydrolyzed Hydrolysis (Side Reaction) TFP_note TFP Ester: Lower rate of hydrolysis, higher yield of desired product. Protein Protein-NH₂ (Primary Amine) Protein->Amide Water H₂O (in Buffer) Water->Hydrolyzed NHS_note NHS Ester: Higher rate of hydrolysis, especially at pH > 8.

Caption: Competing reaction pathways for TFP and NHS esters.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Potential Cause Diagnostic Check Recommended Solution (TFP Ester Advantage)
Ester Hydrolysis Analyze reaction mixture by HPLC or LC-MS for the presence of hydrolyzed starting material.Switch from an NHS ester to a TFP ester, which is more resistant to hydrolysis, especially if your reaction pH is > 7.5.[1][5] This often allows for higher yields with less reagent.
Suboptimal pH Verify the pH of your reaction buffer immediately before use. For NHS esters, the optimal range is narrow (7.2-8.5).[8][12]TFP esters have a broader effective pH range (7.5-9.0), offering more flexibility.[5][14] Try increasing the pH to 8.5-9.0 to deprotonate more amines without the rapid hydrolysis seen with NHS esters.
Presence of Competing Amines Check the composition of all buffers used. Common culprits include Tris or glycine.[13]Perform a buffer exchange into an amine-free buffer (e.g., PBS, Borate) via dialysis or a desalting column before starting the conjugation.[16]
Reagent Quality Active esters are moisture-sensitive.[11]Purchase high-quality reagents and store them desiccated at -20°C.[13] Allow the vial to warm to room temperature before opening to prevent condensation.[16] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3]

Problem 2: Protein Aggregation or Precipitation During/After Conjugation

Potential Cause Diagnostic Check Recommended Solution
High Molar Excess of Reagent Observe the solution for turbidity. Analyze by size-exclusion chromatography (SEC) for high molecular weight aggregates.TFP esters are often more efficient, allowing you to use a lower molar excess of the labeling reagent compared to NHS esters to achieve the same degree of labeling, which can reduce aggregation.[1]
Solvent Shock The organic solvent (DMSO/DMF) used to dissolve the ester can cause precipitation if added too quickly or in too high a volume.Add the ester stock solution slowly to the protein solution while gently vortexing. Keep the final concentration of organic solvent below 10% (ideally <5%).
Change in Protein Charge Conjugation neutralizes positively charged lysine residues, which can alter protein solubility.Consider using a linker containing a hydrophilic spacer, such as polyethylene glycol (PEG), to improve the solubility of the final conjugate.[12]

Experimental Protocols

Protocol 1: Comparative Hydrolytic Stability Assay (HPLC Method)

This protocol provides a method to directly compare the stability of a TFP ester and an NHS ester in your specific buffer system.

G A 1. Prepare Reagents - Ester stock solutions (e.g., 20 mM in anhydrous DMSO) - Reaction buffer at desired pH (e.g., 50 mM Borate, pH 8.5) B 2. Initiate Hydrolysis - Add ester stock to pre-warmed buffer to a final concentration of 1 mM. - Start timer immediately. A->B C 3. Time-Point Sampling - At t=0, 5, 15, 30, 60, 120 min, withdraw an aliquot. - Immediately quench with a low pH solution (e.g., 10% Acetic Acid). B->C D 4. HPLC Analysis - Inject quenched samples onto a C18 RP-HPLC column. - Monitor the disappearance of the active ester peak area over time. C->D E 5. Data Analysis - Plot ln([Ester]/[Ester]₀) vs. time. - Calculate the rate constant (k) from the slope. - Determine half-life: t½ = ln(2)/k D->E

Caption: Workflow for determining ester stability via HPLC.

Methodology:

  • Materials:

    • TFP ester and NHS ester of the same molecule.

    • Anhydrous DMSO or DMF.

    • Reaction Buffer (e.g., 0.1 M Sodium Phosphate or Sodium Borate) at the desired pH (e.g., 7.4, 8.0, 8.5).

    • Quenching Solution (e.g., 1 M Glycine or 1 M Tris, pH 8.0).

    • Reverse-Phase HPLC system with a C18 column.

  • Procedure:

    • Prepare 10 mM stock solutions of the TFP and NHS esters in anhydrous DMSO immediately before use.[3]

    • In separate vials, add a small volume of each ester stock solution to the reaction buffer to a final concentration of approximately 0.5 mM.

    • Incubate the solutions at a constant temperature (e.g., 25°C).

    • At various time points (e.g., 0, 10, 30, 60, 120, 240 minutes), take an aliquot of each reaction.

    • Immediately inject the aliquot onto the HPLC system.

    • Monitor the decrease in the peak area corresponding to the active ester and the increase in the peak area of the hydrolyzed carboxylic acid.

  • Data Analysis:

    • For each time point, calculate the percentage of remaining active ester relative to the t=0 sample.

    • Plot the natural log of the percentage of remaining ester versus time.

    • The slope of the resulting line is the pseudo-first-order rate constant for hydrolysis (k').

    • Calculate the half-life (t½) using the formula: t½ = ln(2) / k'.[3]

Protocol 2: General Protein Labeling with a TFP Ester

This protocol provides a starting point for labeling an antibody or other protein.

  • Materials:

    • Protein (e.g., IgG) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4-8.5).

    • TFP ester reagent.

    • Anhydrous DMSO.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

    • Purification column (e.g., size-exclusion chromatography/desalting column).

  • Procedure:

    • Prepare Protein: Ensure the protein solution is at the desired concentration and in the correct amine-free buffer.[13]

    • Prepare TFP Ester: Immediately before use, dissolve the TFP ester in DMSO to a concentration of 10 mM.[11]

    • Reaction: Add a 5- to 20-fold molar excess of the TFP ester solution to the protein solution while gently mixing. The optimal molar excess should be determined empirically.

    • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[13]

    • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[13]

    • Purification: Remove unreacted ester and byproducts by passing the reaction mixture over a desalting or size-exclusion column equilibrated with your desired storage buffer.[13]

    • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.

References

Technical Support Center: Ensuring Complete Removal of Unreacted Dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted dye from protein conjugates and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted dye after a labeling reaction?

The removal of free dye is essential for accurate downstream applications.[1] Excess unreacted dye can lead to high background noise in fluorescence-based assays, inaccurate determination of the dye-to-protein ratio, and non-specific binding in imaging experiments, ultimately compromising the reliability of your results.[1][2]

Q2: What are the most common methods for removing unreacted dye?

The primary methods for purifying protein-dye conjugates include:

  • Spin Columns/Desalting Columns: These offer a quick and convenient method for separating labeled proteins from smaller, unreacted dye molecules based on size exclusion chromatography.[1][3]

  • Dialysis: This technique involves the passive diffusion of small molecules like unreacted dye across a semi-permeable membrane, while retaining the larger protein-dye conjugate.[4]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. Larger molecules (the conjugate) elute faster than smaller molecules (the free dye).[5][6]

Q3: How do I choose the best purification method for my experiment?

The selection of a purification method depends on several factors, including your sample volume, the size of your biomolecule, the required purity, and available equipment. Refer to the table below for a general comparison of common methods.

Method Comparison

FeatureSpin Columns / DesaltingDialysisSize Exclusion Chromatography (SEC)
Principle Size ExclusionDiffusion across a semi-permeable membraneSize-based separation
Speed Fast (under 15 minutes)[1]Slow (several hours to overnight)[7]Moderate to Fast
Sample Volume Small to medium (2 µL to 4 mL)[8]Small to large (10 µL to 500 mL)[9]Variable, dependent on column size
Protein Recovery High[1]Generally high, but potential for sample loss[10]High
Efficiency Generally high, but may require a second pass for some dyes[10]High, with sufficient buffer changes[11]High resolution separation
Ease of Use Easy, minimal setup[1]Simple, but requires multiple steps[7]Requires chromatography system and expertise

Troubleshooting Guides

Issue 1: Residual dye is still present after purification with a spin column.

Possible Causes & Solutions:

  • Column Overload: The amount of free dye may have exceeded the column's capacity.

    • Solution: Pass the eluate through a second, fresh spin column.[10] For larger sample volumes or high dye concentrations, consider using a larger spin column.[10]

  • Incorrect Column Type: The molecular weight cutoff (MWCO) of the resin may not be appropriate for your biomolecule.

    • Solution: Ensure you are using a column specifically designed for dye removal from proteins or your specific biomolecule.

  • Dye-Specific Interactions: Some dyes, like rhodamine, may interact with the column matrix and co-elute with the protein.[12]

    • Solution: Consider an alternative purification method like dialysis or SEC for problematic dyes.

// Nodes start [label="Start: Residual Dye Detected\nAfter Spin Column Purification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_overload [label="Check for Column Overload", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; second_pass [label="Perform a second pass\nthrough a new spin column", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_column_type [label="Verify Correct Column Type (MWCO)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; alternative_method [label="Consider Alternative Method\n(Dialysis or SEC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_resolved [label="Issue Resolved", fillcolor="#F1F3F4", fontcolor="#202124"]; dye_interaction [label="Investigate Dye-Specific\nInteractions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> check_overload; check_overload -> second_pass [label="Yes"]; check_overload -> check_column_type [label="No"]; second_pass -> end_resolved; check_column_type -> alternative_method [label="Incorrect"]; check_column_type -> dye_interaction [label="Correct"]; dye_interaction -> alternative_method [label="Suspected"]; alternative_method -> end_resolved; } caption: Troubleshooting workflow for residual dye after spin column purification.

Issue 2: Low protein recovery after dye removal.

Possible Causes & Solutions:

  • Protein Precipitation: The labeling process or subsequent purification steps may have caused the protein to aggregate and precipitate.

    • Solution: Before purification, centrifuge your sample to pellet any precipitate. Optimize labeling conditions by reducing the dye-to-protein molar ratio or lowering the protein concentration during labeling.[13]

  • Non-specific Binding: The protein may be binding to the purification matrix (e.g., spin column resin, dialysis membrane).

    • Solution: Consult the manufacturer's instructions for your purification system for recommendations on blocking agents or alternative buffer conditions to minimize non-specific binding.

  • Sample Loss During Transfers: Multiple transfer steps can lead to incremental sample loss.

    • Solution: Handle the sample carefully and minimize the number of transfers. Ensure complete recovery of the sample from the purification device.

// Nodes start [label="Start: Low Protein Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_precipitation [label="Check for Protein Precipitation\n(Visual Inspection, Centrifugation)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_labeling [label="Optimize Labeling Conditions\n(Lower Dye:Protein Ratio, Lower\nProtein Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_binding [label="Investigate Non-specific Binding\nto Purification Matrix", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; modify_buffer [label="Modify Buffer Conditions or Use\nBlocking Agents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; minimize_transfers [label="Minimize Sample Transfers", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_resolved [label="Issue Resolved", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_precipitation; check_precipitation -> optimize_labeling [label="Precipitate Observed"]; check_precipitation -> check_binding [label="No Precipitate"]; optimize_labeling -> end_resolved; check_binding -> modify_buffer [label="Suspected"]; check_binding -> minimize_transfers [label="Not Suspected"]; modify_buffer -> end_resolved; minimize_transfers -> end_resolved; } caption: Troubleshooting workflow for low protein recovery after dye removal.

Experimental Protocols

Protocol 1: Unreacted Dye Removal using a Spin Column

This protocol is adapted for a generic spin desalting column. Always refer to the manufacturer's specific instructions for your product.

  • Column Preparation:

    • Remove the column's bottom closure and loosen the cap.

    • Place the column into a collection tube.

    • Centrifuge for 2 minutes at 1,500 x g to remove the storage buffer.

  • Column Equilibration:

    • Place the column in a new collection tube.

    • Add your desired exchange buffer to the column.

    • Centrifuge for 2 minutes at 1,500 x g. Repeat this step 2-3 times.

  • Sample Application:

    • Place the equilibrated column into a new, clean collection tube.

    • Slowly apply your sample to the center of the resin bed.

  • Purification:

    • Centrifuge for 2 minutes at 1,500 x g to collect the purified sample in the collection tube. The unreacted dye will be retained in the column.[14]

// Nodes prep [label="1. Column Preparation:\nRemove storage buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="2. Column Equilibration:\nWash with exchange buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; apply [label="3. Sample Application:\nLoad sample onto resin", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge [label="4. Centrifugation:\nCollect purified sample", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> equilibrate; equilibrate -> apply; apply -> centrifuge; } caption: Experimental workflow for dye removal using a spin column.

Protocol 2: Unreacted Dye Removal using Dialysis

This is a general protocol. The specific molecular weight cutoff (MWCO) of the dialysis membrane should be chosen to be significantly smaller than the molecular weight of your biomolecule.

  • Membrane Preparation:

    • Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water.[9]

  • Sample Loading:

    • Load your sample into the dialysis tubing or cassette, leaving some space to accommodate potential volume changes.

    • Securely seal the tubing or cassette.

  • Dialysis:

    • Immerse the sealed dialysis device in a beaker containing a large volume of the desired buffer (at least 200-500 times the sample volume).[15]

    • Stir the buffer gently at the desired temperature (e.g., 4°C).[16]

  • Buffer Changes:

    • Change the dialysis buffer every 2-4 hours for the first two changes.[7]

    • Perform a final buffer change and allow dialysis to proceed overnight to ensure complete removal of the unreacted dye.[7]

  • Sample Recovery:

    • Carefully remove the dialysis device from the buffer and recover your purified sample.

// Nodes prep [label="1. Membrane Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; load [label="2. Sample Loading", fillcolor="#F1F3F4", fontcolor="#202124"]; dialyze [label="3. Dialysis", fillcolor="#F1F3F4", fontcolor="#202124"]; change_buffer [label="4. Buffer Changes\n(2-3 times)", fillcolor="#FBBC05", fontcolor="#202124"]; overnight [label="5. Overnight Dialysis", fillcolor="#F1F3F4", fontcolor="#202124"]; recover [label="6. Sample Recovery", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> load; load -> dialyze; dialyze -> change_buffer; change_buffer -> overnight; overnight -> recover; } caption: Experimental workflow for dye removal using dialysis.

Protocol 3: Quantification of Dye Removal Efficiency

This protocol uses UV-Vis spectrophotometry to assess the amount of unreacted dye remaining in the purified sample.

  • Spectra Acquisition:

    • Measure the absorbance spectrum of your purified protein-dye conjugate.

    • Measure the absorbance spectrum of a known concentration of the free dye in the same buffer.

  • Data Analysis:

    • Determine the absorbance of your purified sample at the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of the dye.

    • Determine the absorbance of the free dye at its absorbance maximum from the standard.

  • Calculation of Removal Efficiency:

    • The presence of a significant peak at the dye's absorbance maximum in your purified sample, relative to the protein peak, indicates incomplete removal.

    • For a more quantitative measure, you can create a standard curve with known concentrations of the free dye and determine the concentration of residual dye in your purified sample.

    • Removal Efficiency (%) = (1 - (Concentration of free dye in purified sample / Initial concentration of free dye)) * 100

Quantitative Data Summary

The following tables summarize the performance of different dye removal methods based on available data.

Table 1: Protein Recovery after Dye Removal

MethodProductProteinProtein ConcentrationProtein Recovery (%)
Spin ColumnThermo Scientific Zeba Dye and Biotin Removal Columns (5 mL)BSA1 mg/mL>95%
Spin ColumnThermo Scientific Zeba Dye and Biotin Removal Columns (5 mL)IgG1 mg/mL>95%

Data sourced from Thermo Fisher Scientific product literature.[1]

Table 2: Dye Removal Efficiency

MethodProductDyeRemoval Efficiency (%)
Spin ColumnPierce Dye and Biotin Removal ColumnsAlexa Fluor 647>95%
Spin ColumnPierce Dye and Biotin Removal ColumnsFree radioligand99.6% decrease in activity

Data sourced from Thermo Fisher Scientific technical resources.[2]

References

Validation & Comparative

A Head-to-Head Comparison: MB 660R NHS Ester vs. Alexa Fluor 660 NHS Ester for Far-Red Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence imaging and analysis, the selection of the appropriate fluorophore is paramount to achieving high-quality, reproducible data. For researchers targeting the far-red spectrum, both MB 660R NHS Ester and Alexa Fluor 660 NHS Ester have emerged as popular choices for labeling proteins, antibodies, and other biomolecules. This guide provides an objective, data-driven comparison of their performance characteristics to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.

Spectroscopic and Photophysical Properties

A summary of the key quantitative data for this compound and Alexa Fluor 660 NHS Ester is presented in the table below. These parameters are crucial for determining the potential brightness and performance of the dyes in various experimental setups.

PropertyThis compoundAlexa Fluor 660 NHS Ester
Excitation Maximum (λex) ~665 nm[1][2]~663 nm
Emission Maximum (λem) ~690 nm[2]~690 nm[3]
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹[2]132,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Not specified0.37
Chemical Structure Base Rhodamine[1][2][4][5][6]Cyanine
Reactive Group N-hydroxysuccinimidyl (NHS) ester[4]N-hydroxysuccinimidyl (NHS) ester
Reactivity Primary amines[4]Primary amines

Note: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.

Performance Comparison: Brightness and Photostability

Brightness: Based on the available data, Alexa Fluor 660 NHS Ester exhibits a higher molar extinction coefficient than this compound. While the quantum yield for MB 660R is not publicly specified, a higher extinction coefficient generally contributes to a brighter fluorescent signal.

Experimental Protocols

Detailed methodologies for key experiments are provided below to serve as a starting point for researchers. Optimization may be required for specific applications and biomolecules.

Antibody Labeling with NHS Ester Dyes

This protocol outlines the general procedure for conjugating an NHS ester dye to an antibody.

Materials:

  • Antibody of interest (in an amine-free buffer)

  • This compound or Alexa Fluor 660 NHS Ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the sodium bicarbonate buffer at a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing, add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column or dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Antibody Labeling Workflow

AntibodyLabeling Antibody Antibody in Amine-Free Buffer Bicarbonate Add 1M Sodium Bicarbonate (pH 8.3) Antibody->Bicarbonate Mix Mix Antibody and Dye Solution Bicarbonate->Mix NHS_Dye Dissolve NHS Ester Dye in DMSO/DMF NHS_Dye->Mix Incubate Incubate 1 hr at Room Temp Mix->Incubate Purify Purify via Gel Filtration/Dialysis Incubate->Purify Labeled_Ab Labeled Antibody Purify->Labeled_Ab MicroscopyWorkflow cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging Culture Cell Culture Fix Fixation Culture->Fix Permeabilize Permeabilization (optional) Fix->Permeabilize Block Blocking Permeabilize->Block Antibody_Inc Labeled Antibody Incubation Block->Antibody_Inc Wash Washing Antibody_Inc->Wash Mount Mounting Wash->Mount Acquire Image Acquisition Mount->Acquire DetectionPrinciple Biomolecule Target Biomolecule (e.g., Protein, Antibody) Labeled_Biomolecule Covalently Labeled Biomolecule Biomolecule->Labeled_Biomolecule Fluorophore Fluorophore NHS Ester (MB 660R or Alexa Fluor 660) Fluorophore->Labeled_Biomolecule Excitation Excitation Light (~665 nm) Labeled_Biomolecule->Excitation Emission Emitted Far-Red Fluorescence (~690 nm) Excitation->Emission Detector Detection (Microscope, Flow Cytometer) Emission->Detector

References

A Head-to-Head Comparison: MB 660R NHS Ester vs. CF 660R Dye for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of far-red fluorescent dyes, the selection of an appropriate label is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of two prominent rhodamine-based dyes, MB 660R NHS Ester and CF 660R dye, to inform your selection process for applications such as fluorescence microscopy, flow cytometry, and immunofluorescence assays.

Both MB 660R and CF 660R are engineered for exceptional performance in the far-red spectrum, offering key advantages for biological imaging, including reduced autofluorescence from cells and tissues, and deeper tissue penetration. Their NHS ester functionality allows for straightforward and stable covalent labeling of primary amines on proteins, antibodies, and other biomolecules. While both dyes are positioned as high-performance alternatives to other 660 nm-class fluorophores, this guide delves into their specific characteristics to highlight their respective strengths.

At a Glance: Key Performance Characteristics

PropertyThis compoundCF 660R Dye
Excitation Maximum (nm) ~665[1][2]663[3]
Emission Maximum (nm) ~685 - 690[1][2]682[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 92,000[1]100,000[3]
Molecular Weight (protonated) 840.90[1]~888 (free acid)
Core Dye Structure Rhodamine[1][2][4][5]Rhodamine[3]
Reactive Group N-hydroxysuccinimidyl (NHS) Ester[1][5]Succinimidyl (SE/NHS) Ester
Reactivity Target Primary Amines[1][5]Primary Amines
Solubility Water, DMSO, DMF[2][4]Water, DMSO, DMF
pH Sensitivity Insensitive from pH 4 to 10[1][2][4][5]Information not specified

Performance Deep Dive: Brightness and Photostability

Brightness , a critical factor for detecting low-abundance targets, is a function of both the molar extinction coefficient and the fluorescence quantum yield. While the molar extinction coefficient of CF 660R is slightly higher than that of MB 660R, the quantum yield for MB 660R is not publicly specified, making a direct brightness comparison challenging. However, qualitative descriptions from manufacturers characterize both dyes as possessing "excellent" or "superior" brightness.[1][2][3][4][5]

Photostability , the resistance of a fluorophore to photochemical destruction upon light exposure, is crucial for applications requiring long or repeated imaging sessions, such as confocal microscopy and time-lapse studies. Both MB 660R and CF 660R are rhodamine-based dyes, a class of fluorophores known for their exceptional photostability.[1][2][3][4][5] Product literature for CF 660R highlights its superior photostability compared to the cyanine-based Alexa Fluor® 660 and the brighter but less stable CF 660C dye.[3] Similarly, MB 660R is described as being "exceptionally photostable."[1][2][4][5]

Experimental Protocols: Antibody Labeling with NHS Esters

The following is a generalized protocol for the covalent labeling of antibodies with either this compound or CF 660R dye. Optimization may be required for specific antibodies and desired degrees of labeling.

I. Reagent Preparation
  • Antibody Solution:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis or buffer exchange into PBS.

    • The recommended antibody concentration is 2-10 mg/mL.

  • Dye Stock Solution:

    • Bring the vial of NHS ester dye to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction Buffer:

    • Prepare a 1 M sodium bicarbonate solution (pH 8.3-8.5).

II. Labeling Reaction
  • Add 1/10th volume of the 1 M sodium bicarbonate solution to the antibody solution to raise the pH to ~8.3.

  • While gently vortexing, add the calculated amount of the dye stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

III. Purification of the Conjugate
  • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Collect the fractions containing the labeled antibody. The first colored band to elute is the antibody conjugate.

IV. Determination of Degree of Labeling (DOL)
  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max; ~665 nm for MB 660R, 663 nm for CF 660R).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration_dye = A_max / (ε_dye * path length)

      • ε_dye for MB 660R = 92,000 cm⁻¹M⁻¹

      • ε_dye for CF 660R = 100,000 cm⁻¹M⁻¹

  • Calculate the corrected absorbance at 280 nm to account for the dye's absorbance at this wavelength:

    • A₂₈₀_corrected = A₂₈₀ - (A_max * CF)

      • A correction factor (CF) is typically provided by the dye manufacturer.

  • Calculate the antibody concentration:

    • Concentration_antibody = A₂₈₀_corrected / (ε_antibody * path length)

      • ε_antibody for IgG is typically ~210,000 cm⁻¹M⁻¹

  • Calculate the DOL:

    • DOL = Concentration_dye / Concentration_antibody

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Ab_prep Antibody in Amine-Free Buffer Adjust_pH Adjust Antibody Solution pH to ~8.3 Ab_prep->Adjust_pH Dye_prep Dissolve NHS Ester Dye in Anhydrous DMSO/DMF Add_dye Add Dye to Antibody (Vortexing) Dye_prep->Add_dye Buffer_prep Prepare 1M Sodium Bicarbonate (pH 8.3) Buffer_prep->Adjust_pH Adjust_pH->Add_dye Incubate Incubate 1 hr at RT (Protected from Light) Add_dye->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Analyze Measure Absorbance (A280 & Amax) Purify->Analyze Calculate_DOL Calculate Degree of Labeling (DOL) Analyze->Calculate_DOL

Fig 1. Experimental workflow for antibody conjugation.

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Product Antibody Antibody-NH₂ (Primary Amine on Lysine) Conjugate Antibody-NH-CO-Dye (Stable Amide Bond) Antibody->Conjugate pH 8.3-8.5 Dye Dye-NHS Ester Dye->Conjugate Byproduct N-hydroxysuccinimide Conjugate->Byproduct +

Fig 2. NHS ester reaction with a primary amine.

Conclusion

Both this compound and CF 660R dye represent excellent choices for far-red fluorescence applications, offering high photostability characteristic of their rhodamine core. The selection between the two may come down to specific experimental needs, instrument setup, and availability. While CF 660R has a slightly higher documented molar extinction coefficient, both dyes are qualitatively described as having high brightness. Given that MB 660R is spectrally almost identical to CF 660R and Alexa Fluor® 660, it can be considered a viable alternative.[1][2][4][5][6] For applications where the highest degree of photostability is critical, the rhodamine-based nature of both dyes makes them strong contenders. Researchers are encouraged to perform their own in-house evaluations to determine the optimal dye for their specific application and imaging system.

References

A Comparative Guide to the Photostability of Far-Red Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence imaging, particularly for applications requiring prolonged or intense illumination such as live-cell imaging and super-resolution microscopy, the photostability of the chosen fluorophore is a critical parameter. Far-red fluorescent dyes are often favored for their ability to minimize autofluorescence and reduce phototoxicity. This guide provides a comparative analysis of the photostability of several popular far-red fluorescent dyes: Alexa Fluor 647, Cy5, ATTO 647N, CF640R, and DyLight 650.

Quantitative Photostability Comparison

The following table summarizes the relative photostability of common far-red fluorescent dyes based on available experimental data. It is important to note that photostability is highly dependent on the experimental conditions, including illumination intensity, excitation wavelength, and the local chemical environment. Therefore, the information presented should be considered as a guide rather than an absolute measure.

DyeRelative PhotostabilitySupporting Data
CF640R Exceptionally highSignificantly more photostable than both Cy5 and Alexa Fluor 647.[1][2] Also reported to be more photostable than ATTO 647N.[1]
Alexa Fluor 647 HighConsiderably more photostable than Cy5.[3][4][5][6] In one study, it retained about 80% of its initial fluorescence compared to 55% for Cy5 under the same conditions.[3]
ATTO 647N HighExhibits good photostability. In a comparative experiment, it was found to be more photostable than Cy5, with a two-fold lower bleaching rate.
DyLight 650 HighStated to have exceptional resistance to photobleaching and higher photostability than Alexa Fluor and CyDye in many applications.[7]
Cy5 Moderate to LowGenerally considered to have poor photostability compared to other modern far-red dyes.[1][2][6] It is known to be less photostable than Alexa Fluor 647.[3][4][5][6]

Experimental Workflow for Photostability Assessment

A standardized method for assessing photostability is crucial for accurate comparisons between fluorescent dyes. The following diagram illustrates a typical workflow for measuring the photobleaching rate of a fluorescent dye using fluorescence microscopy.

G cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep_sample Prepare fluorescently labeled sample (e.g., fixed cells, immobilized proteins) mount_sample Mount sample on microscope slide with appropriate mounting medium prep_sample->mount_sample setup_microscope Set up fluorescence microscope with consistent illumination settings mount_sample->setup_microscope Transfer to microscope acquire_initial Acquire initial image (t=0) setup_microscope->acquire_initial continuous_illumination Continuously illuminate a defined region of interest (ROI) acquire_initial->continuous_illumination acquire_timelapse Acquire a time-lapse series of images at regular intervals continuous_illumination->acquire_timelapse measure_intensity Measure the mean fluorescence intensity of the ROI in each image acquire_timelapse->measure_intensity Analyze image series background_correction Correct for background fluorescence measure_intensity->background_correction normalize_intensity Normalize fluorescence intensity to the initial value (t=0) background_correction->normalize_intensity plot_decay Plot normalized intensity vs. time to generate a photobleaching curve normalize_intensity->plot_decay calculate_metrics Calculate photostability metrics (e.g., half-life, bleaching rate constant) plot_decay->calculate_metrics

Experimental workflow for measuring fluorescent dye photostability.

Detailed Experimental Protocol

This protocol outlines a generalized method for comparing the photostability of different far-red fluorescent dyes in a microscopy setting.

1. Sample Preparation:

  • Cell Culture and Labeling: Culture and fix cells (e.g., HeLa cells) using a standard protocol (e.g., 4% paraformaldehyde).

  • Immunostaining: Permeabilize the cells and stain with a primary antibody targeting a ubiquitous protein (e.g., anti-tubulin). Subsequently, stain with secondary antibodies conjugated to the far-red fluorescent dyes being compared (e.g., Goat anti-Mouse IgG Alexa Fluor 647, Goat anti-Mouse IgG CF640R, etc.). Ensure the degree of labeling is similar for all conjugates.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. For consistency, the same mounting medium should be used for all samples.

2. Microscope Setup and Image Acquisition:

  • Microscope: Use a fluorescence microscope (confocal or widefield) equipped with a stable light source (e.g., 640 nm laser) and a sensitive detector.

  • Settings: It is crucial to use identical settings for all samples being compared. This includes:

    • Objective lens (e.g., 60x oil immersion)

    • Laser power/illumination intensity

    • Exposure time

    • Detector gain/sensitivity

    • Pixel size and scan speed (for confocal)

  • Image Acquisition:

    • Locate a region of interest (ROI) with well-labeled cells.

    • Acquire an initial, high-quality image at time zero (t=0).

    • Continuously illuminate the ROI with the excitation light.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence signal has significantly decayed.[8]

3. Data Analysis:

  • Intensity Measurement: Using image analysis software (e.g., ImageJ/Fiji), draw a region of interest around a representative area of the fluorescently labeled structures. Measure the mean fluorescence intensity within this ROI for each image in the time-lapse series.[8]

  • Background Correction: Select a background region within the same image that does not contain any specific fluorescence and measure its mean intensity. Subtract the background intensity from the ROI intensity for each time point.

  • Normalization: Normalize the background-corrected fluorescence intensity at each time point to the intensity at t=0. This will give the percentage of remaining fluorescence.

  • Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time.

  • Quantification: From the photobleaching curve, determine key photostability parameters. A common metric is the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[8] A longer half-life indicates greater photostability. Alternatively, the decay curve can be fitted to an exponential function to determine the photobleaching rate constant.

References

MB 660R NHS Ester: A Cost-Effective Alternative to Alexa Fluor Dyes for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the choice of fluorescent dye is critical for generating robust and reproducible data. While the Alexa Fluor family of dyes has long been a gold standard, their premium price can be a significant consideration. This guide provides an objective comparison of MB 660R NHS Ester, a rhodamine-based dye, with the spectrally similar and widely used Alexa Fluor 660 and Alexa Fluor 647 dyes, presenting this compound as a cost-effective alternative without compromising performance in key areas.[1][2]

Performance Characteristics at a Glance

This compound is a bright and exceptionally photostable far-red emitting dye designed for applications such as confocal microscopy, immunofluorescence, and flow cytometry.[1][2][3] It is spectrally almost identical to Alexa Fluor® 660 and CF® 660R Dye.[1][2] This section provides a quantitative comparison of the key photophysical and chemical properties of this compound against its Alexa Fluor counterparts.

PropertyThis compoundAlexa Fluor 660 NHS EsterAlexa Fluor 647 NHS Ester
Excitation Maximum (λex) ~665 nm[1][2]~668 nm[4]~651 nm[5]
Emission Maximum (λem) ~685 nm[1][3]~698 nm[4]~672 nm[5]
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹[2]132,000 cm⁻¹M⁻¹[4]270,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) Data not publicly available0.370.33
Molecular Weight ~840.90 g/mol [2]~1100 g/mol [4]~1250 g/mol [5]
Reactivity Primary Amines[1]Primary Amines[4]Primary Amines[5]
pH Sensitivity pH-insensitive from pH 4 to pH 10[1][3]pH-insensitive from pH 4 to pH 10[4]pH-insensitive from pH 4 to pH 10[6]
Price (per mg) ~$119.00~$200.00+ (estimated)~$200.00+ (estimated)

Price estimates are based on publicly available list prices for 1 mg quantities and may vary by vendor and institutional agreements.

Key Advantages of this compound

Cost-Effectiveness: As evidenced by the pricing in the comparison table, this compound offers a significant cost saving compared to Alexa Fluor dyes, allowing for more extensive experimentation and high-throughput applications within budget constraints.

Exceptional Photostability: MB 660R is a rhodamine-based dye, a class of fluorophores known for their high photostability.[1][3] The manufacturer describes MB 660R as "exceptionally photostable," making it an ideal choice for demanding applications that require prolonged or intense illumination, such as confocal microscopy and time-lapse imaging.[1][2][3]

Brightness: While a specific quantum yield is not provided, MB 660R is characterized as a "bright" dye with "excellent brightness," suggesting strong fluorescence emission.[1][2][3]

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of NHS ester dyes to proteins and a general workflow for assessing photostability.

Protein Conjugation with NHS Ester

This protocol describes the covalent labeling of proteins with amine-reactive dyes like this compound and Alexa Fluor NHS Esters. The NHS ester reacts with primary amines (e.g., on lysine residues) to form a stable amide bond.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3) reaction Add Dye to Protein (molar ratio 5:1 to 20:1) protein_prep->reaction 1 dye_prep Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO) dye_prep->reaction 2 incubation Incubate for 1 hour at RT (protected from light) reaction->incubation 3 purification Purify Conjugate (e.g., size-exclusion chromatography) incubation->purification 4 dol Determine Degree of Labeling (DOL) purification->dol 5

Caption: Workflow for protein conjugation with NHS ester dyes.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.3. The protein concentration should ideally be between 2 and 10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.

  • Dye Preparation:

    • Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 10 mg/mL. This solution should be used immediately.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A molar ratio of 5:1 to 20:1 is a good starting point for optimization.

    • While gently vortexing, add the dye stock solution to the protein solution.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like phosphate-buffered saline (PBS).

  • Determine Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Photostability Assessment

This experimental workflow provides a general method for comparing the photostability of different fluorescent dyes.

G cluster_prep Sample Preparation cluster_imaging Imaging and Bleaching cluster_analysis Data Analysis prep_conjugate Prepare Protein Conjugates of each dye prep_slide Mount samples on microscope slide prep_conjugate->prep_slide initial_image Acquire initial image (t=0) prep_slide->initial_image continuous_exposure Expose to continuous illumination initial_image->continuous_exposure time_lapse Acquire images at regular intervals continuous_exposure->time_lapse measure_intensity Measure fluorescence intensity of each sample over time time_lapse->measure_intensity plot_data Plot normalized intensity vs. time measure_intensity->plot_data calculate_half_life Calculate photobleaching half-life plot_data->calculate_half_life

Caption: Experimental workflow for evaluating fluorophore photostability.

  • Sample Preparation:

    • Prepare protein conjugates of MB 660R and the Alexa Fluor dye to be compared, ensuring a similar degree of labeling.

    • Mount the samples on a microscope slide.

  • Imaging and Photobleaching:

    • Using a fluorescence microscope, acquire an initial image of each sample at time zero.

    • Continuously expose the samples to the excitation light source.

    • Acquire images at regular time intervals until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity of each sample at each time point.

    • Normalize the intensity values to the initial intensity at time zero.

    • Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves. The rate of decay is indicative of the photostability.

Signaling Pathway Labeling

Fluorescently labeled antibodies are instrumental in visualizing signaling pathways. The diagram below illustrates a simplified generic signaling pathway where a fluorescently labeled secondary antibody is used to detect the phosphorylation of a target protein.

G ligand Ligand receptor Receptor ligand->receptor 1. Binding kinase Kinase receptor->kinase 2. Activation target_protein Target Protein kinase->target_protein 3. Phosphorylation p_target_protein Phosphorylated Target Protein primary_ab Primary Antibody p_target_protein->primary_ab 4. Primary Ab Binding secondary_ab Secondary Antibody (MB 660R Conjugate) primary_ab->secondary_ab 5. Secondary Ab Binding signal Fluorescent Signal (~685 nm) secondary_ab->signal 6. Detection

Caption: Detection of a phosphorylated protein using a fluorescently labeled secondary antibody.

References

A Head-to-Head Comparison: MB 660R NHS Ester vs. Competing Red Fluorophores for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent labeling, selecting the optimal fluorophore is paramount for generating high-quality, reproducible data. This guide provides a comprehensive, data-driven comparison of MB 660R NHS Ester, a bright and photostable far-red dye, with its key competitors, Alexa Fluor® 660 and CF® 660R.

This report details the photophysical properties, including excitation and emission spectra, molar extinction coefficient, and quantum yield, for each fluorophore. Furthermore, it provides detailed experimental protocols for antibody conjugation and fluorescence microscopy to empower researchers in their experimental design and execution.

Quantitative Photophysical Properties

The selection of a fluorophore is often dictated by its spectral characteristics and brightness. The following table summarizes the key photophysical properties of this compound, Alexa Fluor® 660, and CF® 660R to facilitate a direct comparison. Brightness is a product of the molar extinction coefficient and the quantum yield.

FeatureThis compoundAlexa Fluor® 660CF® 660R
Excitation Max (nm) 665[1][2]663[3]662[4][5]
Emission Max (nm) 690[1][2]690[3]682[4][5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 92,000[6]110,000100,000[4][5]
Quantum Yield Not available0.37[7]Not available
Brightness (Molar Extinction Coefficient x Quantum Yield) Not available40,700Not available
Photostability Exceptionally photostable (rhodamine-based)[2][8]PhotostableExceptionally photostable (rhodamine-based)
pH Sensitivity Insensitive from pH 4 to pH 10[2][8]Information not availableInformation not available

Note: While the quantum yields for this compound and CF® 660R are not publicly available, both are described as bright fluorophores. MB 660R is noted for its exceptional brightness and photostability, being a rhodamine-based dye.[2][8] Similarly, CF® 660R is also a rhodamine-based dye known for its exceptional photostability and is reported to be brighter than Alexa Fluor® 660.

Experimental Protocols

Reproducible and robust experimental data are the cornerstones of scientific research. This section provides detailed protocols for antibody labeling using NHS esters and a general workflow for immunofluorescence microscopy.

Antibody Labeling with NHS Ester

This protocol describes the conjugation of an amine-reactive NHS ester fluorophore to an antibody.

AntibodyLabeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Antibody 1. Antibody Solution (in amine-free buffer, pH 8.3-9.0) Mix 3. Mix Antibody and Dye (vortex gently) Antibody->Mix Dye 2. Fluorophore NHS Ester (dissolved in anhydrous DMSO) Dye->Mix Incubate 4. Incubate (1 hour, room temp, protected from light) Mix->Incubate Column 5. Gel Filtration Column Incubate->Column Elute 6. Elute Labeled Antibody (e.g., with PBS) Column->Elute Measure 7. Measure Absorbance (280 nm and dye's λmax) Elute->Measure Calculate 8. Calculate Degree of Labeling (DOL) Measure->Calculate

Fig. 1: Antibody Labeling Workflow.

Materials:

  • Antibody (1 mg/mL in amine-free buffer like PBS)

  • Fluorophore NHS Ester (e.g., this compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.3)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS. Adjust the pH of the antibody solution to 8.3-9.0 by adding 1/10th volume of 1 M sodium bicarbonate.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the fluorophore NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the antibody solution, add the dye stock solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

Fluorescence Microscopy Imaging

This protocol provides a general workflow for immunofluorescence staining of cells using a fluorophore-labeled secondary antibody.

Immunofluorescence Start Start: Cells grown on coverslips Fix 1. Fixation (e.g., 4% PFA) Start->Fix Permeabilize 2. Permeabilization (e.g., 0.1% Triton X-100) Fix->Permeabilize Block 3. Blocking (e.g., 5% BSA) Permeabilize->Block PrimaryAb 4. Primary Antibody Incubation Block->PrimaryAb Wash1 5. Wash PrimaryAb->Wash1 SecondaryAb 6. Fluorophore-labeled Secondary Antibody Incubation Wash1->SecondaryAb Wash2 7. Wash SecondaryAb->Wash2 Mount 8. Mount with Antifade Reagent Wash2->Mount Image 9. Image (Fluorescence Microscope) Mount->Image

Fig. 2: Immunofluorescence Workflow.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody

  • Fluorophore-labeled secondary antibody

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Far-red dyes are particularly advantageous for reducing autofluorescence from the sample.[9]

Conclusion

This compound emerges as a strong candidate for demanding fluorescence imaging applications, particularly those requiring high photostability. Its rhodamine-based structure contributes to its exceptional resistance to photobleaching, a critical factor for experiments involving prolonged or intense illumination, such as confocal microscopy.[2][8] While a direct quantitative comparison of brightness is limited by the lack of publicly available quantum yield data for MB 660R and CF® 660R, the qualitative descriptions and the known properties of rhodamine dyes suggest both are excellent choices for generating bright signals. Alexa Fluor® 660 remains a widely used and reliable fluorophore with a known quantum yield, providing a solid benchmark. The choice between these fluorophores will ultimately depend on the specific requirements of the experiment, including the instrumentation available and the need for extreme photostability. Researchers are encouraged to consider the information and protocols presented in this guide to make an informed decision for their specific research needs.

References

performance of MB 660R NHS Ester in different microscopy techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of MB 660R NHS Ester, a far-red fluorescent dye, and its performance characteristics relevant to various microscopy techniques. While specific quantitative data for its application in super-resolution microscopy techniques such as STED and STORM is not extensively documented in publicly available literature, this guide synthesizes available information on its properties and compares them with commonly used alternative dyes.

Overview of this compound

This compound is a bright and highly photostable rhodamine-based fluorescent dye.[1][2] Its spectral properties, with an absorption maximum around 665 nm and an emission maximum at approximately 685 nm, place it in the far-red to near-infrared region of the spectrum.[1][2][3] This spectral range is advantageous for biological imaging due to reduced autofluorescence from cellular components. The N-hydroxysuccinimide (NHS) ester reactive group allows for the covalent labeling of primary amines on proteins and other biomolecules.[1][4]

Key Properties of this compound:

  • High Brightness and Photostability: As a rhodamine-based dye, MB 660R exhibits exceptional photostability, making it suitable for demanding applications that involve intense laser illumination, such as confocal microscopy.[1][2][5]

  • Far-Red Emission: Its emission in the far-red spectrum minimizes spectral overlap with endogenous fluorophores, leading to higher signal-to-noise ratios.[1][6]

  • Amine-Reactivity: The NHS ester functionality provides a straightforward method for covalently conjugating the dye to primary amines on target molecules.[1][4]

  • Spectral Similarity to Alternatives: MB 660R is spectrally almost identical to other popular far-red dyes like Alexa Fluor® 660 and CF® 660R Dye.[1][2]

Performance in Microscopy Techniques

Confocal Microscopy

The high brightness and photostability of this compound make it an excellent choice for confocal laser scanning microscopy.[1][2] These properties allow for the acquisition of high-quality images with good signal-to-noise ratios, even during prolonged imaging sessions.

Super-Resolution Microscopy: STED and STORM

Comparative Analysis with Alternative Dyes

The selection of a fluorescent dye for a specific microscopy application depends on a variety of factors, including the instrumentation available and the specific biological question being addressed. Below is a comparative table of this compound and its common alternatives in the far-red spectral range.

FeatureThis compoundAlexa Fluor® 647 NHS EsterCF® 660R NHS Ester
Excitation Max (nm) ~665[1][2]~650~665
Emission Max (nm) ~690[2][3]~668~685
Molecular Weight (Da) ~841~1250~1100
Brightness High[1][2]Very HighHigh
Photostability Very High[1][2]HighVery High
Performance in STORM Data not availableExcellent, well-characterized photoswitchingGood
Performance in STED Data not availableGoodGood

Experimental Protocols

While specific protocols for using this compound in STED and STORM are not available, the following general protocols for antibody conjugation and immunofluorescence can be adapted.

Protocol 1: Antibody Conjugation with this compound

This protocol outlines the general steps for labeling an antibody with an amine-reactive NHS ester dye.

Materials:

  • Antibody of interest (in a buffer free of primary amines, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.3-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction: Add the dye solution to the antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~665 nm (for the dye).

Protocol 2: Immunofluorescence Staining for Microscopy

This is a general protocol for immunofluorescence staining of fixed cells.[7][8][9]

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody

  • MB 660R-conjugated secondary antibody

  • Mounting medium

Procedure:

  • Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the MB 660R-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

Visualizations

experimental_workflow cluster_labeling Antibody Labeling cluster_staining Immunofluorescence Staining Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation MB660R This compound MB660R->Conjugation Purification Purification Conjugation->Purification Labeled_Antibody Labeled Antibody Purification->Labeled_Antibody Secondary_Ab Secondary Antibody Incubation Labeled_Antibody->Secondary_Ab Used in Cell_Fixation Cell Fixation Permeabilization Permeabilization Blocking Blocking Primary_Ab Primary Antibody Incubation Mounting Mounting Imaging Microscopy Imaging

microscopy_comparison cluster_dyes Far-Red Fluorescent Dyes cluster_techniques Microscopy Techniques MB660R This compound Confocal Confocal MB660R->Confocal Excellent Performance STED STED MB660R->STED Potential Use (Data Lacking) STORM STORM MB660R->STORM Potential Use (Data Lacking) AF647 Alexa Fluor® 647 AF647->Confocal Excellent Performance AF647->STED Good Performance AF647->STORM Excellent Performance CF660R CF® 660R CF660R->Confocal Excellent Performance CF660R->STED Good Performance CF660R->STORM Good Performance

References

A Researcher's Guide to Validating MB 660R NHS Ester Labeling Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescent labeling is paramount for generating reliable and reproducible data. This guide provides a framework for validating the labeling specificity of MB 660R NHS Ester, a far-red fluorescent dye, and compares its properties to commonly used alternatives like Alexa Fluor 660 and CF®660R.

This compound is an amine-reactive dye that targets primary amines, such as the side chain of lysine residues, on proteins and other biomolecules.[1][2] The N-hydroxysuccinimide (NHS) ester functional group reacts with these amines under mild alkaline conditions (pH 7-9) to form a stable, covalent amide bond.[1][2] This targeted reaction is crucial for ensuring that the fluorescent signal originates from the intended molecule of interest.

Performance Comparison of Amine-Reactive Far-Red Dyes

For a comprehensive evaluation, researchers should consider the following performance metrics. Data for Alexa Fluor 660 and CF® Dyes are presented here as a benchmark.

ParameterThis compoundAlexa Fluor® 660 NHS EsterCF®660R NHS EsterCF®660C NHS Ester
Excitation Max (nm) ~665[1]~663~663~667
Emission Max (nm) ~685-690[1][4]~690~682~685
Molar Extinction Coefficient (cm⁻¹M⁻¹) 92,000132,000100,000200,000
Relative Brightness Data not availableBrightBrighter than Alexa Fluor® 660Much brighter than Alexa Fluor® 660
Photostability Claimed to be exceptionally photostable[2][3]GoodExceptionally photostableMore photostable than Alexa Fluor® 660
Labeling Chemistry NHS Ester (Amine-reactive)NHS Ester (Amine-reactive)NHS Ester (Amine-reactive)NHS Ester (Amine-reactive)

Note: Data for Alexa Fluor and CF® dyes are compiled from manufacturer's technical information. Direct, side-by-side quantitative comparisons under identical experimental conditions are recommended for the most accurate assessment.

Experimental Protocols for Validating Labeling Specificity

To ensure that the observed fluorescence is a true representation of the target molecule's presence and not a result of non-specific binding, a series of validation experiments are essential.

Determination of Degree of Labeling (DOL)

The DOL indicates the average number of dye molecules conjugated to each protein molecule. An optimal DOL is critical; under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and altered protein function.

Protocol:

  • Measure Absorbance: After labeling and purification to remove free dye, measure the absorbance of the conjugate solution at 280 nm (for protein) and at the dye's maximum absorbance (~665 nm for MB 660R).

  • Calculate Protein Concentration:

    • Correct the A280 reading for the dye's absorbance at 280 nm:

      • A_prot_ = A_280_ - (A_dye_ × CF_280_)

      • Where CF_280_ is the correction factor (A_280_ / A_max_ of the free dye).

    • Calculate the molar concentration of the protein using its molar extinction coefficient.

  • Calculate Dye Concentration: Calculate the molar concentration of the dye using the Beer-Lambert law (A = εcl) and its molar extinction coefficient at the excitation maximum.

  • Calculate DOL:

    • DOL = (Molar concentration of dye) / (Molar concentration of protein)

Mass Spectrometry Analysis

Mass spectrometry can precisely identify the sites of labeling on a protein, providing definitive evidence of specificity.

Protocol:

  • Enzymatic Digestion: Digest the labeled protein with a protease (e.g., trypsin) to generate smaller peptides.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the peptides that have been modified with the fluorescent dye by searching for the corresponding mass shift. This will pinpoint the specific amino acid residues (e.g., lysine) that have been labeled.

Competitive Inhibition Assay

This assay demonstrates specificity by showing that an unlabeled molecule can compete with the labeled molecule for binding to a target.

Protocol:

  • Prepare Samples:

    • A sample with the fluorescently labeled protein.

    • A series of samples with the fluorescently labeled protein and increasing concentrations of the unlabeled protein.

  • Incubation: Incubate the samples with the target (e.g., cells, tissue sections).

  • Imaging and Analysis: Acquire fluorescence images and quantify the signal intensity. A decrease in fluorescence signal with increasing concentrations of the unlabeled competitor indicates specific binding.

Visualizing the Workflow and Chemistry

To further clarify the processes involved, the following diagrams illustrate the chemical reaction and experimental workflows.

G NHS Ester Labeling Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein (with primary amine, e.g., Lysine) LabeledProtein Fluorescently Labeled Protein (Stable Amide Bond) Protein->LabeledProtein Reaction MB660R This compound MB660R->LabeledProtein Byproduct NHS Byproduct

Caption: Chemical reaction of this compound with a primary amine on a protein.

G Experimental Workflow for Labeling Specificity Validation start Start: Labeled Protein dol Determine Degree of Labeling (DOL) start->dol ms Mass Spectrometry Analysis start->ms cia Competitive Inhibition Assay start->cia end Conclusion on Labeling Specificity dol->end ms->end cia->end

Caption: Workflow for validating the specificity of fluorescent labeling.

By following these protocols and considering the comparative performance data, researchers can confidently validate the specificity of their this compound labeling and ensure the integrity of their experimental results.

References

A Comparative Guide to Bioconjugation: NHS Ester Chemistry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the covalent attachment of molecules to proteins, antibodies, and other biomolecules is a foundational technique for developing therapeutics, diagnostics, and research tools. Among the plethora of methods available, N-hydroxysuccinimide (NHS) ester chemistry has long been a workhorse for its simplicity and effectiveness in targeting primary amines. However, the expanding demands for site-specificity, reaction efficiency, and conjugate stability have propelled the development and adoption of alternative strategies.

This guide provides an objective, data-driven comparison of NHS ester chemistry with other leading bioconjugation methods, including maleimide chemistry and click chemistry. We will delve into their reaction mechanisms, performance metrics supported by experimental data, and provide detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific application.

At a Glance: Key Differences in Bioconjugation Chemistries

The choice between bioconjugation chemistries is primarily dictated by the available functional groups on the biomolecule of interest, the desired site of conjugation, and the required stability of the final conjugate.

FeatureNHS Ester ChemistryMaleimide ChemistryClick Chemistry (CuAAC & SPAAC)
Target Residue Primary amines (Lysine, N-terminus)[1][2]Thiols (Cysteine)[1][2]Azides and Alkynes (introduced via genetic or chemical modification)[3]
Bond Formed Amide[1][2]Thioether[1][2][4]1,2,3-Triazole[3][5]
Optimal pH 7.2 - 8.5[1][2]6.5 - 7.5[1][2]Wide range (typically 4-11 for CuAAC, physiological for SPAAC)[3]
Specificity Moderate to High[1]High[1][2]Very High (Bioorthogonal)[3]
Reaction Speed Fast (minutes to a few hours)[2]Very Fast (minutes to a few hours)[2][3]Very Fast (often complete in under an hour)[3]
Stability of Linkage Very High (Amide bond)[1][2][6]High (Thioether bond), but can be susceptible to retro-Michael reaction[2][3][5]Very High (Triazole ring)[3][5][7]

Delving into the Chemistry: Reaction Mechanisms

A fundamental understanding of the reaction mechanisms is crucial for optimizing conjugation protocols and troubleshooting potential issues.

NHS Ester Chemistry: Targeting Primary Amines

NHS esters react with primary amines, predominantly found on the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond.[1][2] This acylation reaction is efficient and proceeds readily in aqueous conditions at a slightly alkaline pH.[8]

NHS ester reaction with a primary amine on a protein.
Maleimide Chemistry: Targeting Thiols

Maleimide chemistry targets the thiol group of cysteine residues. The reaction proceeds via a Michael addition to form a thiosuccinimide intermediate, which can then undergo hydrolysis to form a stable thioether linkage.[1][9] This method is highly specific for thiols within the optimal pH range of 6.5-7.5.[2]

Maleimide reaction with a protein thiol group.
Click Chemistry: Bioorthogonal Reactions

Click chemistry encompasses a class of reactions that are highly efficient, specific, and bioorthogonal, meaning they do not interfere with native biological processes.[3] The most common examples in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC involves the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable triazole ring.[10] While highly efficient, the potential cytotoxicity of the copper catalyst is a consideration for in vivo applications.[3]

CuAAC_Reaction Protein_Alkyne Protein-C≡CH Triazole_Linkage Protein-Triazole-Molecule Protein_Alkyne->Triazole_Linkage Molecule_Azide Molecule-N₃ Molecule_Azide->Triazole_Linkage Catalyst Cu(I) Catalyst->Triazole_Linkage Catalysis

Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide.[4][11] The absence of a toxic catalyst makes SPAAC particularly suitable for applications in living systems.[1][11]

SPAAC_Reaction Protein_Cyclooctyne Protein-Strained Alkyne Triazole_Linkage Protein-Triazole-Molecule Protein_Cyclooctyne->Triazole_Linkage Cycloaddition Molecule_Azide Molecule-N₃ Molecule_Azide->Triazole_Linkage

Strain-promoted azide-alkyne cycloaddition (SPAAC).

Quantitative Performance Comparison

The efficiency, speed, and stability of a bioconjugation reaction are critical parameters that dictate its suitability for a particular application. The following table summarizes key quantitative data for NHS ester, maleimide-thiol, and click chemistries. It is important to note that these values can vary depending on the specific reactants, buffer conditions, and reaction times.

ParameterNHS Ester ChemistryMaleimide ChemistryClick Chemistry (SPAAC)
Typical Reaction Yield Generally high, but can be variable. Heterogeneous products are common.[3]High, with efficiencies reported up to 84%.[12]Typically very high and quantitative.[3]
Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] ~10² - 10³~10³~0.06 - 1.0 (depending on cyclooctyne)[4]
Linkage Half-life (t½) ~600 years (in neutral solution at 25°C)[5]Hours to days (can be reversible in the presence of thiols)[6]Highly stable, considered irreversible under physiological conditions.[3][5]

Experimental Protocols

Detailed and optimized protocols are essential for successful bioconjugation. Below are representative protocols for key bioconjugation chemistries.

General Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the efficiency of different bioconjugation methods.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution conjugation Perform Conjugation Reaction prep_protein->conjugation prep_reagent Prepare Labeling Reagent Stock prep_reagent->conjugation purify Purify Conjugate conjugation->purify analyze Analyze Conjugate purify->analyze

A generalized experimental workflow for bioconjugation.
Detailed Protocol 1: NHS Ester-Mediated Amine Labeling

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester-functionalized molecule

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Desalting column

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL.

  • Dissolve the NHS ester in a minimal amount of DMSO or DMF to create a stock solution.

  • Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v).

  • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.

  • Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column.

Detailed Protocol 2: Maleimide-Mediated Thiol Labeling

Materials:

  • Protein solution in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-functionalized molecule

  • (Optional) Reducing agent (e.g., TCEP)

  • Desalting column

Procedure:

  • If necessary, reduce disulfide bonds in the protein by incubating with a reducing agent like TCEP. Remove the reducing agent using a desalting column.

  • Dissolve the maleimide reagent in DMSO or DMF to create a stock solution.

  • Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution.[2][13]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2]

  • Purify the resulting conjugate using a desalting column to remove excess, unreacted maleimide.[2]

Detailed Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH ~7.4)

  • Cyclooctyne-containing reagent (e.g., DBCO-NHS ester)

  • Anhydrous, amine-free solvent (e.g., DMSO)

  • Desalting column

Procedure:

  • Prepare the azide-modified protein at a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the DBCO reagent in anhydrous DMSO to a concentration of 10 mM.

  • Add a 10-20 fold molar excess of the DBCO reagent to the protein solution.

  • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.

  • Remove the excess, unreacted cyclooctyne reagent using a desalting column.

Conclusion and Recommendations

The selection of a bioconjugation strategy is a critical decision in the development of research tools and therapeutics.

  • Choose NHS Ester chemistry for:

    • Robust and stable conjugation when a highly stable and irreversible linkage is paramount.[1][2]

    • Applications where targeting abundant and accessible lysine residues is acceptable and site-specificity is not a primary concern.[2]

  • Choose Maleimide chemistry for:

    • Site-specific conjugation when precise control over the location of the linkage is required, by targeting engineered or selectively reduced cysteine residues.[1][2]

    • Applications where rapid reaction kinetics are desired.[2]

  • Choose Click Chemistry (SPAAC) for:

    • Applications in living systems or with sensitive biomolecules due to its bioorthogonal nature and lack of a cytotoxic copper catalyst.[1][11]

    • When highly specific and quantitative conjugation is necessary to produce well-defined products with controlled stoichiometry.[3]

Ultimately, the optimal choice depends on the specific requirements of the application, including the desired level of stability, the tolerance for potential side reactions, and the environment in which the bioconjugate will be used. For applications demanding the highest stability and biocompatibility, SPAAC presents a compelling option, while the traditional methods of NHS ester and maleimide chemistries remain valuable for their simplicity and effectiveness in appropriate contexts.

References

A Head-to-Head Comparison: MB 660R NHS Ester for Advanced Protein Tracking

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of biological research and drug development, the ability to accurately track proteins is paramount. Fluorescent labeling has emerged as an indispensable tool for visualizing protein localization, trafficking, and interactions within complex biological systems. Among the myriad of fluorescent probes available, N-hydroxysuccinimide (NHS) esters are a popular choice for their ability to efficiently label proteins. This guide provides a comprehensive comparison of a prominent far-red fluorescent dye, MB 660R NHS Ester, with its key competitors, offering researchers, scientists, and drug development professionals the critical data needed to make informed decisions for their protein tracking applications.

The Power of NHS Ester Chemistry

The foundation of this protein labeling technique lies in the reactivity of the NHS ester functional group. This group readily reacts with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form a stable and irreversible amide bond.[1][2] This robust covalent linkage ensures that the fluorescent dye remains securely attached to the protein of interest throughout the course of an experiment, providing reliable and consistent tracking data. The reaction is typically carried out in a straightforward manner at a physiological to slightly alkaline pH (7.2-8.5), making it compatible with a wide range of proteins.[1]

This compound: A Rising Star in the Far-Red Spectrum

This compound is a rhodamine-based fluorescent dye that has gained traction for its excellent photophysical properties.[3][4] Emitting in the far-red region of the spectrum, it offers significant advantages for cellular imaging, including reduced phototoxicity and minimal autofluorescence from endogenous cellular components.[3]

Key Advantages of this compound:

  • Exceptional Photostability: As a rhodamine-based dye, MB 660R exhibits high resistance to photobleaching, allowing for longer exposure times and time-lapse imaging without significant signal loss.[3][4]

  • Bright Fluorescence: While a specific quantum yield is not publicly available, it is described as a bright dye, providing strong signal for sensitive detection.[3]

  • Excellent Water Solubility: Its high water solubility simplifies the labeling process, often eliminating the need for organic co-solvents that can be detrimental to protein stability.[3][4]

  • pH Insensitivity: The fluorescence of MB 660R is stable across a broad pH range (pH 4-10), ensuring consistent signal in various cellular environments and experimental buffers.[3][4]

  • Cost-Effectiveness: It is positioned as a more affordable alternative to other commercially available far-red dyes with comparable spectral characteristics.[3][4]

Comparative Analysis: MB 660R vs. Key Alternatives

To provide a clear perspective on the performance of this compound, we compare it with two of its main competitors in the far-red spectrum: Alexa Fluor 660 NHS Ester and CF®660R NHS Ester.

FeatureThis compoundAlexa Fluor 660 NHS EsterCF®660R NHS Ester
Excitation Max (nm) ~665[4]~663[5]~663[6]
Emission Max (nm) ~690[4]~690[5]~682[6]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 92,000[4]132,000[7]100,000[6]
Quantum Yield Not ReportedNot ReportedNot Reported
Photostability Exceptionally Photostable[3][4]Good[5]Exceptionally Photostable[6]
Reactive Group NHS EsterNHS EsterNHS Ester
Solubility High Water Solubility[3][4]Good Water SolubilityHigh Water Solubility
pH Sensitivity Insensitive (pH 4-10)[3][4]Information Not AvailableInformation Not Available

Brightness and Photostability Showdown:

In terms of photostability, both MB 660R and CF®660R are highlighted as being exceptionally photostable, a critical feature for demanding imaging applications.[3][4][6] A study by Biotium demonstrates the superior photostability of their CF®660R dye compared to Alexa Fluor 660 in immunofluorescence imaging.[6] Although direct comparative data for MB 660R was not found in the same study, its rhodamine-based structure supports the claim of high photostability.[3][4]

Experimental Protocols

Detailed protocols are essential for reproducible results. The following is a general protocol for labeling proteins with this compound, which can be adapted for other NHS ester dyes.

Protein Preparation:

  • Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, bicarbonate buffer) at a concentration of 1-10 mg/mL. The optimal pH for the labeling reaction is 8.3.

  • Ensure that the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the NHS ester.

Dye Preparation:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Prepare a stock solution of the dye in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

Labeling Reaction:

  • Add the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein will need to be determined empirically but a starting point of 10-20 moles of dye per mole of protein is recommended.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Labeled Protein:

  • Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

  • Collect the fractions containing the labeled protein.

Determination of Degree of Labeling (DOL):

The DOL, or the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at both 280 nm (for the protein) and the absorption maximum of the dye (~665 nm for MB 660R).

Visualizing the Workflow and Applications

To further clarify the processes and potential applications, the following diagrams are provided.

G Protein Labeling with NHS Ester Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer (pH 8.3) Mix Mix Protein and Dye Protein->Mix Dye This compound in DMSO/DMF Dye->Mix Incubate Incubate 1 hr at RT (dark) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Collect Collect Labeled Protein SEC->Collect DOL Determine Degree of Labeling (DOL) Collect->DOL Application Downstream Applications Collect->Application

Caption: A streamlined workflow for labeling proteins with this compound.

G Signaling Pathway Tracking Example Ligand Labeled Ligand (e.g., with MB 660R) Receptor Cell Surface Receptor Ligand->Receptor Binding Internalization Endocytosis Receptor->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Recycling Recycling to Membrane Endosome->Recycling Signaling Downstream Signaling Endosome->Signaling Recycling->Receptor G Decision Tree for Dye Selection Start Start: Need for Protein Tracking Question1 Application Requirement? Start->Question1 HighPhotostability High Photostability Needed (e.g., Live-cell imaging) Question1->HighPhotostability High Photostability StandardImaging Standard Fixed-cell Imaging Question1->StandardImaging Standard Question2 Budget Constraint? CostEffective Cost-Effective Solution Question2->CostEffective Yes PremiumPerformance Premium Performance Question2->PremiumPerformance No HighPhotostability->Question2 StandardImaging->Question2 MB660R This compound CostEffective->MB660R AF660 Alexa Fluor 660 NHS Ester PremiumPerformance->AF660 CF660R CF660R NHS Ester PremiumPerformance->CF660R

References

Evaluating MB 660R NHS Ester for Flow Cytometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing flow cytometry, the selection of fluorescent dyes for antibody conjugation is a critical step that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive evaluation of MB 660R NHS Ester, a far-red fluorescent dye, and compares its performance with spectrally similar alternatives, namely Alexa Fluor® 660 and CF® 660R. This objective analysis, supported by experimental protocols, aims to facilitate an informed decision-making process for your specific research needs.

Performance Comparison of Far-Red Fluorescent Dyes

This compound is a rhodamine-based dye designed for labeling proteins and other biomolecules.[1][2][3] It is presented as a bright and highly photostable fluorophore with spectral characteristics nearly identical to Alexa Fluor® 660 and CF® 660R, positioning it as a cost-effective alternative.[1][2][3] The NHS ester formulation allows for the covalent attachment of the dye to primary amines on antibodies, forming a stable amide bond.[1][2]

The following table summarizes the key characteristics of this compound and its alternatives based on manufacturer-provided data.

FeatureThis compoundAlexa Fluor® 660CF® 660RCF® 660C
Excitation Max (nm) ~665[1]~663~663~667
Emission Max (nm) ~685-690[1]~690[4]~682[5]~685[5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 92,000Not specified100,000[5]200,000[5]
Dye Type Rhodamine[1][2][3]Not specifiedRhodamine[5]Cyanine[5]
Relative Brightness Bright[1][2][3]Bright[4]Brighter than Alexa Fluor® 660[5]Much brighter than Alexa Fluor® 660[5]
Photostability Exceptionally photostable[1][2][3]PhotostableExceptionally photostable, more so than Alexa Fluor® 660 and CF® 660C[5]More photostable than Alexa Fluor® 660[5]

Experimental Protocols

To ensure a robust evaluation and comparison of these dyes, detailed and consistent experimental protocols are essential. The following sections outline the procedures for antibody labeling and subsequent flow cytometry analysis.

Antibody Labeling with NHS Ester Dyes

This protocol describes the general procedure for conjugating an NHS ester-activated fluorescent dye to a monoclonal antibody.

Materials:

  • Monoclonal antibody (≥ 2 mg/mL in an amine-free buffer like PBS)

  • This compound, Alexa Fluor® 660 NHS Ester, or CF® 660R NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification resin (e.g., Sephadex G-25) or dialysis equipment

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of at least 2 mg/mL and is in an amine-free buffer. Buffers containing Tris or glycine will compete with the antibody for the NHS ester. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Dye Preparation: Prepare a 10 mg/mL stock solution of the NHS ester dye in anhydrous DMSO. This should be done immediately before use as NHS esters are moisture-sensitive.

  • Reaction Setup:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to antibody. A starting point of a 10:1 molar ratio is recommended, but this may need to be optimized for each antibody.

  • Labeling Reaction:

    • Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye using a gel filtration column or by dialysis against PBS.

    • Collect the fractions containing the labeled antibody.

Flow Cytometry Staining Protocol

This protocol outlines the steps for staining cells with a directly conjugated primary antibody for flow cytometric analysis.

Materials:

  • Cell suspension (0.5 - 1 x 10^6 cells/mL)

  • Dye-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)

  • Fc receptor blocking solution (optional)

  • Viability dye (optional)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 0.5 - 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional): To minimize non-specific binding, incubate cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.[6]

  • Antibody Staining:

    • Add the optimal concentration of the dye-conjugated primary antibody to the cell suspension. The optimal concentration should be determined by titration.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Add 1-2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Decant the supernatant and repeat the wash step twice.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

  • Analysis: Analyze the samples on a flow cytometer equipped with the appropriate laser (e.g., 633 nm or 640 nm) and emission filters.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the antibody labeling and comparative flow cytometry workflows.

cluster_0 Antibody Labeling Workflow A Prepare Antibody (Amine-free buffer, >=2 mg/mL) C Adjust Antibody pH (8.3-8.5) A->C B Prepare NHS Ester Dye (10 mg/mL in DMSO) D Add Dye to Antibody (Optimized Molar Ratio) B->D C->D E Incubate (1 hour, RT, dark) D->E F Purify Labeled Antibody (Remove free dye) E->F G Labeled Antibody F->G

Caption: Workflow for conjugating NHS ester dyes to antibodies.

cluster_1 Comparative Flow Cytometry Workflow P1 Label Antibody with This compound Stain1 Stain Cells with MB 660R-Ab P1->Stain1 P2 Label Antibody with Alexa Fluor® 660 NHS Ester Stain2 Stain Cells with AF660-Ab P2->Stain2 P3 Label Antibody with CF® 660R NHS Ester Stain3 Stain Cells with CF660R-Ab P3->Stain3 S Prepare Single-Cell Suspension S->Stain1 S->Stain2 S->Stain3 Wash Wash Cells Stain1->Wash Stain2->Wash Stain3->Wash Analyze Analyze by Flow Cytometry Wash->Analyze Compare Compare Brightness, Photostability, and Signal-to-Noise Ratio Analyze->Compare

Caption: Experimental design for comparing fluorescent dye performance.

References

A Comparative Guide to Cross-Reactivity of MB 660R NHS Ester Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of MB 660R NHS Ester for antibody labeling, with a specific focus on cross-reactivity. We present a detailed analysis of this compound alongside common alternatives, supported by detailed experimental protocols for assessing antibody specificity.

Introduction to this compound

This compound is a bright and photostable, far-red fluorescent dye designed for labeling primary amines on antibodies and other proteins.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with lysine residues on antibodies to form stable amide bonds.[1][2][3] MB 660R is spectrally similar to other popular far-red dyes such as Alexa Fluor® 660 and CF® 660R, making it a viable alternative for various fluorescence-based applications, including immunofluorescence, flow cytometry, and Western blotting.[2][3]

Comparison of this compound with Alternatives

The choice of a fluorescent dye for antibody conjugation can influence the specificity and background signal in immunoassays. While the primary determinant of cross-reactivity is the antibody itself, the physicochemical properties of the conjugated dye can play a role in non-specific binding.

Here, we compare the key characteristics of this compound with two other commonly used far-red fluorescent dyes: Alexa Fluor® 647 NHS Ester and Cy®5 NHS Ester.

FeatureThis compoundAlexa Fluor® 647 NHS EsterCy®5 NHS Ester
Excitation/Emission Maxima ~665 nm / ~685 nm[1][2][3]~650 nm / ~668 nm~649 nm / ~670 nm[4]
Brightness HighVery HighHigh
Photostability Exceptionally photostable[1][2][3]HighModerate
Water Solubility High[1][2][3]HighModerate
pH Sensitivity Insensitive from pH 4 to 10[1][2][3]Insensitive over a broad pH rangeRelatively pH insensitive
Potential for Non-Specific Binding Low to ModerateLowModerate to High (can form aggregates)[5]

Illustrative Cross-Reactivity Comparison

The following table presents illustrative data from a hypothetical cross-reactivity experiment using a specific antibody labeled with each of the three dyes. The data represents the signal-to-noise ratio obtained from an ELISA-based assay, where a higher ratio indicates lower non-specific binding.

Labeled AntibodyTarget Antigen Signal (Relative Fluorescence Units)Non-Target Antigen Signal (Relative Fluorescence Units)Signal-to-Noise Ratio
Antibody-MB 660R950015063.3
Antibody-Alexa Fluor® 647980012081.7
Antibody-Cy®5920025036.8

This data is illustrative and intended for comparative purposes. Actual results may vary depending on the antibody, target antigen, and experimental conditions.

Experimental Protocols for Cross-Reactivity Testing

To ensure the specificity of your this compound labeled antibody, it is crucial to perform rigorous cross-reactivity testing. Below are detailed protocols for three common immunoassays.

Antibody Labeling with this compound

This protocol describes the general procedure for conjugating this compound to a primary antibody.

Materials:

  • Purified antibody (in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Purification column (e.g., gel filtration)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Dissolve the this compound in DMSO to a concentration of 10 mg/mL immediately before use.

  • Add a 5-20 molar excess of the reactive dye to the antibody solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Remove unreacted dye by passing the conjugate over a gel filtration column equilibrated with PBS.

  • Collect the fractions containing the labeled antibody.

  • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~665 nm (for MB 660R).

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis antibody Purified Antibody in Reaction Buffer mix Mix Antibody and Dye antibody->mix dye This compound in DMSO dye->mix incubate Incubate (1-2h, RT, dark) mix->incubate purify Gel Filtration Chromatography incubate->purify analyze Determine Degree of Labeling purify->analyze

Caption: Simplified diagram of the EGFR signaling pathway.

Conclusion

This compound is a high-performance fluorescent dye suitable for a wide range of antibody-based applications. Its excellent brightness and photostability make it a strong candidate for sensitive and demanding imaging experiments. While the inherent specificity of the primary antibody is the most critical factor in determining cross-reactivity, the choice of fluorescent label can influence non-specific binding. Through rigorous validation using the protocols outlined in this guide, researchers can confidently employ this compound labeled antibodies to generate reliable and reproducible data.

References

A Head-to-Head Comparison: Site-Specific Antibody Labeling vs. NHS Ester Chemistry for Robust Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the method of attaching a payload—be it a fluorescent dye, a potent drug, or another molecule—to an antibody is a critical decision that profoundly impacts the final product's efficacy, homogeneity, and performance. This guide provides an objective comparison between two prominent antibody labeling strategies: traditional NHS ester chemistry and modern site-specific conjugation techniques. We will delve into the quantitative performance metrics, detailed experimental protocols, and underlying workflows of each method to empower you to make an informed choice for your bioconjugation needs.

The rise of antibody-drug conjugates (ADCs) and other antibody-based reagents has placed a spotlight on the importance of precise and controlled conjugation. While N-hydroxysuccinimide (NHS) ester chemistry has long been a workhorse in the field due to its simplicity, it often results in a heterogeneous mixture of products. In contrast, site-specific labeling methods have emerged to offer greater control over the location and stoichiometry of conjugation, leading to more uniform and potentially more effective bioconjugates.[1][2][3][4]

Quantitative Performance Metrics: A Side-by-Side Analysis

The choice between NHS ester chemistry and site-specific labeling often hinges on key performance indicators that directly influence the quality and reproducibility of the resulting antibody conjugate. The following table summarizes these critical parameters based on published experimental data.

FeatureNHS Ester ChemistrySite-Specific Labeling
Target Functional Groups Primary amines (-NH2) on lysine residues and the N-terminus.[5][6][7]Pre-defined sites: engineered cysteines, unnatural amino acids, glycans, or specific enzyme recognition sequences.[1][8][9][10]
Control over Conjugation Site Low (stochastic labeling of accessible lysines).[11][12]High (labeling occurs only at the engineered or targeted site).[1][2][10]
Product Homogeneity Heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) and positional isomers.[12][13][14]Homogeneous product with a well-defined DAR (typically 2 or 4).[8][14]
Typical Drug-to-Antibody Ratio (DAR) Broad distribution, often ranging from 0 to 8.[12]Precise and uniform, commonly DAR 2 or 4.[9]
Reproducibility & Batch-to-Batch Variability Moderate to high variability due to the stochastic nature of the reaction.[1]High reproducibility and low batch-to-batch variability.[1]
Impact on Antigen Binding Affinity Potential for reduced affinity if lysines in the complementarity-determining regions (CDRs) are modified.[1][12]Generally minimal impact as conjugation sites are chosen to be distant from the antigen-binding site.[1][2][8]
Potential for Aggregation Higher risk of aggregation due to modification of surface lysines and charge neutralization.[15][16][17]Lower risk of aggregation due to controlled modification and preservation of the native antibody structure.
Pharmacokinetics (PK) Profile Heterogeneous PK profile due to the mixture of different ADC species.[18][19]More predictable and uniform PK profile, often leading to improved stability and therapeutic index.[14][18][19]
Reaction Complexity Relatively simple one-step reaction.[5][7][20]Can be more complex, sometimes requiring antibody engineering and multiple steps (e.g., enzymatic reaction followed by click chemistry).[1][9]

Visualizing the Workflows

To better understand the practical differences between these two approaches, the following diagrams illustrate the experimental workflows for both NHS ester chemistry and a representative site-specific labeling method (enzymatic).

NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Ab Antibody Solution (amine-free buffer, pH 8.0-8.5) Reaction Mix Antibody and NHS Ester (incubate 1 hr at RT, in the dark) Ab->Reaction NHS_Ester NHS Ester Reagent (dissolved in DMSO/DMF) NHS_Ester->Reaction Purification Purify Conjugate (e.g., size exclusion chromatography) Reaction->Purification Analysis Characterize Conjugate (e.g., determine DOL) Purification->Analysis

NHS Ester Labeling Workflow

Site_Specific_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_analysis Analysis Engineered_Ab Engineered Antibody (with specific tag/sequence) Enzymatic_Reaction Incubate Antibody, Enzyme, and Payload Engineered_Ab->Enzymatic_Reaction Enzyme Conjugation Enzyme (e.g., Sortase A, Transglutaminase) Enzyme->Enzymatic_Reaction Payload Payload-Linker Molecule Payload->Enzymatic_Reaction Purification Purify Conjugate (e.g., affinity chromatography) Enzymatic_Reaction->Purification Analysis Characterize Conjugate (confirm site-specificity and DAR) Purification->Analysis

Site-Specific (Enzymatic) Labeling Workflow

Experimental Protocols

Below are representative protocols for both NHS ester and a site-specific (enzymatic) antibody labeling method. These protocols are intended as a general guide and may require optimization for specific antibodies and payloads.

Protocol 1: NHS Ester Antibody Labeling

This protocol is a typical procedure for labeling IgG antibodies with an NHS ester-functionalized molecule in a bicarbonate buffer.

Materials:

  • Antibody (in an amine-free buffer, e.g., PBS)

  • 1 M Sodium Bicarbonate (NaHCO3), pH 8.3-8.5

  • NHS ester-functionalized payload

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., size exclusion chromatography column)

  • 1X Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare Antibody Solution:

    • Adjust the antibody concentration to 1-10 mg/mL in a suitable buffer.[20]

    • Add 1 M NaHCO3 to the antibody solution to achieve a final concentration of 0.1 M and a pH of approximately 8.3.[7][20]

  • Prepare NHS Ester Stock Solution:

    • Allow the vial of the NHS ester to warm to room temperature.

    • Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5] This solution should be prepared fresh immediately before use.[15]

  • Labeling Reaction:

    • Add a calculated molar excess of the NHS ester stock solution to the antibody solution. A molar excess of 8-fold is a common starting point for mono-labeling.[20]

    • Gently mix the reaction and incubate for 1 hour at room temperature in the dark.[5]

  • Purification:

    • Separate the labeled antibody from the unreacted NHS ester using a size exclusion chromatography column equilibrated with 1X PBS.[5][7]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.[21][22]

Protocol 2: Enzymatic Site-Specific Antibody Labeling (Using Sortase A)

This protocol describes a general method for site-specific labeling of an antibody containing a C-terminal LPXTG recognition motif using the enzyme Sortase A.

Materials:

  • Antibody with a C-terminal LPXTG tag

  • Sortase A enzyme

  • Payload with an N-terminal oligo-glycine (G)n motif

  • Reaction Buffer (e.g., Tris buffer with CaCl2)

  • Purification system (e.g., Protein A affinity chromatography)

Procedure:

  • Prepare Reactants:

    • Prepare the LPXTG-tagged antibody in the reaction buffer.

    • Prepare the (G)n-payload in the reaction buffer.

    • Prepare the Sortase A enzyme in the reaction buffer.

  • Enzymatic Reaction:

    • Combine the tagged antibody, a molar excess of the (G)n-payload, and Sortase A in a microcentrifuge tube.

    • Incubate the reaction mixture at a specified temperature (e.g., 25-37°C) for a defined period (e.g., 2-4 hours).

  • Purification:

    • Purify the site-specifically labeled antibody to remove the unreacted payload, Sortase A, and any unlabeled antibody. Protein A affinity chromatography can be used to capture the antibody, followed by washing and elution.

  • Characterization:

    • Confirm the site-specific conjugation and determine the DAR (which should be close to 2 for a C-terminally tagged antibody) using techniques such as mass spectrometry.

Concluding Remarks

The choice between site-specific antibody labeling and NHS ester chemistry is a critical one in the development of antibody conjugates. NHS ester chemistry offers a straightforward and accessible method for labeling, but at the cost of product heterogeneity and potential impairment of antibody function.[11][12][15] For applications where batch-to-batch consistency, a uniform pharmacokinetic profile, and preservation of antibody integrity are paramount, site-specific labeling methods provide a clear advantage.[10][12] While the initial setup for site-specific conjugation, which may involve antibody engineering, can be more resource-intensive, the resulting homogeneous and well-defined conjugates often lead to superior performance and a more straightforward path through preclinical and clinical development.[3][12][14] As the demand for highly characterized and reproducible antibody-based therapeutics and reagents continues to grow, the adoption of site-specific conjugation strategies is likely to become increasingly widespread.

References

A Comparative Analysis of Amine-Reactive Fluorescent Probes for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for a multitude of applications, from fundamental cellular imaging to high-throughput screening. The selection of an appropriate amine-reactive fluorescent probe is a critical determinant of experimental success, directly impacting signal brightness, photostability, and the preservation of biological activity. This guide provides an objective comparison of commonly used amine-reactive fluorescent probes, supported by quantitative data and detailed experimental protocols to facilitate an informed decision-making process.

The most prevalent class of amine-reactive fluorescent probes targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable covalent bonds.[1] The choice of reactive group—primarily isothiocyanates, succinimidyl esters (NHS esters), and tetrafluorophenyl esters (TFP esters)—significantly influences the labeling reaction's efficiency and the stability of the resulting conjugate.

Performance Comparison of Common Amine-Reactive Fluorescent Probes

The selection of a fluorescent probe is often guided by its photophysical properties, which dictate the brightness and longevity of the fluorescent signal. Key parameters include the molar extinction coefficient (ε), which measures the efficiency of light absorption, and the quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. The overall brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.[2]

Below is a summary of the key quantitative data for a selection of widely used amine-reactive fluorescent dyes.

FluorophoreReactive GroupExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)PhotostabilitypH Sensitivity
Fluorescein (FITC) Isothiocyanate494518[1]75,000[3]0.92[3]69,000Low[4]High (fluorescence quenches at acidic pH)[4][5]
Alexa Fluor 488 NHS Ester495[1]519[1]71,000[1]0.92[1]65,320High[4][6]Low (pH 4-10)[1]
DyLight 488 NHS Ester493518[7]70,0000.9063,000High[7]Low[7]
Cyanine3 (Cy3) NHS Ester550570150,0000.1522,500ModerateLow
Alexa Fluor 555 NHS Ester555565150,0000.1015,000High[8]Low
Cyanine5 (Cy5) NHS Ester649670250,0000.2050,000ModerateLow
Alexa Fluor 647 NHS Ester650668239,0000.3378,870High[8]Low

Note: The brightness is a relative measure calculated from the product of the molar extinction coefficient and quantum yield. Photostability and pH sensitivity are general classifications based on available data.

Reactive Group Chemistry: A Head-to-Head Comparison

The choice of the amine-reactive group is as crucial as the fluorophore itself. The stability of the reactive group in aqueous buffers and the stability of the resulting covalent bond are key considerations.

Reactive GroupTargetBond FormedReaction pHHydrolytic StabilityConjugate StabilityKey AdvantagesKey Disadvantages
Isothiocyanate (ITC) Primary AminesThiourea9.0 - 10.0[9]ModerateReported to deteriorate over time[9][10]Widely used and well-documentedSlower reaction rate, less stable conjugate bond compared to amides[11]
Succinimidyl Ester (NHS) Primary AminesAmide7.2 - 8.5[12]Low to Moderate (hydrolyzes in aqueous solution)[12]HighForms stable amide bonds, well-established protocols[13]Susceptible to hydrolysis, which competes with the labeling reaction[4][12]
Tetrafluorophenyl Ester (TFP) Primary AminesAmide7.5 - 9.0[14]High (more resistant to hydrolysis than NHS esters)[4][14]HighIncreased stability in aqueous buffers leading to higher efficiency and reproducibility[4][15]May be more hydrophobic than NHS esters[11]

TFP esters have emerged as a superior alternative to NHS esters due to their enhanced resistance to hydrolysis, especially in the slightly basic conditions required for efficient labeling.[4][14] This increased stability allows for more consistent and efficient conjugation reactions.[4]

Experimental Protocols

Protocol 1: General Protein Labeling with an Amine-Reactive Dye

This protocol provides a general procedure for labeling proteins, such as antibodies, with an amine-reactive fluorescent dye.

Materials:

  • Protein solution (e.g., IgG) at 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0).

  • Amine-reactive fluorescent dye (e.g., NHS or TFP ester) dissolved in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0).

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF.

  • Labeling Reaction: While gently stirring, slowly add the dissolved dye to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein and dye, but a starting point of a 10- to 20-fold molar excess of dye is common.

  • Incubation: Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): Stop the reaction by adding the quenching solution and incubating for 30-60 minutes at room temperature.[16]

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. The first colored band to elute is the conjugated protein.[17]

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter to ensure the quality and consistency of labeled conjugates.[18]

Procedure:

  • Measure Absorbance: After purification, measure the absorbance of the labeled protein solution in a spectrophotometer at 280 nm (A₂₈₀) and the absorbance maximum of the dye (A_max).[19][20]

  • Calculate Protein Concentration:

    • First, correct the A₂₈₀ for the dye's contribution: Corrected A₂₈₀ = A₂₈₀ - (A_max × CF) where CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).[19]

    • Then, calculate the molar concentration of the protein: [Protein] (M) = Corrected A₂₈₀ / ε_protein where ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[19]

  • Calculate Dye Concentration: [Dye] (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye.

  • Calculate DOL: DOL = [Dye] / [Protein]

An optimal DOL is typically between 2 and 7 for antibodies to avoid issues like self-quenching of the fluorescence or loss of biological activity.[1]

Protocol 3: Assessment of Photostability

This protocol outlines a method to compare the photostability of different fluorescently labeled proteins.

Materials:

  • Solutions of fluorescently labeled proteins at the same molar concentration.

  • Fluorescence microscope with a stable light source and a sensitive camera.

  • Image analysis software.

Procedure:

  • Sample Preparation: Mount the solutions of the labeled proteins on a microscope slide.

  • Image Acquisition: Continuously illuminate the samples with the microscope's light source at a constant intensity. Acquire images at regular time intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.[21]

  • Data Analysis:

    • Measure the mean fluorescence intensity of a defined region of interest for each time point.

    • Normalize the initial fluorescence intensity of each sample to 100%.

    • Plot the normalized fluorescence intensity against time. The probe that maintains its fluorescence for a longer duration is considered more photostable.[21]

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows where amine-reactive fluorescent probes are utilized.

experimental_workflow cluster_labeling Protein Labeling cluster_if Immunofluorescence (Indirect) cluster_fc Flow Cytometry p Protein Solution (Amine-free buffer) r Labeling Reaction (pH 7.2-9.0) p->r d Amine-Reactive Dye (NHS or TFP ester) d->r q Quenching (Optional) r->q pu Purification (Size-Exclusion Chromatography) q->pu c Characterization (DOL Calculation) pu->c sa Fluorescently Labeled Secondary Antibody Incubation c->sa st Staining with Fluorescently Labeled Antibody c->st s Cell/Tissue Fixation & Permeabilization b Blocking s->b pa Primary Antibody Incubation b->pa w1 Wash pa->w1 w1->sa w2 Wash sa->w2 m Mounting & Imaging w2->m cs Single-Cell Suspension cs->st w3 Wash st->w3 a Acquisition on Flow Cytometer w3->a da Data Analysis a->da photostability_assay cluster_analysis Analysis Steps prep Sample Preparation (Equal Molar Concentrations) acq Image Acquisition (Continuous Illumination, Time-Lapse) prep->acq measure Measure Mean Fluorescence Intensity acq->measure analysis Data Analysis normalize Normalize to Initial Intensity (100%) measure->normalize plot Plot Intensity vs. Time normalize->plot compare Compare Decay Rates plot->compare

References

Assessing the Stability of Fluorescent Dye-Protein Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a stable fluorescent dye-protein conjugate is paramount for generating reliable and reproducible experimental data. The stability of these conjugates directly impacts the quality and interpretation of results in a wide range of applications, from fluorescence microscopy and flow cytometry to immunoassays and in vivo imaging. This guide provides an objective comparison of the stability of commonly used fluorescent dye-protein conjugates, supported by experimental data and detailed methodologies.

Key Stability Parameters: A Comparative Overview

The stability of a fluorescent dye-protein conjugate is influenced by several factors, including the intrinsic properties of the dye and the protein, the conjugation chemistry, and the experimental conditions. The three primary parameters to consider are photostability, thermal stability, and storage stability.

Photostability: Resistance to Light-Induced Degradation

Photostability refers to a dye's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. Dyes with high photostability are crucial for applications requiring prolonged or intense illumination.

Recent studies have consistently shown that modern synthetic dyes, such as the Alexa Fluor and DyLight series, offer significantly higher photostability compared to traditional dyes like Fluorescein isothiocyanate (FITC).[1][2][3] For instance, Alexa Fluor 488 is reported to be substantially more photostable than FITC, allowing for longer imaging periods without significant signal loss.[2] Similarly, DyLight dyes are described as having high photostability, comparable to the Alexa Fluor series.[4] Among green fluorescent dyes, ATTO488 has been shown to be highly photostable, with Alexa Fluor 488 being slightly less stable, while Dylight 488 and Chromeo488 are more prone to rapid photobleaching.[5][6] Red fluorescent dyes are generally very stable under experimental conditions.[5][6]

Fluorescent DyeRelative PhotostabilityKey Applications
FITC LowFlow Cytometry, Immunofluorescence
Alexa Fluor 488 HighSuper-resolution Microscopy, Live-cell Imaging
DyLight 488 HighWestern Blotting, ELISA
Alexa Fluor 568 HighImmunohistochemistry
Cy3 Moderate to HighFRET, Multicolor Imaging
Cy5 Moderate to HighIn vivo Imaging, Western Blotting
ATTO Dyes High to Very HighSingle-molecule Spectroscopy
CF Dyes Very HighDemanding Imaging Applications

Note: The photostability of a dye can be influenced by its local environment, including the protein to which it is conjugated and the surrounding buffer conditions.

Thermal Stability: Resistance to Temperature-Induced Changes

The thermal stability of a protein conjugate is critical for its proper storage, handling, and performance in assays involving temperature fluctuations. The melting temperature (Tm) is a common metric used to assess thermal stability, with a higher Tm indicating greater stability. The conjugation process itself can impact the thermal stability of the protein.

Differential Scanning Calorimetry (DSC) is considered the "gold standard" for assessing the thermal stability of proteins and their conjugates, providing detailed thermodynamic information.[7][8] Another widely used method is the Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), which monitors protein unfolding by measuring changes in the fluorescence of an environmentally sensitive dye.[8][9][10]

Storage Stability: Maintaining Integrity Over Time

The long-term stability of fluorescent dye-protein conjugates under various storage conditions is crucial for experimental reproducibility. Factors influencing storage stability include temperature, buffer composition, and the presence of stabilizing agents.

Lyophilized (freeze-dried) conjugates generally exhibit excellent long-term stability, retaining their original staining titer for extended periods when stored at temperatures ranging from -20°C to 25°C.[11][12] Rehydrated conjugates are typically stable for long durations when stored at 4 to 5°C or -20°C.[11][12] However, the stability of liquid conjugates can be affected by the rehydration diluent and pH.[11][12] For instance, an anti-human globulin conjugate rehydrated with phosphate-buffered saline showed a decline in titer over time.[11][12]

For long-term storage of liquid conjugates, it is often recommended to add stabilizers such as bovine serum albumin (BSA) and antimicrobial agents like sodium azide.[13] Adding 50% glycerol and storing at -20°C can extend the shelf life for up to a year.[13] It is also crucial to protect fluorescent conjugates from light during storage to prevent photobleaching.[]

Experimental Protocols

Accurate assessment of conjugate stability requires robust and well-defined experimental protocols. Below are detailed methodologies for key stability-indicating assays.

Protocol 1: Determination of Photostability (Photobleaching Rate)

This protocol outlines the procedure for measuring the photobleaching rate of a fluorescent dye-protein conjugate using time-lapse microscopy.

Materials:

  • Fluorescence microscope with a sensitive camera

  • Stable light source (e.g., laser or stabilized lamp)

  • Cells or sample labeled with the fluorescent conjugate

  • Imaging buffer

Procedure:

  • Sample Preparation: Prepare the sample labeled with the fluorescent conjugate on a microscope slide or imaging dish.

  • Microscope Setup: Turn on the microscope and light source, allowing the lamp to stabilize.

  • Image Acquisition:

    • Define a region of interest (ROI) over the fluorescently labeled area.

    • Acquire a time-lapse series of images with a constant excitation intensity and exposure time. Record images at regular intervals.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity (intensity at time t / initial intensity) as a function of time.

    • The rate of fluorescence decay indicates the photostability; a slower decay corresponds to higher photostability.[15]

Protocol 2: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This protocol describes the use of a thermal shift assay to determine the melting temperature (Tm) of a protein conjugate.

Materials:

  • Real-time PCR instrument or a dedicated DSF instrument

  • 96-well PCR plates

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)

  • Protein conjugate solution

  • Buffer solutions

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare reactions containing the protein conjugate at a final concentration of 2-20 µM and the fluorescent dye (e.g., 5x SYPRO Orange).[9]

    • Include appropriate buffer and additive conditions to be tested.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm) of the protein conjugate.[10]

Protocol 3: Differential Scanning Calorimetry (DSC)

This protocol provides a general outline for assessing the thermal stability of a protein conjugate using DSC.

Materials:

  • Differential Scanning Calorimeter

  • Protein conjugate sample

  • Reference buffer

Procedure:

  • Sample Preparation: Dialyze the protein conjugate against the reference buffer to ensure matched buffer conditions.[16]

  • Instrument Setup:

    • Start the DSC instrument and allow it to equilibrate.

    • Load the protein sample into the sample cell and the reference buffer into the reference cell.

  • Thermal Scan:

    • Apply a temperature ramp to both cells, typically from a pre-scan temperature to a post-scan temperature, at a defined scan rate.

    • The instrument measures the differential heat capacity between the sample and reference cells.

  • Data Analysis:

    • The resulting thermogram shows a peak corresponding to the unfolding of the protein.

    • The temperature at the apex of the peak is the melting temperature (Tm). The area under the peak represents the enthalpy of unfolding (ΔH).[16][17]

Visualizing Experimental Workflows

Clear and logical diagrams of experimental workflows are essential for understanding and replicating stability assessment studies.

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_sample Prepare Fluorescently Labeled Sample setup_microscope Set up Fluorescence Microscope prep_sample->setup_microscope define_roi Define Region of Interest (ROI) setup_microscope->define_roi acquire_timelapse Acquire Time-Lapse Image Series define_roi->acquire_timelapse measure_intensity Measure Mean Fluorescence Intensity acquire_timelapse->measure_intensity plot_data Plot Normalized Intensity vs. Time measure_intensity->plot_data determine_photostability Determine Photostability (Decay Rate) plot_data->determine_photostability

Caption: Workflow for assessing the photostability of a fluorescent conjugate.

Experimental_Workflow_TSA cluster_setup Reaction Setup cluster_denature Thermal Denaturation cluster_analysis Data Analysis prepare_reaction Prepare Protein Conjugate, Dye, and Buffer Mix load_plate Load into 96-well Plate prepare_reaction->load_plate place_in_instrument Place Plate in RT-PCR Instrument load_plate->place_in_instrument apply_gradient Apply Temperature Gradient place_in_instrument->apply_gradient monitor_fluorescence Monitor Fluorescence apply_gradient->monitor_fluorescence plot_data Plot Fluorescence vs. Temperature monitor_fluorescence->plot_data determine_tm Determine Melting Temperature (Tm) plot_data->determine_tm

Caption: Workflow for determining thermal stability using a Thermal Shift Assay.

Conclusion

The stability of fluorescent dye-protein conjugates is a critical consideration for the success of a wide range of biological assays. While modern synthetic dyes generally offer superior performance in terms of photostability and brightness, the optimal choice of dye and conjugation strategy will depend on the specific application and the protein of interest. By understanding the key stability parameters and employing standardized experimental protocols for their assessment, researchers can ensure the selection of high-quality conjugates, leading to more reliable and reproducible scientific outcomes.

References

A Head-to-Head Comparison of Far-Red Fluorophores: MB 660R NHS Ester vs. DyLight 650 for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of immunofluorescence, the choice of a fluorophore can significantly impact the quality and reliability of experimental results. For researchers working in the far-red spectrum—a region favored for its minimal sample autofluorescence and deep tissue penetration—dyes like MB 660R NHS Ester and DyLight 650 are prominent options. This guide provides an objective, data-driven comparison of these two fluorophores to assist researchers, scientists, and drug development professionals in making an informed selection for their specific applications.

Spectroscopic and Photophysical Properties

The foundational characteristics of any fluorophore are its brightness and spectral profile. Brightness is a function of both the molar extinction coefficient (how efficiently it absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Both MB 660R and DyLight 650 are designed for high performance in the far-red spectrum, making them compatible with common laser lines such as the 633 nm HeNe or 640 nm diode lasers.

PropertyThis compoundDyLight 650 NHS Ester
Excitation Maximum (Ex) ~665 nm[1][2]~652 nm[3][4][5]
Emission Maximum (Em) ~685-690 nm[1][6]~672 nm[3][4][5]
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹[6]250,000 cm⁻¹M⁻¹[4][7][8]
Recommended Laser Line 633 nm or 635 nm[1][2][9]633 nm or 640 nm[4]
Spectrally Similar Dyes Alexa Fluor® 660, CF® 660R[1][2]Alexa Fluor® 647, Cy®5[3][4][5]
Key Characteristics Rhodamine-based, exceptionally photostable, pH-insensitive (pH 4-10)[1][2][6][9]High fluorescence intensity, high photostability, pH-insensitive (pH 4-9)[5][10][11]

Based on the molar extinction coefficient, DyLight 650 demonstrates a superior ability to absorb photons, which contributes significantly to its overall brightness. While a direct comparative quantum yield is not readily published, both are marketed as exceptionally bright and photostable dyes suitable for demanding imaging applications like confocal microscopy.[1][2][12]

Performance in Immunofluorescence

Both MB 660R and DyLight 650 are supplied as N-hydroxysuccinimide (NHS) esters, enabling straightforward and efficient covalent conjugation to primary amines (e.g., lysine residues) on antibodies and other proteins.[1][7] This stable amide bond ensures that the fluorescent signal is specifically localized to the target of interest.

Brightness and Photostability:

  • MB 660R , being a rhodamine-based dye, is noted for its exceptional photostability, a critical feature for experiments requiring long exposure times or repeated imaging, such as in confocal microscopy.[1][2][9]

  • DyLight 650 is also lauded for its high fluorescence intensity and resistance to photobleaching, making it a robust choice for various fluorescence imaging techniques.[5][10][12]

The choice between the two may come down to the specific instrumentation and experimental design. The higher extinction coefficient of DyLight 650 suggests it may provide a brighter initial signal, potentially allowing for lower antibody concentrations and reduced background. Conversely, the noted photostability of the rhodamine-based MB 660R could be advantageous for time-lapse imaging or 3D reconstructions where the sample is exposed to prolonged laser illumination.

Experimental Protocols

A successful immunofluorescence experiment begins with a robust protocol. Below are detailed methodologies for antibody conjugation and a general immunofluorescence staining procedure applicable to antibodies labeled with either MB 660R or DyLight 650 NHS esters.

Antibody Conjugation with NHS Ester Dyes

This protocol describes the process of covalently labeling an antibody with an amine-reactive NHS ester dye.

G cluster_prep Preparation cluster_reaction Reaction & Purification cluster_qc Quality Control & Storage Ab_Prep 1. Prepare Antibody - Buffer exchange into amine-free buffer (e.g., 0.1M sodium bicarbonate, pH 8.3). - Adjust concentration to 2-5 mg/mL. Conjugation 3. Conjugation - Add calculated volume of dye to antibody. - Incubate for 1 hour at RT, protected from light. Ab_Prep->Conjugation Dye_Prep 2. Prepare Dye - Warm NHS ester vial to room temp. - Dissolve in anhydrous DMSO or DMF to 10 mg/mL. Dye_Prep->Conjugation Purification 4. Purification - Separate conjugate from free dye using a gel filtration column (e.g., Sephadex G-25). Conjugation->Purification DOL 5. Calculate DOL - Measure A280 and Amax of the dye. - Determine Degree of Labeling. Purification->DOL Storage 6. Storage - Add stabilizer (e.g., BSA). - Store at 4°C (short-term) or -20°C (long-term). DOL->Storage

Caption: Workflow for antibody conjugation with NHS ester dyes.

Methodology:

  • Antibody Preparation: The antibody solution must be free of amine-containing buffers (like Tris) and stabilizers (like BSA), as these will compete with the labeling reaction. Dialyze the antibody against a suitable conjugation buffer, such as 0.1 M sodium bicarbonate, pH 8.3. Adjust the antibody concentration to 2-5 mg/mL.[1]

  • Dye Preparation: Allow the vial of dye NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL immediately before use.[7]

  • Labeling Reaction: Add a calculated molar excess of the reactive dye solution to the antibody solution while gently stirring. A typical starting point is a 10:1 to 20:1 molar ratio of dye to antibody. Incubate the reaction for 1 hour at room temperature, protected from light.[12]

  • Purification: Remove the unreacted, hydrolyzed dye from the labeled antibody conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The labeled antibody will elute first.[12]

  • Degree of Labeling (DOL) Calculation: Determine the concentration of the antibody and the dye by measuring the absorbance at 280 nm and the excitation maximum of the dye. The DOL (the average number of dye molecules per antibody) can then be calculated. An optimal DOL is typically between 2 and 7.

  • Storage: For long-term storage, add a stabilizer like BSA to a final concentration of 5-10 mg/mL and a preservative like sodium azide to 0.02%. Store at 4°C, protected from light. For storage longer than a few months, add glycerol to 50% and store at -20°C.[1]

General Immunofluorescence Staining Protocol

This protocol outlines the key steps for staining fixed cells with a directly conjugated primary antibody.

Methodology:

  • Cell Preparation: Culture cells on sterile glass coverslips or in imaging-compatible plates.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20) for 1 hour at room temperature.[12]

  • Antibody Incubation: Dilute the MB 660R or DyLight 650-conjugated antibody to its optimal working concentration in blocking buffer. Incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unbound antibodies.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.[12]

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. The sample is now ready for imaging.

Illustrative Signaling Pathway: EGFR Activation

To demonstrate the utility of these dyes in a biological context, we can visualize a common target of immunofluorescence studies: the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Antibodies targeting EGFR or its downstream effectors are frequently used to study cell proliferation, differentiation, and cancer biology.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

In a typical experiment, a researcher might use an antibody conjugated with MB 660R or DyLight 650 to visualize the localization of phosphorylated ERK (p-ERK) in the nucleus following EGF stimulation, providing a direct readout of pathway activation.

Conclusion

Both this compound and DyLight 650 NHS Ester are high-performance far-red fluorophores well-suited for immunofluorescence. The decision between them should be guided by the specific demands of the experiment.

  • DyLight 650 offers a significantly higher molar extinction coefficient, suggesting superior brightness that could be beneficial for detecting low-abundance targets.

  • MB 660R , as a rhodamine-based dye, is highlighted for its exceptional photostability, making it an excellent choice for experiments involving prolonged or repeated imaging.

Ultimately, empirical testing with the specific antibody, sample type, and imaging system is recommended to determine the optimal fluorophore for achieving the highest quality and most reproducible immunofluorescence data.

References

Safety Operating Guide

Proper Disposal of MB 660R NHS Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of MB 660R NHS Ester, an amine-reactive, far-red fluorescent dye. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, its reactivity necessitates a thoughtful approach to disposal to prevent unintended reactions in waste streams.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal steps should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. In case of accidental contact, flush the affected skin or eyes with copious amounts of water and seek medical attention if irritation persists.[1]

Core Disposal Principle: Inactivation of the NHS Ester

The key to safely disposing of this compound is to "quench" or inactivate the reactive N-hydroxysuccinimide (NHS) ester group.[2][3] This is achieved by reacting it with a primary amine-containing compound, which converts the reactive ester into a stable, non-reactive amide.[2] This process prevents the dye from reacting with other chemicals in the laboratory waste.

Step-by-Step Disposal Protocol

This protocol outlines the chemical inactivation of this compound and the subsequent disposal of the resulting waste.

1. Preparation of Quenching Solution:

  • Prepare a quenching solution of Tris-HCl, glycine, or ethanolamine.[2][3] A common and effective choice is a Tris-HCl buffer.

  • The final concentration of the quenching agent in the reaction mixture should be between 20-100 mM.[1][2]

2. Inactivation Procedure:

  • For residual amounts of this compound in vials or on lab equipment (e.g., pipette tips, microfuge tubes), rinse with the prepared quenching solution.

  • For unused or expired solid this compound, dissolve it in a minimal amount of an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding the quenching solution.[4]

  • Add the quenching solution to the dissolved dye.

  • Allow the mixture to incubate for at least 15-30 minutes at room temperature to ensure the complete inactivation of the NHS ester.[2][3]

3. Waste Collection and Segregation:

  • Collect the quenched dye solution in a dedicated, clearly labeled hazardous waste container.[5][6]

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5]

  • Any materials contaminated with the dye, such as gloves, weighing paper, and pipette tips, should also be collected in a designated solid hazardous waste container.[5]

4. Container Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[5][6]

    • The full chemical name: "Quenched this compound" and the name of the quenching agent used (e.g., Tris-HCl).

    • Associated hazards, if any, as determined by your institution's EHS guidelines.

5. Storage and Final Disposal:

  • Securely seal the waste container and store it in a designated satellite accumulation area.[6]

  • Arrange for the collection of the waste by your institution's EHS department or a licensed waste disposal contractor.[7]

  • Under no circumstances should this compound, either in its active or quenched form, be disposed of down the drain. [5][7]

Quantitative Data Summary

ParameterRecommended ValueSource
Quenching AgentTris-HCl, glycine, or ethanolamine[2][3]
Quenching Agent Concentration20-100 mM[1][2]
Incubation Time for Quenching15-30 minutes[2][3]
Incubation TemperatureRoom Temperature[2][3]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_inactivation Inactivation cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Prepare Quenching Solution (e.g., 20-100 mM Tris-HCl) C Dissolve/Rinse this compound B->C Proceed to inactivation D Add Quenching Solution C->D E Incubate for 15-30 mins at Room Temperature D->E Ensure complete reaction F Collect Quenched Solution in Hazardous Waste Container E->F Transfer waste G Label Waste Container Accurately F->G H Store in Satellite Accumulation Area G->H I Arrange for EHS Pickup H->I Final step

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling MB 660R NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidelines for the use and disposal of MB 660R NHS Ester in a laboratory setting, ensuring the protection of researchers and the integrity of experimental outcomes.

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for maintaining a safe laboratory environment and ensuring the successful application of this amine-reactive fluorescent dye. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, proper handling and disposal are essential due to its reactive nature and to maintain good laboratory practice[1].

Immediate Safety and Handling Precautions

This compound is an amine-reactive, far-red emitting dye used for labeling proteins, antibodies, and other biomolecules containing primary amines[2][3]. The N-hydroxysuccinimide (NHS) ester functional group is moisture-sensitive; therefore, meticulous handling is required to prevent hydrolysis and ensure reactivity[4][5].

Personal Protective Equipment (PPE):

When handling this compound in both solid and solution form, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety[4][6][7]:

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesMust provide a complete seal around the eyes to protect against splashes[4][8][9].
Hand Protection Nitrile glovesOr other chemically resistant gloves[4][6].
Body Protection Laboratory coatShould be fully buttoned to protect from spills[4].
Respiratory Protection Dust mask (e.g., N95)Recommended when handling the solid powder to prevent inhalation[4][10]. In case of insufficient ventilation, suitable respiratory equipment should be worn[1].

Storage and Handling:

Proper storage is crucial to maintain the integrity of this compound.

AspectRecommendationRationale
Temperature Store at -20°C[6].To prevent degradation of the reactive NHS ester.
Moisture Control Store with a desiccant[4]. Before use, allow the vial to equilibrate to room temperature before opening[4][5][6].The NHS ester moiety is readily hydrolyzed by moisture, which would render it inactive[4]. Equilibration prevents condensation from forming inside the vial[4][6].
Ventilation Handle the compound in a well-ventilated area or a chemical fume hood[6].To prevent the inhalation of any dust or aerosols[6].

Operational Plan: A Step-by-Step Guide

The following protocol outlines the general steps for using this compound in a typical labeling reaction.

Experimental Protocol: Labeling of Biomolecules

This protocol is a general guideline. Specific amounts and reaction times may need to be optimized for your particular application.

Materials:

  • This compound

  • Biomolecule containing primary amines (e.g., protein, amine-modified oligonucleotide)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[5][11]

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)[5][11]

  • Quenching buffer (e.g., Tris-buffered saline)[5]

  • Purification column (e.g., gel filtration)[11]

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation[5].

  • Prepare Biomolecule Solution: Dissolve the biomolecule in the amine-free reaction buffer at an optimal pH of 8.3-8.5[11]. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester[4][5].

  • Prepare NHS Ester Solution: Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF[5][11]. Do not prepare stock solutions for long-term storage, as the NHS ester is susceptible to hydrolysis[5].

  • Reaction: Add the dissolved this compound solution to the biomolecule solution. The reaction can be incubated for 1-4 hours at room temperature or overnight on ice[11].

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris) to consume any unreacted NHS ester[5].

  • Purification: Remove the unreacted dye and byproducts by purifying the conjugate using an appropriate method, such as gel filtration[5][11].

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Equilibrate this compound to Room Temperature C Dissolve NHS Ester in Anhydrous DMSO/DMF A->C B Dissolve Biomolecule in Amine-Free Buffer (pH 8.3-8.5) D Add NHS Ester Solution to Biomolecule Solution B->D C->D E Incubate (1-4h at RT or overnight on ice) D->E F Quench Reaction with Amine-Containing Buffer E->F G Purify Conjugate (e.g., Gel Filtration) F->G

A typical experimental workflow for using this compound.

Disposal Plan: Managing Waste Safely

All waste generated from the use of this compound, including unused solid, solutions, and contaminated labware, should be treated as chemical waste[4][10]. Never dispose of this material down the drain or in the regular trash[6][10][12].

Waste Segregation and Disposal:

Waste StreamDisposal Procedure
Unused or Expired Solid Collect the original vial in a designated hazardous chemical waste container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name[6][10].
Liquid Waste (Organic Solutions) Collect solutions of the ester in organic solvents (e.g., DMSO, DMF) in a designated container for hazardous organic waste[4][10].
Liquid Waste (Aqueous Solutions) Before disposal, deactivate the reactive NHS ester group. This can be done by adding an excess of an amine-containing solution (e.g., Tris buffer) and allowing it to stand for several hours[4][12]. After quenching, collect the solution in a designated aqueous hazardous waste container[4].
Contaminated Labware All solid materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated solid hazardous waste container labeled "Hazardous Chemical Waste" and with the chemical name[6][10][12].

All hazardous waste must be stored in a designated accumulation area and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed contractor[6][12].

Waste Disposal Workflow Diagram:

G cluster_waste_type Identify Waste Type cluster_treatment Treatment/Collection start Waste Generated solid Solid (Unused/Expired) start->solid liquid_org Liquid (Organic Solution) start->liquid_org liquid_aq Liquid (Aqueous Solution) start->liquid_aq labware Contaminated Labware start->labware collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_org Collect in Labeled Organic Waste Container liquid_org->collect_org quench Quench with Amine Buffer liquid_aq->quench collect_labware Collect in Labeled Solid Waste Container labware->collect_labware end Dispose via EHS/Licensed Contractor collect_solid->end collect_org->end collect_aq Collect in Labeled Aqueous Waste Container quench->collect_aq collect_aq->end collect_labware->end

Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.